Tetramethylammonium tribromide
Description
Properties
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15625-56-6 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tetramethylammonium Tribromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of tetramethylammonium tribromide (TMATB), a versatile and efficient brominating agent. The document details various synthetic methodologies, presents quantitative data in a comparative format, and offers comprehensive experimental protocols.
Introduction
This compound is a quaternary ammonium tribromide that serves as a solid, stable, and easy-to-handle source of bromine. Its application in organic synthesis is widespread, particularly in the selective bromination of various organic substrates, including phenols, aromatic amines, ketones, alkenes, and alkynes.[1] The use of TMATB and other quaternary ammonium tribromides often circumvents the hazards associated with handling liquid bromine, such as its high corrosivity and toxicity.[2] This guide explores several synthetic routes to TMATB, emphasizing green chemistry principles and procedural efficiency.
Synthetic Methodologies
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on factors such as available starting materials, desired yield and purity, and environmental considerations. Historically, the preparation involved the direct reaction of tetramethylammonium bromide with elemental bromine in acetic acid.[3][4][5] However, modern approaches have focused on developing safer and more environmentally benign procedures.
Key synthetic strategies include:
-
Oxidation of Bromide Salts: This common approach involves the oxidation of a bromide source in the presence of the tetramethylammonium cation. Various oxidizing agents have been employed, including potassium permanganate and sodium bromate.[6][7]
-
Biomimetic Oxidation: This method utilizes a transition metal-mediated activation of hydrogen peroxide to oxidize bromide ions in an acidic medium, offering a greener alternative to traditional methods.[4][8]
-
Direct Combination: The classical method involves the direct reaction of tetramethylammonium bromide with molecular bromine.[3]
The following sections provide detailed experimental protocols for selected synthetic methods, accompanied by quantitative data to facilitate comparison.
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic protocols for this compound and other quaternary ammonium tribromides.
Table 1: Synthesis of this compound (TMATB) - Reaction Parameters and Yields
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Potassium Permanganate Oxidation | Tetramethylammonium bromide | KMnO₄, KBr, H₂SO₄ | Solvent-free | 5 min | 82 | - | [6] |
| Biomimetic Oxidation (from TMAC) | Tetramethylammonium chloride | H₂MoO₄·H₂O, H₂O₂, KBr, H₂SO₄ | Water | 2.5 h | 93.25 | 119 | [9] |
| Biomimetic Oxidation (from TMAB) | Tetramethylammonium bromide | H₂MoO₄·H₂O, H₂O₂, KBr, H₂SO₄ | Water | - | 91.79 | 119 | [5] |
| Bromine in Acetic Acid | Tetramethylammonium bromide | Br₂ | Acetic Acid | - | - | - | [3][4] |
Table 2: Elemental Analysis of this compound (C₄H₁₂NBr₃)
| Element | Calculated (%) | Found (%) | Reference |
| C | 15.31 | 15.29 | [9] |
| H | 3.85 | 3.86 | [9] |
| N | 4.46 | 4.45 | [9] |
| Br | 76.38 | 76.4 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Method 1: Green Synthesis using Potassium Permanganate
This solvent-free method offers a rapid and environmentally friendly route to TMATB.[6]
Procedure:
-
In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).
-
Add 4 N sulfuric acid (0.75 ml) to the mixture.
-
Add a small amount of silica gel to ensure the mixture remains dry.
-
Grind the mixture for approximately 5 minutes. The formation of an orange-yellow product indicates the formation of the tribromide.
-
Extract the product with ethyl acetate (5 ml).
-
Concentrate the extract under reduced pressure to obtain pure this compound.
Method 2: Biomimetic Oxidation of Tetramethylammonium Chloride
This procedure provides a high yield of TMATB starting from the corresponding chloride salt.[9]
Procedure:
-
Prepare a solution of molybdic acid monohydrate (0.082 g, 0.46 mmol) in 30% hydrogen peroxide (30 mL, 264.55 mmol) by stirring for 30 minutes at room temperature.
-
Filter the resulting solution and cool the clear filtrate in an ice-water bath.
-
Slowly add a solution of tetramethylammonium chloride (5 g, 45.61 mmol) and potassium bromide (32 g, 268.91 mmol) in 1 M H₂SO₄ (100 mL, 100 mmol) to the cooled filtrate with continuous stirring. A yellow precipitate will form.
-
Continue stirring the mixture in the ice-water bath for an additional hour.
-
Allow the mixture to stand in the ice-water bath for 2 hours to ensure complete precipitation of the orange-yellow this compound.
-
Separate the product by suction filtration using Whatman No. 1 filter paper.
-
Dry the product in vacuo over molten CaCl₂.
-
Recrystallize the crude product from acetonitrile to obtain pure this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and the general reaction scheme.
Caption: General experimental workflow for the synthesis of TMATB.
Caption: General reaction for the formation of this compound.
References
- 1. Preparation Method of Tetrabutylammonium Tribromide - LISKON [liskonchem.com]
- 2. boffinaccess.com [boffinaccess.com]
- 3. scispace.com [scispace.com]
- 4. A Process For Preparing Quaternary Ammonium Tribromides (Qatb) [quickcompany.in]
- 5. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]
A Technical Guide to Tetramethylammonium Tribromide: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
Tetramethylammonium tribromide, [(CH₃)₄N]Br₃, stands as a pivotal reagent in modern organic synthesis, offering a stable, crystalline, and safer alternative to elemental bromine. For researchers, scientists, and professionals in drug development, the ability to perform selective and efficient brominations is critical. Traditional methods employing liquid bromine are fraught with hazards, including high toxicity, corrosive fumes, and difficulties in stoichiometric control.[1] this compound (TMABr₃) elegantly circumvents these challenges. As a quaternary ammonium tribromide (QATB), it packages the reactive tribromide anion (Br₃⁻) into an easy-to-handle, orange-yellow solid.[2]
This guide provides an in-depth technical overview of the core chemical properties, synthesis, and reactivity of this compound. It is designed to equip laboratory professionals with the necessary expertise to confidently and effectively utilize this reagent, moving beyond simple procedural steps to understand the causality behind its application and the self-validating nature of its associated protocols.
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is paramount for its successful application. This section details the essential physical, chemical, and structural characteristics of this compound.
Core Chemical Identity
This compound is an ionic compound composed of a tetramethylammonium cation, [(CH₃)₄N]⁺, and a linear tribromide anion, [Br-Br-Br]⁻.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂Br₃N | [3] |
| Molecular Weight | 313.86 g/mol | [3] |
| CAS Number | 15625-56-6 | [3] |
| Appearance | Orange-yellow crystalline solid | [2] |
Physical Characteristics
The physical state and solubility of TMABr₃ dictate its handling, storage, and choice of reaction media. The parent salt, tetramethylammonium bromide, is known to be hygroscopic, a property that may be shared by the tribromide derivative.[4][5]
| Property | Value | Reference |
| Physical Form | Crystalline solid | [4] |
| Solubility (Parent Bromide) | Soluble in water and alcohol; insoluble in ether | [4][6] |
| Thermal Stability | The parent bromide salt decomposes at >230°C | [6][7] |
| UV-Visible Absorption | Intense peak at ~279 nm (in acetonitrile) | [2] |
Structural Analysis
The properties of TMABr₃ are a direct consequence of its ionic structure. The tetramethylammonium cation is tetrahedral, with the positive charge centered on the nitrogen atom. The crystal structure of the parent salt, tetramethylammonium bromide, has been extensively studied and is described as a distorted CsCl-type lattice.[8][9]
The key to its reactivity is the tribromide anion (Br₃⁻) . This anion is linear and serves as the carrier of electrophilic bromine. The intense UV-Visible absorption peak around 279 nm is a characteristic signature of the tribromide anion and can be used for its characterization and quantification.[2]
Synthesis and Purification
The preparation of high-purity quaternary ammonium tribromides is essential for their reliable performance in synthesis. Modern methods prioritize environmental safety and efficiency.
Principle of Synthesis
The formation of the tribromide anion involves the oxidation of a bromide source (Br⁻) to elemental bromine (Br₂), which then combines with another bromide ion. The overall transformation is:
3Br⁻ → Br₃⁻ + 2e⁻
This process requires an oxidizing agent and a surplus of bromide ions, which are provided by the quaternary ammonium bromide starting material and an additional bromide salt.
Green Synthesis Protocol: Permanganate Oxidation
A highly efficient, environmentally benign, and solvent-free method for synthesizing TMABr₃ utilizes potassium permanganate as the oxidant.[2] This protocol avoids the use of hazardous liquid bromine or corrosive mineral acids like HBr.
Experimental Protocol:
-
Reagent Preparation: In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).
-
Acidification & Support: Add 4 N sulfuric acid (0.75 mL) and a small amount of silica gel (60-120 mesh) to absorb the acid and keep the mixture manageable.[2] The silica gel acts as a support, not a catalyst.
-
Grinding: Grind the mixture thoroughly with a pestle for approximately 5 minutes. An immediate color change to orange-yellow indicates the formation of this compound.[2]
-
Extraction: Extract the product from the solid mixture using ethyl acetate (5 mL).
-
Isolation: Concentrate the ethyl acetate solution under reduced pressure to yield the pure tribromide product. This method typically results in high purity and yields around 82%.[2]
Causality and Expertise:
-
Potassium Permanganate (KMnO₄): Chosen as a powerful yet inexpensive and eco-friendly oxidizing agent. It efficiently converts bromide to bromine in situ.
-
Solvent-Free Grinding: This solid-state approach minimizes waste and avoids the use of volatile organic solvents, aligning with the principles of green chemistry.
-
Potassium Bromide (KBr): Added as a source for the additional two bromide atoms required to form the tribromide anion from the initially formed bromine.[2]
Figure 1: Green synthesis workflow for this compound.
Reactivity and Applications in Organic Synthesis
TMABr₃ is primarily valued as a regioselective brominating agent for a wide array of organic substrates. Its solid nature allows for precise stoichiometric control, a significant advantage over dispensing volatile liquid bromine.[1][10]
The Tribromide Ion as the Active Species
The Br₃⁻ ion acts as a source of electrophilic bromine. In solution, it exists in equilibrium with its constituent bromide and bromine molecules. The liberated bromine is the active electrophile that participates in the bromination reactions.
Key Synthetic Applications
The versatility of TMABr₃ and other QATBs makes them indispensable tools for introducing bromine into organic molecules.[10][11]
-
Electrophilic Aromatic Substitution: It is highly effective for the bromination of activated aromatic rings, such as phenols and anilines, often proceeding under mild conditions with high regioselectivity.[2][12]
-
α-Bromination of Carbonyl Compounds: Ketones can be selectively brominated at the α-position, a crucial transformation for introducing functional handles for further synthetic manipulations.[11]
-
Addition to Alkenes and Alkynes: TMABr₃ provides a controlled source of bromine for addition reactions across unsaturated carbon-carbon bonds.[11]
-
Catalysis: Beyond being a reagent, QATBs can also function as catalysts for various oxidation and functional group transformation reactions.[10]
Figure 2: Major applications of this compound in synthesis.
Experimental Protocol: Bromination of an Aromatic Substrate
This section provides a self-validating protocol for the bromination of an activated aromatic compound using a quaternary ammonium tribromide, adapted from established methodologies.[2][12]
Objective: To perform a regioselective monobromination of acetanilide to form 4-bromoacetanilide.
Methodology:
-
Reaction Setup: Dissolve acetanilide (1 mmol) in a suitable solvent mixture such as Water:DMF (1:1, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To this stirring solution, add benzyltrimethylammonium tribromide (BTMATB) (1 mmol) in one portion at room temperature. Note: BTMATB is often used interchangeably with TMABr₃ in these reactions and serves as a good model.[2][10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.[12] The reaction is typically complete within 15-30 minutes.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (50 mL). The solid product will precipitate out.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and the spent quaternary ammonium bromide salt.[12] The product can be further purified by recrystallization from ethanol to afford pure 4-bromoacetanilide.
Trustworthiness and Causality:
-
Solvent Choice: A Water:DMF mixture is chosen to solubilize both the organic substrate (acetanilide) and the ionic brominating agent, facilitating a homogeneous reaction.
-
Stoichiometry: A 1:1 molar ratio is used for monobromination. Using excess tribromide could lead to di- or tri-brominated byproducts.
-
TLC Monitoring: This is a critical self-validation step. By comparing the reaction mixture spot to the starting material spot, one can unequivocally determine when the reaction is complete, preventing unnecessary side reactions or incomplete conversion.
-
Aqueous Workup: The high water solubility of the spent reagent ([R₄N]Br) allows for its easy removal from the water-insoluble organic product during filtration, simplifying purification.
Safety, Handling, and Storage
While significantly safer than liquid bromine, this compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
TMABr₃ and related compounds are classified with significant health and safety risks.
| Hazard Class | GHS Statement | Reference |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [3][13] |
| Acute Toxicity (Oral) | May be fatal if swallowed | [5][14] |
| Respiratory Irritation | H335: May cause respiratory irritation | [14][15] |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[14][15]
-
Ventilation: Handle the solid only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[5][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][15] The compound may be hygroscopic.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.[13]
Conclusion
This compound and its related quaternary ammonium tribromides are powerful, versatile, and comparatively safe reagents for a multitude of bromination reactions. Their solid, stable nature allows for precise control and simplified handling, making them superior alternatives to hazardous elemental bromine. By understanding the underlying principles of their synthesis, reactivity, and safe handling as detailed in this guide, researchers and drug development professionals can effectively leverage these reagents to advance their synthetic chemistry programs in a safer and more efficient manner.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tetramethylammonium bromide [chemister.ru]
- 7. Tetramethylammonium bromide | 64-20-0 [chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. aksci.com [aksci.com]
An In-depth Technical Guide to Tetramethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium tribromide (TMATB) is a stable, crystalline, and easily handled electrophilic brominating agent. This document provides a comprehensive overview of its chemical structure, physical properties, synthesis, and primary applications in organic synthesis. Detailed experimental protocols for its preparation and use, alongside a discussion of its reaction mechanisms, are presented to serve as a valuable resource for laboratory and process development chemists.
Core Data
CAS Number: 15625-56-6
Structure: this compound is a salt consisting of a tetramethylammonium cation and a linear tribromide anion.
-
Cation: Tetramethylammonium ([N(CH3)4]+)
-
Anion: Tribromide (Br3-)
The structure can be represented as: [N(CH3)4]+[Br3]-.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H12Br3N | [1] |
| Molecular Weight | 313.86 g/mol | [1] |
| Appearance | Orange powder/crystals | [2] |
| Melting Point | 115-118 °C | [2] |
| Solubility | Slightly soluble in H2O and alcohols. Slowly dissolves in acetone with reaction. | [2] |
| Purity | >98% | [2] |
Synthesis of this compound
Experimental Protocol: Green, Solvent-Free Synthesis
This method provides an environmentally friendly, high-yield synthesis of this compound using potassium permanganate as the oxidant.[3]
Materials:
-
Tetramethylammonium bromide (1 mmol)
-
Potassium bromide (2 mmol)
-
Potassium permanganate (KMnO4) (0.2 mmol)
-
4 N Sulfuric acid (0.75 ml)
-
Silica gel (60-120 mesh)
-
Ethyl acetate
Procedure:
-
In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).
-
Add 4 N sulfuric acid (0.75 ml) and a small amount of silica gel to the mixture.
-
Grind the mixture with a pestle for approximately 5 minutes. The formation of an orange-yellow solid indicates the production of this compound.
-
Extract the product with ethyl acetate (5 ml).
-
Concentrate the ethyl acetate extract under reduced pressure to yield the final product.
Expected Yield: 82%[3]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the green synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of Tetramethylammonium Tribromide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium tribromide ((CH₃)₄NBr₃) is a quaternary ammonium tribromide salt. It serves as a solid, stable, and easy-to-handle source of bromine, making it a valuable reagent in organic synthesis for various bromination reactions. Compared to elemental bromine, it is less hazardous and more convenient to measure and dispense. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and characterization, and logical diagrams to illustrate its formation.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Orange, hygroscopic powder or solid. | [1] |
| Melting Point | 114-120 °C | [1][2][3][4] |
| Solubility | Slightly soluble in water, alcohols, and other organic solvents. It reacts slowly with acetone to produce a lachrymatory solution. | [1] |
| Sensitivity | Hygroscopic; should be stored under dry conditions. | [1][3] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 15625-56-6 | [1][3] |
| Molecular Formula | C₄H₁₂Br₃N | [3][5] |
| Molecular Weight | 313.86 g/mol | [1][3][5] |
| Synonyms | Tetramethylammonium bromide perbromide, TMATB | [1][3] |
Spectroscopic and Structural Data
While specific spectroscopic data for this compound is not widely published in the provided search results, characterization would typically involve standard analytical techniques. The crystal structure for the simple tetramethylammonium bromide salt has been determined, but a detailed crystallographic analysis for the tribromide salt was not found.[6][7]
-
¹H NMR: Expected to show a single peak corresponding to the twelve equivalent protons of the four methyl groups on the tetramethylammonium cation.
-
IR Spectroscopy: Would show characteristic peaks for C-H stretching and bending from the methyl groups.
-
UV-Visible Spectroscopy: The tribromide anion (Br₃⁻) is known to have a strong absorption band in the UV region.[8]
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported, ranging from classical methods using elemental bromine to more modern, environmentally benign "green" chemistry approaches.
Protocol 1: Synthesis via Nitric Acid Oxidation
This protocol describes a common laboratory preparation method.[1]
Methodology:
-
Dissolve stoichiometric amounts of tetramethylammonium bromide and sodium bromide in hot water (approximately 1 liter per mole of sodium bromide).
-
Slowly add concentrated nitric acid (2.2 moles per mole of sodium bromide) to the solution with continuous stirring.
-
The reaction can be exothermic and will commence after a few minutes.
-
Allow the mixture to cool to room temperature.
-
The resulting orange precipitate is collected by filtration.
-
Wash the collected solid with ethanol and then diethyl ether.
-
Dry the final product to yield this compound.
Protocol 2: Green Synthesis via Potassium Permanganate
This solvent-free method offers an environmentally friendly alternative.[9][10]
Methodology:
-
In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).
-
Add 4 N sulfuric acid (0.75 mL) and a small amount of silica gel (to keep the mixture dry).
-
Grind the mixture with a pestle for approximately 5 minutes. The formation of an orange-yellow solid indicates the creation of the tribromide.
-
Extract the product from the mixture using ethyl acetate (5 mL).
-
Concentrate the extract under reduced pressure to obtain the pure this compound.
Protocol 3: Synthesis via Elemental Bromine
This is a traditional method for preparing quaternary ammonium tribromides.[11]
Methodology:
-
Dissolve tetramethylammonium bromide in glacial acetic acid.
-
Add a stoichiometric amount of elemental bromine to the solution.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with a suitable solvent, and dry.
Visualizations
Logical Relationship of Components
The following diagram illustrates the chemical species involved in the formation of this compound. The process combines the tetramethylammonium cation with a bromide source, which is then oxidized to form the tribromide anion.
Caption: Formation of this compound.
Experimental Workflow for Synthesis
This diagram outlines the general procedural steps for the laboratory synthesis of this compound, applicable to various oxidative methods.
Caption: General Synthesis Workflow.
References
- 1. This compound | 15625-56-6 [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. store.p212121.com [store.p212121.com]
- 4. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]
- 5. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetramethylammonium bromide | C4H12N.Br | CID 66137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
An In-Depth Technical Guide to Tetramethylammonium Tribromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tetramethylammonium tribromide, a versatile and stable brominating agent. It covers the compound's fundamental properties, detailed synthesis protocols, applications in organic synthesis, and essential safety information. The information is structured to serve as a practical resource for laboratory and development settings.
Core Chemical and Physical Properties
This compound, with the chemical formula C₄H₁₂Br₃N, is a quaternary ammonium salt that functions as a solid source of bromine.[1][2] Its solid nature makes it a safer and more easily handleable alternative to liquid bromine for various chemical transformations.[2] Key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂Br₃N | [1][2] |
| Molecular Weight | 313.86 g/mol | [1][2][3] |
| CAS Number | 15625-56-6 | [1] |
| Appearance | Orange-yellow solid/crystalline powder | [4] |
| Melting Point | 115-118 °C | [5] |
| Canonical SMILES | C--INVALID-LINK--(C)C.Br[Br-]Br | [1] |
Synthesis and Experimental Protocols
A notable advantage of quaternary ammonium tribromides is their accessibility through environmentally benign synthesis routes that avoid the use of hazardous solvents.
A modern, solvent-free method involves the oxidation of tetramethylammonium bromide using potassium permanganate on a solid support.[4][6] This approach is lauded for its high purity, excellent yield, and mild reaction conditions.[4][6]
Experimental Protocol: Solvent-Free Synthesis [4][6]
-
Reagents and Materials:
-
Tetramethylammonium bromide
-
Potassium permanganate (KMnO₄)
-
Potassium bromide (KBr)
-
4N Sulfuric acid (H₂SO₄)
-
Silica gel (60-120 mesh)
-
Mortar and pestle
-
Ethyl acetate
-
-
Procedure:
-
In a mortar, combine tetramethylammonium bromide, potassium bromide, and potassium permanganate.
-
Add silica gel to the mixture, which has been pre-treated to absorb the 4N sulfuric acid.
-
Grind the mixture thoroughly with a pestle for approximately 5 minutes. The immediate formation of a yellow to orange-yellow color indicates the formation of the tribromide.[4]
-
Extract the resulting orange-yellow product with ethyl acetate.
-
Concentrate the ethyl acetate extract under reduced pressure to yield the pure this compound product. The reported yield for this method is approximately 82%.[4]
-
Application in Organic Synthesis: Electrophilic Bromination
This compound is an effective electrophilic brominating agent for a variety of organic substrates.[7] Its use circumvents the hazards associated with elemental bromine. The protocol is generally applicable to activated aromatic compounds like anilines and phenols.
General Experimental Protocol: Bromination of Aromatic Compounds [4][6]
-
Reagents and Materials:
-
Aromatic substrate (e.g., aniline, phenol)
-
This compound (TMATB)
-
Appropriate solvent (e.g., Water/DMF mixture, Acetic Acid)
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) supplies
-
-
Procedure:
-
Dissolve the aromatic substrate (1 mmol) in a suitable solvent (e.g., 5 mL of a water/DMF mixture).
-
To this solution, add the required stoichiometric amount of this compound (e.g., 1 mmol for monobromination, 3 mmol for tribromination).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[1]
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |
| Eye Damage | H314: Causes severe skin burns and eye damage | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| General Handling | - | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P405: Store locked up.[8] P501: Dispose of contents/container in accordance with local regulations.[9] |
Users must consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a chemical fume hood, while wearing all required Personal Protective Equipment (PPE).
References
- 1. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15625-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. store.p212121.com [store.p212121.com]
- 4. tandfonline.com [tandfonline.com]
- 5. indiamart.com [indiamart.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility and Stability of Tetramethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tetramethylammonium tribromide ((CH₃)₄NBr₃). The information is collated from scientific literature and technical data sheets to support its application in research and development, particularly in organic synthesis where it serves as a solid, manageable, and effective brominating agent.
Solubility Profile
This compound is a quaternary ammonium polyhalide. Its solubility is a critical parameter for its use as a reagent in various reaction media. While extensive quantitative data is limited, qualitative descriptions and data from analogous compounds provide a strong profile.
Qualitative data indicates that this compound is slightly soluble in water and alcohols[1]. It dissolves slowly in acetone, where it reacts to form a lachrymatory (tear-inducing) solution, advising caution when using this solvent[1].
For a more quantitative perspective, the solubility of the closely related salt, tetramethylammonium bromide ((CH₃)₄NBr) , is presented below. This data can serve as a useful reference for estimating the behavior of the tribromide salt in similar solvents, keeping in mind that the larger, less polar tribromide anion (Br₃⁻) may reduce solubility in polar solvents compared to the bromide anion (Br⁻).
Data Presentation: Solubility
Table 1: Solubility of Tetramethylammonium Bromide ((CH₃)₄NBr)
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 55 | 20 | [2] |
| Methanol | 4.32 | 25 | [2] |
| Acetonitrile | 0.22 | 25 | [2] |
| 1-Butanol | 0.062 | 25 | [2] |
| Chloroform | 0.0057 | 25 | [2] |
| Ethanol | Sparingly Soluble | 25 | [2] |
| Diethyl Ether | Insoluble | 25 | [2] |
| Sulfur Dioxide | Soluble | - |[2] |
Stability Profile
The stability of this compound is a key advantage over elemental bromine, as it is a solid that is easier and safer to handle. Its stability is typically assessed by its thermal properties, such as melting and decomposition temperatures.
Data Presentation: Thermal Stability
Table 2: Thermal Properties of this compound and Related Compounds
| Property | Value (°C) | Compound | Reference |
|---|---|---|---|
| Melting Point | 114 - 120 | This compound | [3] |
| Melting Point | 115 - 118 | This compound | [4] |
| Initial Decomposition | ~174 | Tetrabutylammonium Tribromide (Analog) | [5] |
| Main Decomposition | ~230 | Tetrabutylammonium Tribromide (Analog) | [5] |
| Decomposition Temp. | 230 | Tetramethylammonium Bromide (Related Salt) |[2] |
The compound is noted to be hygroscopic and should be stored in a dry, inert atmosphere to prevent degradation[1][3]. Despite its melting point being around 115-120°C, it is used in solvent-free reactions at elevated temperatures (e.g., 60±5°C), which indicates sufficient thermal stability for many synthetic applications below its melting point[6].
Dissociation in Solution
In polar solvents, this compound dissociates into a tetramethylammonium cation ([(CH₃)₄N]⁺) and a tribromide anion (Br₃⁻). The tribromide ion itself exists in equilibrium with bromide (Br⁻) and dissolved bromine (Br₂), which is the active brominating species in many reactions.
References
An In-depth Technical Guide on the Hygroscopic Nature of Tetramethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of tetramethylammonium tribromide (TMATB). Due to its reactivity and sensitivity to moisture, understanding its hygroscopic properties is critical for its handling, storage, and application in research and development, particularly in the pharmaceutical industry where it is used as a brominating agent.
Core Properties of this compound
This compound is an orange, crystalline solid.[1] It is recognized for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property necessitates storage in dry conditions to maintain its purity and stability.[2][3] The compound is slightly soluble in water and alcohols.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | (CH₃)₄NBr₃ | [1] |
| Molecular Weight | 313.86 g/mol | [1] |
| Appearance | Orange, crystalline solid/powder | [1][2] |
| Melting Point | 115-118 °C | [2] |
| Solubility | Slightly soluble in H₂O and alcohols | [2] |
| Sensitivity | Hygroscopic | [1][2] |
| Stability | Stable under dry conditions | [2][3] |
Understanding the Hygroscopic Nature
The hygroscopicity of crystalline materials is closely linked to their crystal form and lattice energy.[] Moisture can induce structural transitions or swelling, which can affect the material's stability and how it can be processed.[]
Experimental Protocol for Hygroscopicity Assessment
To quantify the hygroscopic nature of this compound, a standardized experimental protocol is essential. The following methodology is adapted from established techniques for evaluating pharmaceutical solids, such as Gravimetric Sorption Analysis (GSA) and the methods outlined in the European Pharmacopoeia (Ph. Eur.).[4][5]
Objective: To determine the moisture sorption-desorption profile and classify the hygroscopicity of this compound.
Materials and Equipment:
-
This compound sample
-
Gravimetric Sorption Analyzer (GSA) or a controlled humidity chamber with a microbalance
-
Sample holders
-
Nitrogen gas (for drying)
Methodology:
-
Sample Preparation: A pre-determined amount of the TMATB sample is placed in the sample holder of the GSA instrument.
-
Initial Drying: The sample is dried in-situ at an appropriate temperature (e.g., 25°C) under a flow of dry nitrogen gas (0% Relative Humidity, RH) until a constant weight is achieved. This establishes a dry reference weight.[4]
-
Sorption Phase: The relative humidity within the chamber is incrementally increased in pre-defined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of weight change is below a specified limit. The weight of the sample is recorded at each equilibrium point.
-
Desorption Phase: Following equilibration at the highest RH, the relative humidity is incrementally decreased in the same step-wise manner back to 0% RH. The sample weight is recorded at each equilibrium point during this desorption phase.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed or desorbed. The results are plotted as a moisture sorption-desorption isotherm (water content vs. RH).
-
Hygroscopicity Classification: Based on the water uptake at a specific RH and temperature (e.g., 80% RH at 25°C for 24 hours as per Ph. Eur.), the material can be classified.[4] The categories are typically non-hygroscopic, slightly hygroscopic, hygroscopic, and very hygroscopic.[4]
Visualizing Key Processes
4.1. Synthesis of this compound
A common method for the preparation of quaternary ammonium tribromides involves the oxidation of the corresponding bromide salt.[8][9] The following diagram illustrates a general synthesis pathway.
Caption: Synthesis of this compound.
4.2. Experimental Workflow for Hygroscopicity Testing
The workflow for determining the hygroscopic nature of a solid compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for hygroscopicity testing.
Handling and Storage Recommendations
Given its hygroscopic nature, stringent handling and storage procedures are imperative to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Exposure to moist air or water must be avoided.[1]
-
Handling: When handling TMATB, it is crucial to work in a dry environment, such as a glove box or a room with controlled humidity. This minimizes water absorption from the atmosphere. All equipment used should be thoroughly dried before use.
Conclusion
This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its stability. Its pronounced hygroscopic nature demands careful consideration in its storage, handling, and formulation. While quantitative data remains sparse in the public domain, the qualitative understanding and the application of standardized hygroscopicity testing protocols, as outlined in this guide, are essential for any researcher, scientist, or drug development professional working with this compound. Adherence to proper handling and storage conditions will ensure the reagent's efficacy and the reproducibility of experimental results.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 15625-56-6 [chemicalbook.com]
- 3. 15625-56-6 | CAS DataBase [m.chemicalbook.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. alfachemic.com [alfachemic.com]
- 6. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety of Tetramethylammonium Tribromide
This technical guide provides a comprehensive overview of the safety considerations for tetramethylammonium tribromide, designed for researchers, scientists, and professionals in drug development. The information is presented to ensure safe handling, storage, and emergency response.
Quantitative Safety Data
The following tables summarize the key quantitative safety and physical data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Br₃N | [1] |
| Molecular Weight | 313.86 g/mol | [1] |
| Appearance | Pale orange solid | |
| Melting Point | 115-118 °C | [2] |
| Decomposition Temperature | 230 °C | [3] |
| Solubility | Slightly soluble in water, alcohols, and other organic solvents. Slowly dissolves in acetone, reacting to form a lachrymatory solution. | [4] |
Toxicity Data
| Exposure Route | Species | LD50 Value | Source |
| Oral | Rat | 50 mg/kg | [5] |
| Oral | Mouse | 118 mg/kg | [5] |
| Intraperitoneal | Rat | 24.6 mg/kg | [6] |
| Intravenous | Mouse | 1.8 mg/kg | [3][6] |
| Dermal | - | No data available | |
| Inhalation (LC50) | - | No data available |
Exposure Limits
Occupational exposure limits for this compound have not been established by major regulatory bodies.
| Regulatory Body | Limit |
| OSHA PEL | None listed[5] |
| ACGIH TLV | None listed[5] |
Fire and Explosion Data
| Parameter | Information |
| Flash Point | Not available |
| Explosion Limits | Not available |
| Fire Hazards | Combustible solid. |
| Explosion Hazards | Dust may form an explosive mixture with air.[6] |
Experimental Protocols
Detailed methodologies for handling emergency situations are crucial for ensuring laboratory safety.
Spill Cleanup Protocol
Objective: To provide a standardized procedure for safely cleaning up a this compound spill.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, lab coat, and a NIOSH/MSHA-approved respirator.[5]
-
Spill Kit: Inert absorbent material (e.g., vermiculite, sand), plastic scoop or tongs, sealable plastic bags for waste, and decontamination solution (soap and water).[7][8][9]
Procedure:
-
Immediate Response: Alert personnel in the immediate area and evacuate if the spill is large or in a confined space.
-
Assess the Spill: Determine the extent of the spill and ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE before entering the spill area.
-
Containment: For liquid spills, create a dike around the spill with absorbent material to prevent spreading.[8][10] For solid spills, lightly mist with water to prevent dust from becoming airborne.
-
Cleanup:
-
Decontamination:
-
Wipe the spill area with a damp paper towel to remove any remaining residue.[7]
-
Place the used paper towel into the waste bag.
-
Clean the area with soap and water.
-
-
Disposal: Seal the waste bag and dispose of it as hazardous waste according to institutional and local regulations.
-
Post-Cleanup: Decontaminate all tools used in the cleanup process. Remove and properly dispose of or decontaminate PPE. Wash hands thoroughly.
First Aid Protocols
Objective: To outline the immediate first aid measures to be taken in case of exposure to this compound.
1. Eye Contact:
- Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of the eye and eyelid surfaces.[5]
- If contact lenses are present, remove them after the first 5 minutes of flushing, if it can be done easily.
- Seek immediate medical attention.
2. Skin Contact:
- Immediately remove all contaminated clothing, including shoes.[5]
- Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.
- Seek medical attention if irritation develops or persists.
3. Inhalation:
- Move the exposed individual to fresh air immediately.[5]
- If the person is not breathing, begin artificial respiration.
- If breathing is difficult, administer oxygen if available and you are trained to do so.
- Seek immediate medical attention.
4. Ingestion:
- Do NOT induce vomiting.
- If the individual is conscious and able to swallow, have them rinse their mouth with water and then drink one to two glasses of water to dilute the substance.[5]
- Never give anything by mouth to an unconscious person.[5]
- Seek immediate medical attention.[5]
Mandatory Visualizations
The following diagrams provide a visual representation of the key safety workflows.
Caption: Spill Cleanup Workflow for this compound.
Caption: First Aid Procedures for this compound Exposure.
References
- 1. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. tetramethylammonium bromide [chemister.ru]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Spectroscopic and Synthetic Insights into Tetramethylammonium Tribromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of tetramethylammonium tribromide ((CH₃)₄NBr₃). Due to the limited availability of direct spectroscopic data for this specific compound in the public domain, this guide leverages data from the closely related and well-characterized tetramethylammonium bromide ((CH₃)₄NBr) and other quaternary ammonium tribromides to provide a robust and informative resource.
Spectroscopic Data
The spectroscopic properties of this compound are primarily determined by the contributions of the tetramethylammonium cation and the tribromide anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be straightforward, dominated by the signals from the tetramethylammonium cation.
¹H NMR Spectroscopy: The proton NMR spectrum will feature a single, sharp singlet corresponding to the twelve equivalent protons of the four methyl groups. The chemical shift of this singlet is anticipated to be around 3.1 ppm when measured in D₂O, similar to what is observed for other tetramethylammonium salts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a single resonance for the four equivalent methyl carbons of the tetramethylammonium cation. This peak is expected to appear at approximately 55 ppm in D₂O.
| Nucleus | Chemical Shift (ppm, in D₂O) | Multiplicity | Assignment |
| ¹H | ~ 3.1 | Singlet | -N(CH ₃)₄ |
| ¹³C | ~ 55 | Singlet | -N(C H₃)₄ |
Note: The chemical shifts are based on data for the tetramethylammonium cation in various salts and may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will exhibit characteristic absorption bands associated with the vibrations of the tetramethylammonium cation and potentially the tribromide anion.
Key expected vibrational modes for the tetramethylammonium cation include:
-
C-H stretching: Strong bands in the region of 3000-2800 cm⁻¹.
-
C-H bending: Medium to strong bands around 1480 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric).
-
C-N stretching: Bands of varying intensity in the 950-900 cm⁻¹ region.
The tribromide anion (Br₃⁻) is a linear molecule and is expected to have a weak asymmetric stretching vibration in the far-infrared region, typically below 200 cm⁻¹. This is often difficult to observe with standard mid-IR spectrometers.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 2800 | C-H stretch | Strong |
| ~ 1480 | Asymmetric C-H bend | Medium-Strong |
| ~ 1400 | Symmetric C-H bend | Medium |
| 950 - 900 | C-N stretch | Medium-Weak |
Experimental Protocols
The synthesis of this compound can be achieved through the reaction of tetramethylammonium bromide with elemental bromine or through an in-situ generation of bromine.
Synthesis of this compound
Materials:
-
Tetramethylammonium bromide ((CH₃)₄NBr)
-
Bromine (Br₂)
-
Suitable solvent (e.g., glacial acetic acid or dichloromethane)
Procedure:
-
Dissolve tetramethylammonium bromide in a minimal amount of the chosen solvent in a flask equipped with a magnetic stirrer.
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of liquid bromine dropwise to the stirred solution.
-
A color change to orange or reddish-brown will be observed, indicating the formation of the tribromide salt.
-
Continue stirring for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound.
Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound, tailored for professionals in research and drug development. While direct experimental data for the tribromide compound is scarce, the provided information, based on analogous compounds, offers a reliable starting point for its characterization and application.
discovery and history of quaternary ammonium tribromides
An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Tribromides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary ammonium tribromides (QATBs) are a class of polyhalide compounds that serve as solid, stable, and safer alternatives to elemental bromine for a variety of organic transformations, particularly electrophilic bromination. This guide provides a comprehensive overview of the discovery and historical development of these reagents. It traces the evolution of their synthesis from early methods relying on hazardous materials to modern, environmentally benign protocols. Detailed experimental procedures for key compounds are provided, alongside tabulated quantitative data for yields and physical properties. The progression of synthetic strategies is also visualized to illustrate the shift towards greener chemical practices.
Early Discovery and Historical Context
The concept of polyhalides, ions formed by the combination of halogen atoms, has been established for over two centuries.[1] Within this class, quaternary ammonium tribromides emerged as synthetically useful reagents. Early preparations were straightforward but involved hazardous materials.
The first reported synthesis of a quaternary ammonium tribromide was that of tetramethylammonium tribromide (TMATB) by Chattway and Hofle, who prepared it by treating tetramethylammonium bromide with elemental bromine in acetic acid.[1][2] Shortly after, tetrabutylammonium tribromide (TBATB) was synthesized by Buckles et al. using a similar method, reacting the corresponding quaternary ammonium bromide with molecular bromine.[1][2]
A significant development in the mid-20th century was the introduction of pyridinium tribromide (also known as pyridinium hydrobromide perbromide).[3] As a stable, crystalline solid, it offered a much safer and more convenient alternative to handling highly corrosive and volatile liquid bromine, contributing to its widespread adoption in organic synthesis.[3]
Evolution of Synthetic Methodologies
The historical trajectory of QATB synthesis reflects a broader trend in chemistry towards "green" and safer laboratory practices. Early methods were effective but posed significant environmental and safety hazards.
Classical Methods: The Use of Elemental Bromine
The foundational methods for synthesizing QATBs involved the direct reaction of a quaternary ammonium bromide (QAB) salt with elemental bromine (Br₂), often in a solvent like acetic acid or carbon tetrachloride.[2][4]
General Reaction: R₄N⁺Br⁻ + Br₂ → R₄N⁺Br₃⁻
While effective, this approach suffers from the severe toxicity, corrosivity, and volatility of liquid bromine, necessitating stringent safety precautions.[2][4]
Intermediate Methods: Avoiding Elemental Bromine
To circumvent the direct handling of Br₂, alternative protocols were developed. Kajigaeshi et al. reported a modified procedure for TBATB, using sodium bromate (NaBrO₃) and hydrobromic acid (HBr) to generate the requisite bromine species in situ.[2] Although this method avoided liquid bromine, it still relied on hazardous and corrosive HBr.[4]
Green Synthesis: Modern, Environmentally Benign Protocols
Recent decades have seen the development of numerous "green" synthetic routes that avoid both elemental bromine and strong acids, are often solvent-free, and proceed under mild conditions.
-
Biomimetic Oxidation: A notable advancement involves the biomimetic oxidation of the bromide ion. This process uses a peroxo-metal intermediate, generated from a transition metal ion and an oxidant like hydrogen peroxide, to convert the bromide to tribromide.[1][5] This method is clean and avoids the use of Br₂ or HBr entirely.[6]
-
Solid-State Oxidation: Several methods employ solid, stable oxidizing agents that can be combined with the QAB salt under solvent-free conditions, often by simple grinding in a mortar and pestle.
-
Potassium Permanganate (KMnO₄): Dey and Dhar developed a rapid, solvent-free method by grinding the QAB with KMnO₄, potassium bromide (KBr) as an additional bromide source, and a small amount of sulfuric acid supported on silica.[2][7]
-
Ammonium Persulfate ((NH₄)₂S₂O₈): Another protocol uses ammonium persulfate as the oxidant under similar solvent-free grinding conditions.
-
This evolution from hazardous liquid reagents to milder, solid-state, and catalytic methods represents a significant progression in the sustainable synthesis of these important reagents.
Quantitative Data Summary
The following table summarizes yields and melting points for several common quaternary ammonium tribromides prepared via various synthetic routes.
| Compound Name (Abbreviation) | Quaternary Cation | Molecular Formula | Yield (%) | Melting Point (°C) | Synthesis Method Reference |
| This compound (TMATB) | (CH₃)₄N⁺ | C₄H₁₂Br₃N | 82 | N/A | KMnO₄ Oxidation[2] |
| Tetraethylammonium Tribromide (TEATB) | (C₂H₅)₄N⁺ | C₈H₂₀Br₃N | 78 | N/A | KMnO₄ Oxidation[2] |
| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄N⁺ | C₁₆H₃₆Br₃N | 95 | 74-75 | NaBrO₃ / HBr[4] |
| Benzyltrimethylammonium Tribromide (BTMATB) | C₆H₅CH₂N(CH₃)₃⁺ | C₁₀H₁₆Br₃N | 86 | 99-101 | KMnO₄ Oxidation[2][8] |
| Cetyltrimethylammonium Tribromide (CTMATB) | C₁₆H₃₃N(CH₃)₃⁺ | C₁₉H₄₂Br₃N | 83 | N/A | KMnO₄ Oxidation[2] |
| Pyridinium Tribromide | C₅H₅NH⁺ | C₅H₆Br₃N | ~69 | 132-134 | Pyridine + HBr + Br₂[9][10] |
| Phenyltrimethylammonium Tribromide | C₆H₅N(CH₃)₃⁺ | C₉H₁₄Br₃N | 86-93 | 113-115 | Phenyltrimethylammonium salt + HBr + Br₂[11] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative quaternary ammonium tribromides.
Protocol 1: Synthesis of Tetrabutylammonium Tribromide (TBATB)
This method, adapted from Kajigaeshi et al., avoids the use of elemental bromine.[4]
-
Reagents & Setup:
-
Tetrabutylammonium bromide (9.7 g, 30 mmol)
-
Sodium bromate (1.50 g, 10 mmol)
-
47% Hydrobromic acid (~7 mL)
-
Water (60 mL)
-
Stirring apparatus
-
-
Procedure:
-
Dissolve tetrabutylammonium bromide and sodium bromate in 60 mL of water in a flask with stirring at room temperature.
-
Add the 47% hydrobromic acid dropwise to the stirring solution.
-
An orange precipitate will form immediately. Continue stirring for an additional 10-15 minutes.
-
Collect the orange solid by vacuum filtration.
-
Recrystallize the crude product from an ether-dichloromethane (1:1) mixture to yield pure orange crystals of TBATB.
-
The typical yield is approximately 13.7 g (95%).[4]
-
Protocol 2: Green Synthesis of Benzyltrimethylammonium Tribromide (BTMATB)
This solvent-free method, adapted from Dey and Dhar, is environmentally friendly and efficient.[2][7]
-
Reagents & Setup:
-
Benzyltrimethylammonium bromide (1 mmol, 0.23 g)
-
Potassium bromide (2 mmol, 0.24 g)
-
Potassium permanganate (KMnO₄) (0.2 mmol)
-
4N Sulfuric acid (0.75 mL)
-
Silica gel (a small amount to ensure a dry mixture)
-
Mortar and pestle
-
-
Procedure:
-
Combine benzyltrimethylammonium bromide, potassium bromide, KMnO₄, and a small amount of silica gel in a mortar.
-
Add the 4N sulfuric acid to the mixture.
-
Grind the mixture with the pestle for approximately 5 minutes at room temperature. The color will change from white to orange-yellow, indicating the formation of the tribromide salt.
-
Extract the resulting orange-yellow product with ethyl acetate (5 mL).
-
Concentrate the ethyl acetate extract under reduced pressure to obtain the pure BTMATB product.
-
The typical isolated yield is 86%.[2]
-
Conclusion
The study of quaternary ammonium tribromides provides a clear and compelling narrative of progress in synthetic chemistry. From their initial discovery using hazardous reagents to the development of elegant, safe, and environmentally conscious protocols, QATBs exemplify the successful pursuit of greener alternatives without compromising chemical efficacy. Their status as stable, solid, and selective brominating agents ensures their continued importance in both academic research and industrial applications, including the development of pharmaceutical intermediates. The methodologies presented herein offer researchers a robust toolkit for the synthesis and application of these versatile reagents.
References
- 1. scispace.com [scispace.com]
- 2. mobt3ath.com [mobt3ath.com]
- 3. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ベンジルトリメチルアンモニウムトリブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Theoretical Insights into the Tribromide Anion: A Technical Guide for Researchers
An In-depth Examination of the Structure, Bonding, and Properties of Br₃⁻ for Scientific and Pharmaceutical Applications
The tribromide anion (Br₃⁻), a simple yet fascinating polyhalogen ion, has garnered significant attention in various fields of chemistry, from fundamental studies of chemical bonding to practical applications in organic synthesis. Its unique electronic structure, characterized by a hypervalent central bromine atom, presents a compelling case for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on the tribromide anion, tailored for researchers, scientists, and drug development professionals. It delves into the computational methodologies used to study this anion, presents key quantitative data, and explores its bonding, spectroscopic properties, and reactivity.
Molecular and Electronic Structure
The tribromide anion is a linear and symmetric molecule belonging to the D∞h point group.[1] This geometry is a consequence of the arrangement of five electron pairs around the central bromine atom in a trigonal bipyramidal electron geometry, with the three lone pairs occupying the equatorial positions to minimize repulsion, and the two terminal bromine atoms in the axial positions.[2] The bonding in the tribromide anion is a classic example of a three-center, four-electron (3c-4e) bond, a concept crucial for understanding hypervalent molecules.
Data Presentation: Calculated Properties of the Tribromide Anion
Computational chemistry provides a powerful toolkit to probe the properties of the tribromide anion in detail. The table below summarizes key quantitative data obtained from various theoretical methods.
| Property | Method/Basis Set | Value | Reference |
| Bond Length (Br-Br) | |||
| B3LYP/6-311G++(d,p) | 2.715 Å | [1] | |
| Vibrational Frequencies | |||
| Symmetric Stretch (ν₁) | ab initio (in KBr matrix) | 149 cm⁻¹ | [3] |
| Asymmetric Stretch (ν₃) | ab initio (in KBr matrix) | 186 cm⁻¹ | [3] |
| Bending (ν₂) | ab initio (in KBr matrix) | 116 cm⁻¹ | [3] |
| NBO Charges | |||
| Central Br | B3LYP/6-311G++(d,p) | -0.32 |e| | [1] |
| Terminal Br | B3LYP/6-311G++(d,p) | -0.34 |e| | [1] |
| HOMO-LUMO Gap | B3LYP/6-311G++(d,p) | 4.1 eV | [1] |
Theoretical Methodologies and Experimental Protocols
The accurate theoretical description of the tribromide anion requires careful selection of computational methods and basis sets. The presence of heavy bromine atoms necessitates the consideration of relativistic effects, and the anionic nature of the species calls for the inclusion of diffuse functions in the basis set.
Recommended Computational Protocol
A robust theoretical investigation of the tribromide anion would typically involve the following steps:
-
Geometry Optimization and Vibrational Frequency Calculation:
-
Method: Density Functional Theory (DFT) is a good starting point, with hybrid functionals like B3LYP or PBE0 often providing a good balance of accuracy and computational cost. For higher accuracy, coupled-cluster methods such as CCSD(T) are recommended. Comparative studies on halide and polyhalide anions have shown that functionals like B97-1 and PBE1KCIS also perform well for bromide-containing systems.[1][4]
-
Basis Set: A triple-zeta quality basis set with polarization and diffuse functions is essential for capturing the electronic structure of the anion. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are appropriate choices.
-
Relativistic Effects: For bromine, scalar relativistic effects should be included, for instance, through the use of effective core potentials (ECPs) or by employing relativistic Hamiltonians like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.[5][6]
-
-
Bonding Analysis:
-
Molecular Orbital (MO) Theory: Analysis of the molecular orbitals provides a qualitative picture of the 3c-4e bond.
-
Topological Analysis: For a more quantitative and detailed understanding of the chemical bonds, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are invaluable.[7][8] QTAIM analysis characterizes the bond critical points to define the nature of the atomic interactions, while ELF provides a visual representation of electron localization, clearly distinguishing bonding pairs from lone pairs.[9]
-
-
Spectroscopic Properties:
-
Calculation of vibrational frequencies and Raman intensities can be directly compared with experimental data. Anharmonic corrections may be necessary for a more accurate prediction of the fundamental vibrational frequencies.
-
-
Reactivity and Dissociation:
-
The potential energy surface can be mapped to identify dissociation pathways and calculate bond dissociation energies (BDEs).[10] The reaction of the tribromide anion with other molecules can be modeled to understand its role as a brominating agent.
-
Bonding in the Tribromide Anion: A Molecular Orbital Perspective
The three-center four-electron bond in the tribromide anion can be understood by considering the interaction of the p-orbitals of the three bromine atoms. The pz orbitals along the molecular axis combine to form three molecular orbitals: a bonding (σ), a non-bonding (n), and an antibonding (σ*) orbital. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Br-Br bond. This delocalized bonding model explains the stability and linearity of the anion.
Reactivity and Relevance in Drug Development
The tribromide anion is widely utilized in organic synthesis as a mild and selective brominating agent. Its stability and ease of handling compared to elemental bromine make it an attractive reagent.[2] Theoretical studies can elucidate the mechanism of these bromination reactions, providing insights into the role of the counter-ion and the solvent in modulating reactivity.
In the context of drug development, tribromide-containing reagents are employed in the synthesis of active pharmaceutical ingredients (APIs). Understanding the reactivity of the tribromide anion through computational modeling can aid in optimizing reaction conditions and improving yields of valuable pharmaceutical intermediates. While direct theoretical studies of the tribromide anion in drug design are not common, its role in synthetic pathways underscores the importance of a fundamental understanding of its properties.
Conclusion
Theoretical and computational studies provide indispensable insights into the nature of the tribromide anion. From its linear geometry and unique three-center, four-electron bond to its spectroscopic signatures and reactivity, computational chemistry offers a powerful lens through which to explore this fascinating polyhalogen species. For researchers in both fundamental science and applied fields like drug development, a solid grasp of the theoretical underpinnings of the tribromide anion is crucial for its effective utilization and for the design of new chemical transformations. The continued development of computational methods promises even deeper understanding and new applications for this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Relativistic Influences in Chemistry – Prof. Dr. Anja-Verena Mudring [mudring.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tetramethylammonium Tribromide as a Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium tribromide (TMATB) is a stable, crystalline, and easy-to-handle brominating agent. It serves as a solid source of bromine, offering a safer and more convenient alternative to liquid bromine, which is highly corrosive, toxic, and difficult to handle, especially in large-scale reactions.[1][2] TMATB and other quaternary ammonium tribromides (QATBs) are effective for a variety of bromination reactions, providing high yields and regioselectivity under mild conditions.[3] These reagents are particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where precise and clean bromination is required.
Advantages of this compound
-
Solid and Stable: Easy to weigh and handle, with good thermal stability for storage.[4]
-
Safer Alternative to Liquid Bromine: Avoids the hazards associated with handling highly corrosive and volatile Br₂.[1][2]
-
High Reactivity and Selectivity: Provides efficient bromination for a wide range of organic substrates.[3][5]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature or with gentle heating, minimizing side product formation.[6][7]
-
Green Chemistry: Enables solvent-free reaction conditions, reducing environmental impact.[3]
Applications in Organic Synthesis
This compound is a versatile reagent for the electrophilic bromination of various organic compounds. Its applications are particularly relevant in the synthesis of heterocyclic compounds and other intermediates for drug development.
Bromination of Aromatic Compounds
TMATB and other QATBs are highly effective for the regioselective bromination of activated aromatic systems such as phenols, anilines, and their derivatives.[5]
-
Phenols and Anilines: The reaction typically proceeds with high para-selectivity.[5]
-
Naphthols: α-naphthol can be selectively brominated at the 2-position.[3]
-
Heterocycles: Difficult-to-brominate heterocycles like imidazole can be readily brominated.[3]
Table 1: Bromination of Aromatic Substrates with Quaternary Ammonium Tribromides (Thermal Conditions) [3]
| Substrate | Reagent | Product | Time (min) | Yield (%) |
| Aniline | TMATB | 4-Bromoaniline | 10 | 90 |
| Phenol | TMATB | 4-Bromophenol | 5 | 92 |
| o-Cresol | TMATB | 4-Bromo-2-methylphenol | 15 | 88 |
| α-Naphthol | TMATB | 2-Bromo-1-naphthol | 10 | 95 |
| Imidazole | TMATB | 2,4,5-Tribromoimidazole | 20 | 85 |
α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for various subsequent reactions. The mechanism is proposed to involve a slow enolization of the ketone followed by a fast bromination step.[6]
Table 2: α-Bromination of Acetyl Derivatives with Tetrabutylammonium Tribromide (TBATB) [6]
| Substrate | Reaction Time (h) | Product | Yield (%) |
| Acetophenone | 1 | 2-Bromoacetophenone | 88 |
| 4'-Methylacetophenone | 1.5 | 2-Bromo-1-(p-tolyl)ethanone | 92 |
| 4'-Chloroacetophenone | 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 90 |
| 2-Acetylfuran | 3 | 2-Bromo-1-(furan-2-yl)ethanone | 85 |
Synthesis of ω-Bromoesters
A one-pot synthesis of ω-bromoesters from aromatic aldehydes and diols can be achieved using phenyltrimethylammonium tribromide (PTAB), a closely related QATB.[1] This reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes ring cleavage and bromination.[1]
Table 3: One-Pot Synthesis of ω-Bromoesters using PTAB [1]
| Aldehyde | Diol | Product | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | Ethylene glycol | 2-Bromoethyl 4-chlorobenzoate | 3 | 85 |
| 4-Methylbenzaldehyde | Ethylene glycol | 2-Bromoethyl 4-methylbenzoate | 3 | 88 |
| 4-Methoxybenzaldehyde | Ethylene glycol | 2-Bromoethyl 4-methoxybenzoate | 4 | 82 |
| Benzaldehyde | Propane-1,3-diol | 3-Bromopropyl benzoate | 3.5 | 86 |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Bromination of Aromatic Compounds (Thermal Conditions)[3]
-
Place the substrate (2 mmol) and this compound (2 mmol) in a 1:1 molar ratio in a petri dish.
-
Thoroughly mix the reactants to form a homogeneous mixture.
-
Place the petri dish in a pre-heated hot air oven at 60 ± 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a short column of silica gel to remove the spent reagent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for α-Bromination of Ketones[6]
-
Dissolve the acetyl derivative (e.g., acetophenone, 10 mmol) in a mixture of dichloromethane (20 mL) and methanol (5 mL) in a round-bottomed flask.
-
Add tetrabutylammonium tribromide (10 mmol) to the solution at room temperature with stirring.
-
Continue stirring for the required time (typically 1-5 hours) while monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water (50 mL).
-
Extract the product with dichloromethane (2 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure α-bromo ketone.
Protocol 3: General Procedure for One-Pot Synthesis of ω-Bromoesters[1]
-
To a solution of the aromatic aldehyde (2 mmol) and diol (4 mmol) in dichloroethane (8 mL), add (diacetoxyiodo)benzene (DIB) (4 mmol) and phenyltrimethylammonium tribromide (PTAB) (4 mmol).
-
Stir the reaction mixture at 50 °C for the specified time (typically 3-4 hours). The mixture will turn reddish and then fade as the reaction proceeds.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and then with aqueous sodium hydrogensulfite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate, 8:1).
Diagrams
Caption: General experimental workflow for bromination using TMATB.
Caption: Proposed mechanism for the α-bromination of ketones.
Caption: Pathway for one-pot synthesis of ω-bromoesters.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. boffinaccess.com [boffinaccess.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Tetramethylammonium Tribromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetramethylammonium tribromide (TMABr3) in organic synthesis. TMABr3 is a stable, crystalline, and easy-to-handle brominating and oxidizing agent, offering a safer and often more selective alternative to liquid bromine.
Introduction
This compound ((CH₃)₄NBr₃, TMABr3) is a quaternary ammonium tribromide that has gained significant attention as a versatile reagent in organic synthesis.[1][2] Its solid nature makes it easier and safer to handle compared to elemental bromine. TMABr3 is effective for a variety of transformations, including the bromination of aromatic compounds, alkenes, and alkynes, as well as the oxidation of alcohols and sulfides.[3][4][5] These reactions can often be carried out under mild, solvent-free, or environmentally benign conditions, making TMABr3 an attractive reagent in green chemistry.[1]
Key Advantages of this compound:
-
Solid and Stable: Easy and safe to handle, weigh, and store compared to liquid bromine.[6]
-
High Reactivity and Selectivity: Shows excellent efficiency and regioselectivity in various bromination reactions.[1][6]
-
Mild Reaction Conditions: Many reactions proceed at room temperature or with gentle heating, minimizing side reactions.[3]
-
Green Chemistry Applicability: Enables solvent-free reactions and often leads to simpler work-up procedures.[1][7]
Applications in Organic Synthesis
Bromination of Aromatic Compounds
TMABr3 is a highly effective reagent for the electrophilic bromination of activated and unactivated aromatic rings. It offers high regioselectivity, often favoring para-substitution.
General Workflow for Aromatic Bromination:
Caption: General experimental workflow for the bromination of aromatic compounds using TMABr3.
Experimental Protocol: Solvent-Free Bromination of Anilines and Phenols [1]
This protocol describes a green and efficient method for the bromination of anilines and phenols using TMABr3 under solvent-free conditions.
Materials:
-
Substrate (e.g., aniline, phenol) (2 mmol)
-
This compound (TMABr3) (2 mmol)
-
Petri dish
-
Hot air oven
-
Ethyl acetate
-
Silica gel
Procedure:
-
Take a homogeneous mixture of the substrate (2 mmol) and TMABr3 (2 mmol) in a 1:1 molar ratio on a petri dish.
-
Mix the reaction mixture thoroughly with a spatula.
-
Place the petri dish in a pre-heated hot air oven at 60 ± 5°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate ethyl acetate-hexane solvent system.
-
Upon completion of the reaction, dilute the mixture with 30 mL of ethyl acetate.
-
Filter the diluted mixture through a short column of silica gel to remove the spent reagent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the brominated product.
Quantitative Data for Bromination of Various Substrates:
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Aniline | TMABr3 | 60°C, Solvent-free | 5 min | 95 | [1] |
| Phenol | TMABr3 | 60°C, Solvent-free | 5 min | 92 | [1] |
| o-Cresol | TMABr3 | 60°C, Solvent-free | 10 min | 90 | [1] |
| α-Naphthol | TMABr3 | 60°C, Solvent-free | 15 min | 98 | [1] |
| Imidazole | TMABr3 | 60°C, Solvent-free | 20 min | 85 | [1] |
Oxidation of Alcohols
Quaternary ammonium tribromides can be used for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively. The reaction is typically carried out in an aqueous acetic acid solution.
Proposed Reaction Pathway for Alcohol Oxidation:
Caption: Proposed mechanism for the oxidation of a primary alcohol by a quaternary ammonium tribromide.
Experimental Protocol: Oxidation of Aliphatic Alcohols [4]
This protocol is based on the kinetic study of the oxidation of primary aliphatic alcohols by tetrabutylammonium tribromide (TBATB), a related quaternary ammonium tribromide. The principles can be adapted for TMABr3.
Materials:
-
Aliphatic alcohol (e.g., ethanol)
-
Tetrabutylammonium tribromide (TBATB)
-
Acetic acid
-
Water
-
Potassium bromide (KBr)
-
2,4-Dinitrophenylhydrazine (2,4-DNP) solution for product characterization
Procedure:
-
Prepare a 1:1 (v/v) acetic acid-water solvent mixture.
-
Dissolve the alcohol and an excess of KBr (to suppress the dissociation of the tribromide ion) in the solvent mixture.
-
In a separate flask, prepare a solution of TBATB in the same solvent mixture.
-
Maintain the reaction mixture at a constant temperature (e.g., 298 K).
-
Initiate the reaction by adding the TBATB solution to the alcohol solution under pseudo-first-order conditions (alcohol in at least 15-fold excess).
-
Monitor the progress of the reaction by following the decrease in the concentration of TBATB spectrophotometrically at 394 nm.
-
After the reaction is complete, characterize the resulting aldehyde by preparing its 2,4-dinitrophenylhydrazone derivative and comparing its melting point with an authentic sample.
Quantitative Data for Alcohol Oxidation:
| Alcohol | Product | Yield of DNP derivative (%) | Reference |
| Ethanol | Acetaldehyde | 81 | [4] |
| 1-Propanol | Propanal | 79 | [4] |
| 1-Butanol | Butanal | 85 | [4] |
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[8]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[8]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a suitable respirator.[8]
Handling:
-
Keep away from incompatible materials and moisture.[9]
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10][11]
-
In Case of Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[8][10]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[9][10]
Synthesis of this compound
For laboratories that wish to prepare TMABr3, a common method involves the direct reaction of tetramethylammonium bromide with bromine. However, greener methods avoiding the use of elemental bromine have been developed.
Protocol for the Synthesis of TMABr3: [12]
This protocol describes a straightforward synthesis from tetramethylammonium bromide.
Materials:
-
Tetramethylammonium bromide
-
Bromine
-
Acetic acid
Procedure (Traditional Method):
-
Dissolve tetramethylammonium bromide in glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine to the solution with stirring.
-
The orange-yellow crystalline product, this compound, will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold acetic acid, and dry in vacuo.
Greener Synthesis Approach:
An environmentally benign synthesis involves the oxidation of a quaternary ammonium bromide using hydrogen peroxide and a catalyst in an acidic medium, avoiding the use of molecular bromine.[5][12]
Logical Flow for Greener Synthesis:
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]
Application Notes: Protocol for the Bromination of Aromatic Compounds with Tetramethylammonium Tribromide (TMATB)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the electrophilic bromination of aromatic compounds using Tetramethylammonium Tribromide (TMATB). TMATB is a stable, solid, and easy-to-handle brominating agent, offering a safer alternative to liquid bromine.[1][2] It is effective for the regioselective bromination of various aromatic substrates, particularly activated systems like phenols and anilines.[3][4] These protocols outline solvent-based and solvent-free methodologies, providing versatility for different experimental requirements.
Introduction
Quaternary ammonium tribromides (QATBs), such as TMATB, are highly efficient reagents for the bromination of organic compounds.[1] They are often referred to as 'solid bromine,' mitigating the handling risks associated with elemental bromine.[1] TMATB demonstrates efficacy in the bromination of a diverse range of substrates, including phenols, anilines, and other activated aromatic systems.[4] The reaction often proceeds under mild conditions, with high yields and regioselectivity, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][5]
Safety Precautions
Before starting any experimental work, it is crucial to read and understand the Safety Data Sheet (SDS) for all reagents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[6] TMATB and the resulting brominated products may be irritants.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[6]
Experimental Protocols
Protocol 1: Preparation of this compound (TMATB)
TMATB can be prepared from tetramethylammonium bromide. One common method involves the oxidation of the bromide ion.[1] A historical method involves the reaction with bromine in acetic acid, though this carries the hazards of handling liquid bromine.[1][9] More modern, environmentally benign methods use an oxidizing agent like hydrogen peroxide in the presence of a catalyst.[1][9]
Procedure using H₂O₂ (Biomimetic Oxidation):
-
In a beaker, take a catalytic amount of molybdic acid monohydrate.[1]
-
Add 30% hydrogen peroxide and stir the mixture at room temperature for approximately 30 minutes.[1]
-
To this solution, add tetramethylammonium bromide and potassium bromide.
-
Acidify the mixture with an acid like perchloric acid and stir until the reaction is complete, indicated by the formation of the orange-yellow TMATB precipitate.[1]
-
Filter the solid product, wash with cold water, and dry under vacuum to yield TMATB.[1] The yield is typically high (e.g., 91.79%).[1]
Protocol 2: General Procedure for Bromination of Aromatic Compounds (Solution-Phase)
This protocol is adapted from general procedures for the bromination of activated aromatic substrates using quaternary ammonium tribromides.[3][10]
Materials:
-
Aromatic Substrate (e.g., phenol, aniline)
-
This compound (TMATB)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile, Methanol)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (5-10 mL).
-
Reagent Addition: To the stirred solution, add TMATB (1.0-1.1 mmol, 1.0-1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 5 hours depending on the substrate's reactivity.[4]
-
Quenching: Once the reaction is complete, quench any remaining TMATB by adding an aqueous solution of sodium thiosulfate or sodium bisulfite until the orange color disappears.[11]
-
Work-up:
-
If the solvent is water-immiscible (e.g., CH₂Cl₂), add saturated sodium bicarbonate solution to neutralize any acid formed and transfer the mixture to a separatory funnel.[11]
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 15 mL of CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11]
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure brominated aromatic compound.[12]
Protocol 3: Solvent-Free Bromination
This method is advantageous for its green chemistry approach, reducing solvent waste.[5]
Procedure (Thermal Conditions):
-
In a round-bottom flask or petri dish, create a homogeneous mixture of the aromatic substrate (2 mmol) and TMATB (2 mmol).[5]
-
Place the reaction vessel in a pre-heated oven at a controlled temperature (e.g., 60-70 °C).[5]
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), and proceed with the quenching and work-up steps as described in Protocol 2.
Mandatory Visualization
Caption: Workflow for the solution-phase bromination of aromatic compounds using TMATB.
Data Presentation
The following table summarizes the results for the bromination of various aromatic substrates using TMATB and other quaternary ammonium tribromides (QATBs) for comparison, conducted in acetonitrile at room temperature.
| Substrate | Reagent | Reaction Time | Yield (%) | Reference |
| Aniline | TMATB | 5h | 92 | [4] |
| TBATB | 4h | 40 | [4] | |
| TEATB | 5h | 55 | [4] | |
| CTMATB | 2h 50min | 62 | [4] | |
| Phenol | TMATB | 3h 30min | 70 | [4] |
| TBATB | 3h 40min | 70 | [4] | |
| TEATB | 3h 5min | 72 | [4] | |
| CTMATB | 3.5h | 65 | [4] | |
| o-Cresol | TMATB | 3.5h | 70 | [4] |
| TBATB | 3h | 73 | [4] | |
| TEATB | 4h | 65 | [4] | |
| CTMATB | 3.5h | 70 | [4] | |
| Acetanilide | TMATB | 4.5h | 65 | [4] |
| TBATB | 3.5h | 50 | [4] | |
| TEATB | 4h | 62 | [4] | |
| CTMATB | 2h | 70 | [4] |
TBATB: Tetrabutylammonium Tribromide, TEATB: Tetraethylammonium Tribromide, CTMATB: Cetyltrimethylammonium Tribromide
Discussion
Mechanism and Regioselectivity: The bromination of activated aromatic rings with TMATB proceeds via an electrophilic aromatic substitution mechanism. Quantum mechanics modeling suggests that the active brominating species is likely the undissociated TMATB entity rather than the free tribromide anion (Br₃⁻).[13] This is supported by the high para-selectivity observed for substrates like phenol and aniline, which is attributed to a non-covalent interaction between the substrate and the tetramethylammonium (TMA⁺) cation, anchoring the reagent for selective attack at the para position.[3][13] For highly activated substrates like aniline, direct bromination often leads to polybromination due to the strong activating nature of the amino group.[14] Using TMATB under controlled conditions can favor monobromination.[5]
References
- 1. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]
- 2. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. interchim.fr [interchim.fr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Khan Academy [khanacademy.org]
Application Notes and Protocols: α-Bromination of Ketones with Tetramethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, including various biologically active compounds and pharmaceuticals.[1][2] Traditional methods often employ hazardous reagents like molecular bromine, which presents challenges in handling and stoichiometry control.[1][3] Tetramethylammonium tribromide (TMATB) and its analogs, such as tetrabutylammonium tribromide (TBATB), have emerged as superior alternatives.[1][4] These solid, stable, and non-volatile reagents offer a safer and more convenient method for the selective α-bromination of ketones, providing high yields under mild reaction conditions.[1][4][5] This document provides detailed application notes and experimental protocols for the α-bromination of ketones using this compound and its closely related analogs.
Advantages of this compound
Compared to traditional brominating agents, this compound offers several key advantages:
-
Solid and Stable: TMATB is a crystalline solid, making it easy to handle, weigh, and store safely compared to volatile and corrosive liquid bromine.[4]
-
Precise Stoichiometry: As a solid reagent, it allows for accurate dispensing, ensuring precise control over the reaction stoichiometry.[1]
-
High Selectivity: It demonstrates excellent regioselectivity for the α-position of ketones, minimizing side reactions.[2]
-
Mild Reaction Conditions: The reactions can often be carried out at room temperature, preserving sensitive functional groups within the substrate.[1][4]
-
High Yields: This method consistently produces α-bromoketones in good to excellent yields.[1][4]
-
Environmentally Benign: The use of TMATB avoids many of the hazards associated with molecular bromine, contributing to greener synthetic protocols.[1]
Reaction Mechanism
The α-bromination of ketones with this compound is generally understood to proceed through an acid-catalyzed enolization mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine provided by the tribromide anion. The process is characterized by a slow, rate-determining enolization step followed by a rapid bromination.[4][5]
Caption: Acid-catalyzed α-bromination of a ketone with this compound.
Experimental Protocols
General Protocol for the α-Monobromination of Aryl Methyl Ketones
This protocol is adapted from procedures developed for quaternary ammonium tribromides and is applicable to a range of aryl methyl ketones.[1][4]
Materials:
-
Aryl methyl ketone (1.0 mmol)
-
This compound (TMATB) or Tetrabutylammonium tribromide (TBATB) (1.0 mmol)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane/Methanol mixture) (5 mL)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aryl methyl ketone (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature.
-
Add this compound (1.0 mmol) to the solution in one portion.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 5 hours.[1][4]
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into cold water.
-
Collect the precipitated solid product by filtration.
-
Recrystallize the crude product from ethanol to afford the pure α-bromo aryl methyl ketone.[1]
Quantitative Data
The following table summarizes the yields of α-bromo ketones obtained from the reaction of various acetophenone derivatives with quaternary ammonium tribromides under mild conditions.
| Entry | Substrate (Acetophenone Derivative) | Product (α-Bromoacetophenone Derivative) | Yield (%) | Reference |
| 1 | Acetophenone | 2-Bromo-1-phenylethanone | 90 | [4] |
| 2 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethanone | 92 | [4] |
| 3 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | 88 | [4] |
| 4 | 4'-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | 85 | [4] |
| 5 | 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethanone | 75 | [4] |
| 6 | 2'-Methoxyacetophenone | 2-Bromo-1-(2-methoxyphenyl)ethanone | 83 | [1] |
| 7 | 3,6-Diacetyl-9-ethylcarbazole | 3,6-Bis(2-bromoacetyl)-9-ethylcarbazole | 85 | [1] |
Applications in Drug Development
α-Bromoketones are crucial synthons in the pharmaceutical industry. They serve as precursors for a wide array of heterocyclic compounds, which form the core structures of many therapeutic agents.[3] The ability to introduce a bromine atom at the α-position of a ketone under mild and selective conditions, as offered by this compound, is highly valuable in the synthesis of complex drug molecules. This method facilitates the construction of novel chemical entities with potential biological activity.
Troubleshooting
-
Low Yield: Ensure the starting ketone is pure and the solvent is anhydrous. The reaction time may need to be optimized for less reactive substrates.
-
Formation of Dibrominated Product: Use a strict 1:1 stoichiometry of the ketone to the tribromide reagent. Adding the tribromide reagent portion-wise may also help to minimize over-bromination.
-
Reaction Not Initiating: For particularly unreactive ketones, gentle heating or the addition of a catalytic amount of a weak acid may be necessary to promote enolization.
Safety Precautions
-
This compound is a safer alternative to liquid bromine but should still be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
α-Bromoketones are often lachrymators and skin irritants. Avoid inhalation and skin contact.
Conclusion
The α-bromination of ketones using this compound presents a robust, efficient, and safer methodology for obtaining valuable synthetic intermediates. The operational simplicity, mild reaction conditions, and high yields make this protocol highly attractive for applications in academic research, industrial synthesis, and drug development.
References
Application Notes and Protocols: Reaction of Tetramethylammonium Tribromide with Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium tribromide (TMATB) is a stable, crystalline, and easy-to-handle brominating agent. It serves as a safer alternative to liquid bromine for the electrophilic bromination of unsaturated carbon-carbon bonds. These application notes provide detailed protocols for the reaction of TMATB with alkenes and alkynes, leading to the synthesis of vicinal dibromides and dibromoalkenes, respectively. The methodologies presented are suitable for various research and development applications, including the synthesis of pharmaceutical intermediates and other fine chemicals. The reactions are characterized by their regio- and stereoselectivity, often proceeding with high yields under mild conditions.
Reaction with Alkenes
The reaction of this compound with alkenes proceeds via an electrophilic addition mechanism to yield vicinal dibromides. The reaction is typically stereospecific, resulting in anti-addition of the two bromine atoms across the double bond. This is consistent with the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.
General Reaction Scheme:
Quantitative Data for Bromination of Alkenes with TMATB
The following table summarizes the reaction of TMATB with various aromatic compounds, including those with unsaturated side chains, under solvent-free conditions.
| Substrate | Product | Method | Time | Yield (%) |
| Cinnamic acid | 2,3-Dibromo-3-phenylpropanoic acid | Thermal (60±5°C) | 180 min | 70 |
| Cinnamic acid | 2,3-Dibromo-3-phenylpropanoic acid | Microwave (90°C) | 3 min | 85 |
Data sourced from a study on solvent-free organic brominations.[1]
Experimental Protocols
Protocol 1: Thermal Bromination of Alkenes (Solvent-Free)
This protocol describes a general procedure for the bromination of alkenes using TMATB under solvent-free thermal conditions.[1]
Materials:
-
Alkene substrate (e.g., cinnamic acid)
-
This compound (TMATB)
-
Petri dish
-
Hot air oven
-
Ethyl acetate
-
Silica gel for chromatography
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a petri dish, thoroughly mix the alkene substrate (2 mmol) and this compound (2 mmol) in a 1:1 molar ratio.
-
Place the petri dish in a pre-heated hot air oven at 60±5°C. For less reactive substrates, the temperature may be increased.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate-hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 30 mL of ethyl acetate.
-
Filter the mixture through a short column of silica gel to remove the spent reagent (tetramethylammonium bromide).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Bromination of Alkenes (Solvent-Free)
This protocol provides a rapid and efficient method for the bromination of alkenes using TMATB under solvent-free microwave irradiation.[1]
Materials:
-
Alkene substrate (e.g., cinnamic acid)
-
This compound (TMATB)
-
50 mL round-bottomed flask
-
Microwave reactor
-
Ethyl acetate
-
Silica gel for chromatography
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottomed flask, prepare a homogeneous mixture of the alkene substrate (2 mmol) and this compound (2 mmol) in a 1:1 molar ratio.
-
Cover the neck of the flask with a small funnel.
-
Place the flask inside a microwave reactor and irradiate at a controlled power to maintain a temperature of 90°C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with 30 mL of ethyl acetate.
-
Filter the solution through a short column of silica gel.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if required.
Reaction with Alkynes
The reaction of this compound with alkynes is analogous to that with alkenes, proceeding through an electrophilic addition pathway. The reaction can yield either a trans-dibromoalkene upon the addition of one equivalent of TMATB or a tetrabromoalkane if an excess of the brominating agent is used. The formation of the trans-isomer is favored due to the anti-addition mechanism involving a cyclic bromonium ion intermediate.
General Reaction Scheme:```
R1-C≡C-R2 + (CH3)4NBr3 -> (E)-R1-C(Br)=C(Br)-R2 R1-C≡C-R2 + 2(CH3)4NBr3 -> R1-C(Br)2-C(Br)2-R2```
Quantitative Data for Bromination of Alkynes
| Substrate | Product (Major) | Product (Minor) |
| Phenylacetylene | Tetrabromo derivative | - |
| Other alkynes | trans-Dibromoalkene | Tetrabromo derivative |
Data inferred from reactions with analogous brominating agents. [2]
Experimental Protocols
Protocol 3: Bromination of Alkynes to Dibromoalkenes
This protocol describes a general procedure for the stereoselective synthesis of (E)-dibromoalkenes from alkynes using one equivalent of TMATB.
Materials:
-
Alkyne substrate
-
This compound (TMATB)
-
Acetonitrile (or other suitable aprotic solvent)
-
Round-bottomed flask with a magnetic stirrer
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Dissolve the alkyne (1 mmol) in acetonitrile (10 mL) in a round-bottomed flask equipped with a magnetic stirrer.
-
Add this compound (1 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted tribromide.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure (E)-dibromoalkene.
Protocol 4: Synthesis of Tetrabromoalkanes from Alkynes
This protocol outlines the procedure for the exhaustive bromination of alkynes to yield tetrabromoalkanes using an excess of TMATB.
Materials:
-
Alkyne substrate
-
This compound (TMATB)
-
Acetonitrile (or other suitable aprotic solvent)
-
Round-bottomed flask with a magnetic stirrer
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
In a round-bottomed flask, dissolve the alkyne (1 mmol) in acetonitrile (15 mL).
-
Add this compound (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, work up the mixture as described in Protocol 3 (steps 4-7).
-
Purify the crude product by column chromatography to isolate the tetrabromoalkane.
Visualizations
Reaction Mechanism Pathway
Caption: Electrophilic addition mechanism of TMATB with alkenes and alkynes.
Experimental Workflow
Caption: General experimental workflow for the bromination of alkenes and alkynes.
References
Application Notes & Protocols: Selective Bromination Using Trimethyl(phenyl)ammonium Tribromide (TMATB)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trimethyl(phenyl)ammonium tribromide (TMATB), also known as Phenyltrimethylammonium Tribromide (PTAT or PTT), is a versatile and efficient reagent for electrophilic bromination.[1] As a stable, crystalline solid, it serves as a safer and more convenient alternative to handling hazardous liquid bromine.[1][2] TMATB is widely used for the selective bromination of various organic substrates, including the α-bromination of ketones, and the bromination of activated aromatic systems like phenols and anilines.[3][4][5] Its ease of handling and high selectivity make it an invaluable tool in medicinal chemistry and organic synthesis for creating brominated intermediates essential for drug development and the synthesis of complex molecules.[6]
Physicochemical Properties of TMATB:
| Property | Value | Reference |
| Synonyms | Phenyltrimethylammonium Perbromide (PTAB), PTT | [2] |
| CAS Number | 4207-56-1 | [2] |
| Molecular Formula | C₉H₁₄NBr₃ | |
| Molecular Weight | 375.93 g/mol | [2] |
| Appearance | Orange crystalline solid | [3] |
| Melting Point | 110-115 °C | [2] |
| Solubility | Highly soluble in Tetrahydrofuran (THF) | [3] |
Experimental Protocols
Protocol 1: Selective α-Bromination of an Aralkyl Ketone
This protocol details the highly selective mono- or di-bromination of an aralkyl ketone using 2-acetyl-6-methoxynaphthalene as a model substrate. The procedure is adapted from Organic Syntheses.[3]
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Trimethyl(phenyl)ammonium tribromide (TMATB)
-
Anhydrous Tetrahydrofuran (THF)[3]
-
Deionized Water
Procedure for Mono-bromination (2-Bromoacetyl-6-methoxynaphthalene):
-
In a 125-mL Erlenmeyer flask, dissolve 1.0 g (5.0 mmol) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).[3]
-
To the stirred solution, add 1.88 g (5.0 mmol) of TMATB in small portions over a 10-minute period at room temperature.[3]
-
Observe the formation of a white precipitate (phenyltrimethylammonium bromide) as the orange color of the TMATB disappears.[3]
-
Allow the reaction to stir for approximately one hour.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 50 mL of cold water to the flask to precipitate the product.[3]
-
Collect the crystalline product by vacuum filtration and wash the solid with 10 mL of water.[3]
-
The crude product can be recrystallized from ethanol to yield the pure 2-bromoacetyl-6-methoxynaphthalene.[3]
Procedure for Di-bromination (2,2-Dibromoacetyl-6-methoxynaphthalene):
-
Follow step 1 from the mono-bromination procedure.
-
To the stirred solution, add 3.76 g (10.0 mmol) of TMATB in small portions over a 10-minute period.[3]
-
Allow the solution to stir for one hour, during which a white precipitate will form and the solution will turn yellow.[3]
-
Follow steps 5 through 8 from the mono-bromination procedure to isolate and purify the product. The expected yield is 78–87%.[3]
Quantitative Data for Ketone Bromination:
| Substrate | Molar Ratio (Substrate:TMATB) | Solvent | Product | Yield (%) | Reference |
| 2-Acetyl-6-methoxynaphthalene | 1:1 | THF | 2-Bromoacetyl-6-methoxynaphthalene | 90-95 | [3] |
| 2-Acetyl-6-methoxynaphthalene | 1:2 | THF | 2,2-Dibromoacetyl-6-methoxynaphthalene | 78-87 | [3] |
| 2-Acetyl-5-substituted benzofurans | 1:1 | Acetic Acid | 2-Bromoacetyl-5-substituted benzofurans | N/A | [4] |
Protocol 2: Bromination of Activated Aromatic Compounds (Phenols)
Phenols are highly activated substrates that react readily with TMATB, often under mild conditions and without a catalyst.[7] The high electron density of the aromatic ring facilitates electrophilic substitution.[7]
Materials:
-
Phenol or substituted phenol
-
Trimethyl(phenyl)ammonium tribromide (TMATB)
-
Acetic Acid or Dichloromethane
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
General Procedure:
-
Dissolve the phenol (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath (0-5 °C).
-
Add TMATB (1.0-1.1 eq.) portion-wise to the stirred solution. The orange color of the TMATB should dissipate as it reacts.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude brominated phenol.
-
Purify the product via column chromatography or recrystallization as needed.
Quantitative Data for Aromatic Bromination:
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Phenol | TBATB | Dichloromethane | Room Temp, 10 min | 2,4,6-Tribromophenol | 98 | [8] |
| Aniline | TBATB | Dichloromethane | Room Temp, 10 min | 2,4,6-Tribromoaniline | 98 | [8] |
| Acetanilide | TBATB | Dichloromethane | Room Temp, 30 min | p-Bromoacetanilide | 95 | [8] |
| Data for Tetrabutylammonium tribromide (TBATB), a similar quaternary ammonium tribromide, is provided to illustrate typical reaction outcomes. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for bromination using TMATB.
Mechanism of Ketone α-Bromination
The α-bromination of ketones using TMATB typically proceeds through an acid-catalyzed enol intermediate.
Caption: Acid-catalyzed mechanism for the α-bromination of a ketone.
Safety and Handling
While TMATB is considered safer than elemental bromine, standard laboratory safety precautions must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle TMATB in a well-ventilated fume hood to avoid inhalation of any dust or potential bromine vapors.[10]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with plenty of water. Wash hands thoroughly after handling.
-
Storage: Store TMATB in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. durhamtech.edu [durhamtech.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Solvent Selection for Reactions with Tetramethylammonium Tribromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of appropriate solvents for chemical reactions involving tetramethylammonium tribromide (TMABr₃). TMABr₃ is a versatile and convenient solid brominating agent, offering advantages in handling and stoichiometry over liquid bromine. The choice of solvent is critical in determining the solubility of TMABr₃, as well as the yield, regioselectivity, and stereoselectivity of the bromination reaction.
Properties of this compound
This compound is a reddish-orange crystalline solid. As a quaternary ammonium salt, its solubility is largely dictated by the polarity of the solvent. While it is less soluble than its bromide counterpart, it exhibits sufficient solubility in a range of organic solvents to be an effective reagent.
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on qualitative observations and data for the closely related tetramethylammonium bromide, the following provides a general guide. It is slightly soluble in water and alcohols[1]. For many applications, complete dissolution may not be necessary as the reaction can proceed heterogeneously.
Table 1: Qualitative and Quantitative Solubility of Tetramethylammonium Salts
| Solvent | Chemical Formula | Polarity Index | Solubility of TMABr₃ | Solubility of Tetramethylammonium Bromide ( g/100 g of solvent) |
| Water | H₂O | 10.2 | Slightly Soluble | 55 (20°C)[2] |
| Methanol | CH₃OH | 5.1 | Soluble | 4.32 (25°C)[2] |
| Ethanol | C₂H₅OH | 4.3 | Soluble | Sparingly soluble[2] |
| Acetonitrile | CH₃CN | 5.8 | Soluble | 0.22 (25°C)[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Sparingly Soluble | - |
| Chloroform | CHCl₃ | 4.1 | Sparingly Soluble | 0.0057 (25°C)[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Sparingly Soluble | - |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Soluble | - |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Soluble | - |
| Acetic Acid | CH₃COOH | 6.2 | Soluble | - |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Insoluble | Insoluble[2] |
| Hexane | C₆H₁₄ | 0.1 | Insoluble | - |
Note: The solubility of TMABr₃ is inferred from its chemical similarity to tetramethylammonium bromide and from solvents used in reactions involving TMABr₃. It is recommended to determine the solubility for specific applications experimentally.
Solvent Effects on Bromination Reactions
The choice of solvent can significantly influence the outcome of bromination reactions with TMABr₃. Key considerations include reaction rate, product distribution (regioselectivity), and stereochemistry.
Aprotic vs. Protic Solvents
-
Aprotic Solvents: In non-polar aprotic solvents like dichloromethane and chloroform, TMABr₃ acts as a source of electrophilic bromine. These solvents are often chosen for the bromination of electron-rich aromatic compounds and alkenes where direct electrophilic addition is desired.
-
Protic Solvents: Protic solvents, such as methanol and acetic acid, can participate in the reaction mechanism. For example, in the presence of an alkene, a protic solvent can be trapped by the intermediate bromonium ion, leading to the formation of bromoether or bromoacetate derivatives[3]. This solvent participation can be exploited to achieve specific functionalization.
Solvent Polarity and Regioselectivity
The polarity of the solvent can affect the regioselectivity of bromination, particularly for substituted aromatic compounds. While tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols, the solvent can modulate this selectivity[4]. In some cases, changing the solvent can influence the ortho/para product ratio[5].
Solvent-Free Conditions
A significant advantage of using solid reagents like TMABr₃ is the possibility of conducting reactions under solvent-free conditions. These "green chemistry" approaches often involve grinding the reactants together or using microwave irradiation to promote the reaction[6][7]. Solvent-free reactions can offer benefits such as reduced waste, simplified work-up procedures, and sometimes, enhanced reaction rates and yields[6].
Experimental Protocols
The following protocols are provided as examples of how to use this compound in common bromination reactions, with a focus on solvent selection.
General Workflow for Solvent-Based Bromination
Caption: General workflow for a solvent-based bromination reaction.
Protocol 1: Bromination of Phenol (Solvent-Free)
This protocol is adapted from a general procedure for the solvent-free bromination of phenols using quaternary ammonium tribromides[6].
Table 2: Reaction Conditions and Yields for Bromination of Phenol
| Reagent | Conditions | Time | Yield (%) |
| TMABr₃ | 60±5°C, neat | 15 min | 78 |
Methodology:
-
In a Petri dish, thoroughly mix phenol (2 mmol) and this compound (2 mmol) to form a homogeneous mixture[6].
-
Place the Petri dish in a pre-heated hot air oven at 60±5°C[6].
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate-hexane)[6].
-
Upon completion, dilute the reaction mixture with 30 mL of ethyl acetate and filter it through a short column of silica gel to remove the spent reagent[6].
-
The crude product can be further purified by column chromatography over silica gel using an ethyl acetate-hexane solvent system as the eluent to afford the desired brominated phenol[6].
Protocol 2: Bromination of Aniline (Solvent-Free)
This protocol is also based on a general procedure for solvent-free brominations[6].
Table 3: Reaction Conditions and Yields for Bromination of Aniline
| Reagent | Conditions | Time | Yield (%) |
| TMABr₃ | 60±5°C, neat | 10 min | 65 |
Methodology:
-
Combine aniline (2 mmol) and this compound (2 mmol) in a suitable reaction vessel and mix thoroughly[6].
-
Heat the mixture in a hot air oven at 60±5°C[6].
-
Follow the reaction progress using TLC with an appropriate solvent system[6].
-
After the reaction is complete, dissolve the mixture in ethyl acetate (30 mL) and pass it through a silica gel plug to remove the tetramethylammonium bromide byproduct[6].
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the brominated aniline[6].
Protocol 3: Methoxybromination of Styrene
This protocol is adapted from a procedure using tetrabutylammonium tribromide, illustrating the use of a protic solvent to achieve a specific outcome[3].
Caption: Logical relationship in the methoxybromination of styrene.
Methodology:
-
Dissolve styrene in methanol.
-
Add this compound to the solution under stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the methoxybromo adduct.
Conclusion
The selection of a solvent for reactions with this compound is a critical parameter that can be tailored to achieve desired outcomes. For simple electrophilic brominations, aprotic solvents of moderate polarity are often suitable. Protic solvents can be employed to introduce additional functionality into the product. Furthermore, the solid nature of TMABr₃ makes it an excellent candidate for environmentally friendly, solvent-free reaction conditions, which can lead to high yields and simplified purification procedures. Researchers are encouraged to screen a variety of solvents or consider solvent-free conditions to optimize their specific bromination reactions.
References
- 1. This compound | 15625-56-6 [chemicalbook.com]
- 2. tetramethylammonium bromide [chemister.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
Catalytic Applications of Tetramethylammonium Tribromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium tribromide (TMATB) is a quaternary ammonium salt that serves as a versatile and efficient reagent in organic synthesis. Its properties as a solid, stable, and easy-to-handle source of bromine make it a safer alternative to liquid bromine. TMATB and its analogues, such as tetrabutylammonium tribromide (TBATB), are widely employed as catalysts and brominating agents for a variety of organic transformations, including the selective bromination of aromatic compounds, alkenes, and alkynes, as well as in oxidation reactions. These reagents are particularly valuable in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2][3]
This document provides detailed application notes and experimental protocols for the catalytic use of this compound and related quaternary ammonium tribromides in key organic transformations.
Catalytic Applications
This compound and its analogues are utilized in several key catalytic applications:
-
Electrophilic Bromination: They are effective reagents for the regioselective bromination of a wide range of organic substrates, including phenols, anilines, and other activated aromatic and heteroaromatic systems.[4][5] The solid nature of these reagents allows for precise stoichiometry and milder reaction conditions compared to elemental bromine.[4]
-
Oxidation Reactions: Quaternary ammonium tribromides can act as mild oxidizing agents. A notable application is the selective oxidation of sulfides to sulfoxides.[6] This transformation is crucial in the synthesis of various biologically active molecules.
-
Phase Transfer Catalysis: Tetramethylammonium bromide, the precursor to TMATB, is a known phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[7] While the tribromide itself is primarily used for bromination, the in-situ generation of the corresponding bromide can contribute to phase transfer catalytic effects in certain one-pot reactions.[8]
-
Synthesis of Heterocyclic Compounds: TMATB and its analogues are instrumental in the synthesis of various heterocyclic scaffolds, which are prevalent in many drug molecules. They can be used for the α-bromination of ketones, a key step in the construction of heterocycles like quinoxalines.[8]
Data Presentation: Reaction Performance
The following tables summarize quantitative data for representative catalytic applications of quaternary ammonium tribromides.
Table 1: Bromination of Aromatic Compounds with Benzyltrimethylammonium Tribromide (BTMATB) [9]
| Substrate | Solvent | Time (h) | Molar Ratio (Reagent:Substrate) | Product | Yield (%) |
| Aniline | Water-DMF (1:1) | 0.75 | 1:1 | p-Bromoaniline | 65 |
| Aniline | Water-DMF (1:1) | 0.25 | 3:1 | 2,4,6-Tribromoaniline | 82 |
| Phenol | Water-DMF (1:1) | 0.30 | 3:1 | 2,4,6-Tribromophenol | 87 |
| Anthracene | Acetic acid | 0.5 | 1:1 | 9-Bromoanthracene | 90 |
| Anthracene | Acetic acid | 0.5 | 2:1 | 9,10-Dibromoanthracene | 85 |
| Acetanilide | Water-DMF | 0.25 | 1:1 | 4-Bromoacetanilide | 78 |
| Imidazole | Water-DMF | 3.0 | 3:1 | 2,4,5-Tribromoimidazole | 75 |
Table 2: Oxidation of Sulfides to Sulfoxides using Cetyltrimethylammonium Tribromide (CTMATB) [6]
| Substrate | Molar Ratio (Sulfide:CTMATB) | Solvent | Time (min) | Yield (%) |
| Methyl phenyl sulfide | 1:1.2 | Acetonitrile-Water | 20 | 95 |
| Diphenyl sulfide | 1:1.2 | Acetonitrile-Water | 30 | 92 |
| Dibenzyl sulfide | 1:1.2 | Acetonitrile-Water | 25 | 94 |
| Methyl p-tolyl sulfide | 1:1.2 | Acetonitrile-Water | 20 | 96 |
Experimental Protocols
Protocol 1: Environmentally Benign Synthesis of this compound
This protocol describes a greener synthesis of TMATB, avoiding the use of elemental bromine.[4]
Materials:
-
Tetramethylammonium bromide (TMAB)
-
Vanadium pentoxide (V₂O₅)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend tetramethylammonium bromide (1 equivalent) and a catalytic amount of vanadium pentoxide in deionized water.
-
To this suspension, add aqueous hydrogen peroxide (stoichiometric amount) dropwise with stirring.
-
Acidify the reaction mixture with a few drops of concentrated sulfuric acid.
-
Continue stirring at room temperature. The formation of an orange precipitate of this compound will be observed.
-
After the reaction is complete (typically monitored by the disappearance of the starting bromide), filter the orange crystalline product.
-
Wash the solid with cold deionized water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure this compound.
Protocol 2: Regioselective Bromination of an Activated Aromatic Compound
This protocol details the use of a quaternary ammonium tribromide for the selective bromination of an activated aromatic substrate, such as aniline.[4][9]
Materials:
-
Aniline
-
Benzyltrimethylammonium tribromide (BTMATB) or a similar organic ammonium tribromide
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the aniline (1 equivalent) in a 1:1 mixture of DMF and water in a round-bottom flask.
-
Add the solid benzyltrimethylammonium tribromide (1.1 equivalents for monobromination) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess tribromide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired bromoaniline.
Protocol 3: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol outlines the selective oxidation of a sulfide using cetyltrimethylammonium tribromide (CTMATB).[6]
Materials:
-
Sulfide (e.g., methyl phenyl sulfide)
-
Cetyltrimethylammonium tribromide (CTMATB)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, dissolve the sulfide (1 equivalent) in a mixture of acetonitrile and water.
-
Add cetyltrimethylammonium tribromide (1.2 equivalents) to the solution at room temperature with vigorous stirring.
-
The reaction is typically rapid and can be monitored by TLC.
-
Once the starting sulfide is consumed, add an aqueous solution of sodium thiosulfate to quench the reaction.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be further purified if necessary.
Visualizations
Caption: Green synthesis workflow for TMATB.
Caption: Experimental workflow for aromatic bromination.
Caption: Simplified mechanism for sulfide oxidation.
References
- 1. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. nbinno.com [nbinno.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Tetramethylammonium Tribromide (TMATB) in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among the vast array of reagents available, solid bromine carriers offer significant advantages in terms of handling, safety, and stoichiometry control over liquid bromine. Tetramethylammonium tribromide (TMATB), a stable, crystalline, and easy-to-handle solid, has emerged as a valuable reagent for the selective bromination of various organic substrates. Its application in the synthesis of heterocyclic frameworks, particularly through one-pot procedures, provides an efficient and mild route to valuable scaffolds.
This document provides detailed application notes and protocols for the use of TMATB in the synthesis of 2-aminothiazoles, a key structural motif in many pharmacologically active molecules. The methodology focuses on a one-pot reaction involving the TMATB-mediated α-bromination of aryl methyl ketones, followed by the classic Hantzsch cyclocondensation with thiourea.
Application 1: α-Bromination of Aryl Methyl Ketones with TMATB
TMATB is an effective reagent for the α-monobromination of aryl methyl ketones, which are key intermediates in the Hantzsch thiazole synthesis.[1] The reaction proceeds under mild conditions, typically at room temperature, and offers high selectivity and yields.[1] Tetrahydrofuran (THF) has been identified as a promising solvent for this transformation.[1]
Quantitative Data: α-Monobromination of Aryl Methyl Ketones
The following table summarizes the yields for the α-monobromination of various substituted acetophenones using TMATB at room temperature.[1]
| Entry | Substrate (Aryl Methyl Ketone) | Product (α-Bromo-Aryl Methyl Ketone) | Solvent | Time (min) | Yield (%)[1] |
| 1 | Acetophenone | 2-Bromo-1-phenylethanone | THF | 30 | 92 |
| 2 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethanone | THF | 30 | 90 |
| 3 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | THF | 30 | 91 |
| 4 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | THF | 30 | 95 |
| 5 | 4'-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | THF | 30 | 93 |
| 6 | 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethanone | THF | 30 | 94 |
Application 2: One-Pot Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for preparing this important heterocyclic core.[2][3] A highly efficient approach involves a one-pot, two-step sequence where the α-bromination of a ketone is immediately followed by condensation with a thiourea derivative, avoiding the isolation of the lachrymatory α-bromoketone intermediate.[4] TMATB serves as an excellent in-situ brominating agent for this purpose.
The general workflow involves the initial reaction of an aryl methyl ketone with TMATB to form the α-bromoketone, followed by the addition of thiourea to the same reaction vessel to initiate the cyclocondensation reaction.
Caption: General experimental workflow for the one-pot synthesis of 2-aminothiazoles.
Reaction Mechanism
The overall reaction proceeds via two main stages: electrophilic α-bromination of the ketone followed by the Hantzsch condensation.
Caption: Key stages in the TMATB-mediated one-pot synthesis of 2-aminothiazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
This protocol is adapted from the general procedure for the α-monobromination of aryl methyl ketones.[1]
Materials:
-
4'-Chloroacetophenone (1 mmol, 154.6 mg)
-
This compound (TMATB) (1 mmol, 313.9 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Deionized Water, cold
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and recrystallization
Procedure:
-
To a 25 mL round-bottom flask, add 4'-chloroacetophenone (1 mmol).
-
Dissolve the ketone in 5 mL of anhydrous THF and stir the solution at room temperature (20-25°C).
-
To the stirring solution, add TMATB (1 mmol) in one portion. The characteristic orange color of the tribromide will be observed.
-
Continue stirring the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material. The orange color will fade as the TMATB is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing 50 mL of cold deionized water.
-
A solid precipitate of the product, 2-bromo-1-(4-chlorophenyl)ethanone, will form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
-
Dry the product under vacuum. Expected yield: ~95%.
Protocol 2: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
This protocol combines the α-bromination step with a subsequent Hantzsch cyclization.
Materials:
-
4'-Chloroacetophenone (1 mmol, 154.6 mg)
-
This compound (TMATB) (1 mmol, 313.9 mg)
-
Thiourea (1.2 mmol, 91.3 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
α-Bromination Step:
-
Add 4'-chloroacetophenone (1 mmol) to a 50 mL round-bottom flask.
-
Dissolve the ketone in 10 mL of anhydrous THF and stir at room temperature.
-
Add TMATB (1 mmol) to the solution and stir for 30 minutes until the starting ketone is consumed (monitor by TLC). The solution should become pale yellow or colorless.
-
-
Cyclocondensation Step:
-
To the same flask containing the in-situ generated 2-bromo-1-(4-chlorophenyl)ethanone, add thiourea (1.2 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature. An exothermic reaction may be observed, and a precipitate will begin to form.
-
Stir for an additional 1-2 hours to ensure the completion of the cyclization. Monitor by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, slowly add saturated NaHCO₃ solution to the flask to neutralize the hydrobromide salt formed as a byproduct and to precipitate the free base of the 2-aminothiazole.
-
Stir for 15 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-(4-chlorophenyl)thiazole.
-
Dry the final product under vacuum.
-
Conclusion
This compound (TMATB) is a highly effective, safe, and convenient reagent for the synthesis of heterocyclic compounds. Its utility in the one-pot synthesis of 2-aminothiazoles demonstrates its potential to streamline synthetic procedures by enabling in-situ generation of reactive intermediates under mild conditions. This approach avoids the handling of hazardous reagents, reduces waste, and often leads to high yields of the desired products, making it a valuable tool for chemists in research and development.
References
Application Notes and Protocols for Tetramethylammonium Tribromide (TMATB) in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetramethylammonium Tribromide (TMATB) as a stable, efficient, and selective brominating agent in the synthesis of key pharmaceutical intermediates. TMATB offers significant advantages over traditional brominating agents like liquid bromine, including ease of handling, enhanced safety, and high yields.
Bromination of Aromatic Precursors
Aromatic rings are fundamental structural motifs in a vast array of pharmaceutical compounds. The introduction of a bromine atom can be a critical step in modifying the biological activity of a molecule or for enabling further synthetic transformations, such as cross-coupling reactions. TMATB has been shown to be an effective reagent for the regioselective bromination of activated aromatic systems commonly found in pharmaceutical precursors.
Quantitative Data for Bromination of Phenol and Aniline
The following table summarizes the reaction outcomes for the bromination of phenol and aniline using TMATB under solvent-free microwave conditions, demonstrating the efficiency of this reagent.
| Substrate | Product | Reagent Ratio (Substrate:TMATB) | Reaction Time (Microwave, 90°C) | Yield (%) |
| Phenol | 2,4,6-Tribromophenol | 1:3 | 1.5 min | 87 |
| Aniline | 2,4,6-Tribromoaniline | 1:3 | 2.0 min | 82 |
Data adapted from Sinha, U. et al., Rec. Nat. Prod. 6:1 (2012) 63-68.
Experimental Protocol: General Procedure for Microwave-Assisted Bromination of Aromatic Substrates
-
Preparation: In a 50 mL round-bottomed flask, thoroughly mix the aromatic substrate (2 mmol) and TMATB (2 mmol for monobromination, 6 mmol for tribromination).
-
Reaction Setup: Place the flask in a microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a controlled power corresponding to 90°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate-hexane).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a short column of silica gel to remove the spent reagent.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Proposed Application: Synthesis of 5-Bromouracil, a Key Antiviral and Anticancer Intermediate
5-Bromouracil is a critical pharmaceutical intermediate used in the synthesis of numerous antiviral and anticancer drugs, including bromouridine and floxuridine.[1] Its synthesis involves the electrophilic bromination of uracil. While specific literature on the use of TMATB for this transformation is not abundant, its proven efficacy in brominating electron-rich heterocyclic systems suggests it is a highly suitable reagent. The following protocol is proposed based on established methods with similar brominating agents.
Proposed Experimental Protocol: Synthesis of 5-Bromouracil using TMATB
-
Reagents and Equipment:
-
Uracil
-
This compound (TMATB)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Round-bottomed flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
To a round-bottomed flask, add uracil (1.0 eq), glacial acetic acid, and a small amount of acetic anhydride.
-
Stir the suspension at room temperature to ensure homogeneity.
-
Slowly add TMATB (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-60°C with continuous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with a small amount of cold ethyl acetate.
-
Dry the solid product under vacuum to obtain 5-bromouracil.
-
Proposed Quantitative Data (Based on analogous reactions)
| Substrate | Product | Brominating Agent | Solvent | Temperature | Yield | Purity |
| Uracil | 5-Bromouracil | TMATB (proposed) | Acetic Acid/Acetic Anhydride | 50-60°C | >90% (expected) | >98% (expected) |
| Uracil | 5-Bromouracil | DBDMH | Acetic Acid/Acetic Anhydride | 50°C | 99.9% | 99.3% |
Comparative data from CN108117524B.[2]
Visualizations
Reaction Pathway for the Synthesis of 5-Bromouracil
Caption: Electrophilic bromination of uracil using TMATB to yield 5-bromouracil.
Experimental Workflow for 5-Bromouracil Synthesis
Caption: Step-by-step workflow for the synthesis of 5-bromouracil using TMATB.
Signaling Pathway: Mechanism of Electrophilic Bromination
Caption: Mechanism of electrophilic aromatic substitution for the bromination of uracil.
References
Application Notes and Protocols: Solvent-Free Bromination Using Tetramethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent-free reactions are a cornerstone of green chemistry, minimizing environmental impact and reducing costs associated with solvent purchase, purification, and disposal. Tetramethylammonium tribromide (TMATB) has emerged as a highly effective and eco-friendly reagent for the bromination of various organic substrates.[1] This solid, stable, and easy-to-handle reagent offers high reactivity and selectivity under solvent-free conditions, providing a valuable alternative to hazardous traditional brominating agents like molecular bromine.[1][2] These application notes provide detailed protocols for the solvent-free bromination of phenols, anilines, and ketones using TMATB, leveraging both thermal and microwave-assisted techniques.
Advantages of Solvent-Free Bromination with TMATB
-
Environmentally Friendly: Eliminates the need for organic solvents, reducing hazardous waste.[1]
-
Simple Procedure: Reactions are often carried out by simply mixing the substrate and reagent.[1]
-
High Yields and Selectivity: Offers good to excellent yields of mono-brominated products with high regioselectivity, particularly for activated aromatic systems.[1][3]
-
Short Reaction Times: Microwave-assisted methods, in particular, can significantly reduce reaction times.[1][4]
-
Solid Reagent: TMATB is a stable, crystalline solid, making it safer and easier to handle than liquid bromine.[5]
Reaction Mechanism
The bromination of organic substrates using this compound proceeds via an electrophilic substitution or addition mechanism. The tribromide anion (Br₃⁻) serves as the source of electrophilic bromine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tetramethylammonium Tribromide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for tetramethylammonium tribromide (TMATB).
Troubleshooting Guide
This guide addresses common issues encountered during bromination reactions using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: TMATB may have degraded due to improper storage or exposure to moisture. 2. Sub-optimal Temperature: The reaction temperature may be too low for the specific substrate. 3. Poor Solvent Choice: The solvent may not be suitable for the reactants, leading to poor solubility or side reactions. 4. Incorrect Stoichiometry: The molar ratio of TMATB to the substrate may be insufficient. | 1. Reagent Quality Check: Ensure TMATB is a dry, free-flowing powder. Consider preparing a fresh batch if degradation is suspected. Store in a cool, dry, well-ventilated area away from incompatible materials.[1] 2. Temperature Optimization: Gradually increase the reaction temperature. For some solvent-free reactions, temperatures around 60-90°C have been effective for other quaternary ammonium tribromides.[2] 3. Solvent Screening: Test a range of solvents. For bromination of aromatic compounds, solvents like a water-DMF mixture or acetic acid have been used.[3] For many applications, solvent-free conditions can also be highly effective.[2] 4. Stoichiometry Adjustment: Increase the molar ratio of TMATB to the substrate. For monobromination, a 1:1 ratio is often a good starting point, but for less reactive substrates or multiple brominations, an excess of TMATB may be required.[2][3] |
| Formation of Multiple Products/Byproducts | 1. Over-bromination: The reaction time may be too long, or the amount of TMATB may be excessive. 2. Non-specific Reaction: The reaction conditions may not be selective for the desired transformation. 3. Substrate Decomposition: The reaction temperature may be too high, causing the starting material to degrade. | 1. Reaction Monitoring and Stoichiometry Control: Monitor the reaction progress using TLC or other analytical techniques. Use a stoichiometric amount of TMATB for monobromination. For poly-brominated products, carefully control the molar ratio (e.g., 3:1 for tribromination).[3] 2. Condition Adjustment: Altering the solvent or temperature can improve selectivity. Solvent-free conditions have been shown to provide high regioselectivity in some cases.[2] 3. Temperature Reduction: Lower the reaction temperature and monitor for any decrease in byproduct formation. |
| Inconsistent Reaction Times | 1. Mixing Inefficiency: Poor mixing can lead to localized concentration gradients and inconsistent reaction rates. 2. Reagent Purity: The purity of the TMATB or substrate can affect reaction kinetics. | 1. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. 2. Verify Reagent Purity: Use reagents of known and consistent purity. The purity of synthesized quaternary ammonium tribromides can be checked by iodometric methods and UV/Vis spectroscopy.[2] |
| Difficulty in Product Isolation | 1. Spent Reagent Removal: The tetramethylammonium bromide byproduct may be difficult to separate from the desired product. | 1. Work-up Procedure: After reaction completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short column of silica gel to remove the spent reagent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
A1: this compound (TMATB) is a quaternary ammonium tribromide. These reagents are considered safer and more convenient alternatives to elemental bromine for bromination reactions.[4] Advantages include being solid reagents, which simplifies handling and stoichiometry, and often allowing for milder and more selective reactions.[2][3]
Q2: How should I store and handle TMATB?
A2: TMATB should be stored in original, securely sealed containers in a cool, dry, and well-ventilated area.[1] It is important to protect it from moisture and physical damage.[1] Always use personal protective equipment, including gloves and safety glasses, and handle the reagent in a well-ventilated area or fume hood.[1][5] Avoid creating dust.[1]
Q3: What solvents are typically used for reactions with TMATB?
A3: A variety of solvents can be used depending on the specific reaction. For the bromination of aromatic compounds, mixtures of water and DMF, or acetic acid have been reported.[3] However, one of the significant advantages of quaternary ammonium tribromides is their effectiveness under solvent-free conditions, which is a greener approach.[2]
Q4: Can TMATB be used for selective bromination?
A4: Yes, quaternary ammonium tribromides like TMATB can offer high regioselectivity.[2] For instance, the bromination of phenols and aromatic amines often yields the para-brominated product exclusively.[6] The selectivity can be influenced by reaction conditions such as solvent and temperature.
Q5: How can I prepare TMATB in the lab?
A5: A common and environmentally friendly method involves grinding a mixture of tetramethylammonium bromide, potassium bromide, and potassium permanganate with 4N sulfuric acid, supported on silica gel.[3][4] This method avoids the use of hazardous solvents and produces TMATB in good yield.[3][4] Another method involves the reaction of tetramethylammonium bromide with bromine in acetic acid, though this involves handling toxic bromine.[7]
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is based on a solvent-free, green chemistry approach.[3][4]
-
In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).
-
Add a small amount of silica gel to keep the mixture dry.
-
Add 4N sulfuric acid (0.75 ml) to the mixture.
-
Grind the mixture for approximately 5 minutes. The formation of a yellow-orange color indicates the formation of the tribromide.
-
Extract the product with ethyl acetate (5 ml).
-
Concentrate the ethyl acetate extract under reduced pressure to obtain the TMATB product. The reported yield for TMATB is approximately 82%.[3]
General Procedure for Bromination of an Aromatic Substrate
This procedure is a general guideline and may require optimization for specific substrates.[2][3]
-
Dissolve the aromatic substrate (1 mmol) in a suitable solvent (e.g., 5 ml of a water-DMF mixture or acetic acid).[3] For solvent-free conditions, mix the substrate (2 mmol) and TMATB (2 mmol) directly in a reaction vessel.[2]
-
Add this compound (1 mmol for monobromination, adjust as needed for polybromination).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60±5°C for solvent-free thermal conditions).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if under solvent-free conditions, dilute the reaction mixture with ethyl acetate (30 ml).[2]
-
Filter the mixture through a short column of silica gel to remove the spent tetramethylammonium bromide.[2]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Synthesis Yields of Various Quaternary Ammonium Tribromides [3]
| Quaternary Ammonium Tribromide | Abbreviation | Yield (%) |
| This compound | TMATB | 82 |
| Tetraethylammonium Tribromide | TEATB | 78 |
| Tetrabutylammonium Tribromide | TBATB | 85 |
| Benzyltrimethylammonium Tribromide | BTMATB | 86 |
| Cetyltrimethylammonium Tribromide | CTMATB | 83 |
Table 2: Example Conditions for Bromination of Aromatic Compounds with Benzyltrimethylammonium Tribromide (BTMATB) *[3]
| Substrate | Solvent | Molar Ratio (BTMATB:Substrate) | Reaction Time (hours) | Product | Yield (%) |
| Aniline | Water-DMF (1:1) | 1:1 | 0.75 | p-Bromoaniline | 65 |
| Aniline | Water-DMF (1:1) | 3:1 | 0.25 | 2,4,6-Tribromoaniline | 82 |
| Anthracene | Acetic Acid | 1:1 | 0.5 | 9-Bromoanthracene | 90 |
| Acetanilide | Water-DMF | 1:1 | 0.25 | 4-Bromoacetanilide | 78 |
| Imidazole | Water-DMF | 3:1 | 3.0 | 2,4,5-Tribromoimidazole | 75 |
*Note: This data is for BTMATB and serves as a starting point for optimizing reactions with TMATB, as their reactivity is expected to be similar.
Visualizations
Caption: Experimental workflow for the synthesis of TMATB and its use in aromatic bromination.
Caption: Troubleshooting logic for addressing low product yield in TMATB-mediated reactions.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetrabutylammonium tribromide | 38932-80-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]
Technical Support Center: Improving Yield in Bromination Reactions with TMATB
Welcome to the technical support center for optimizing bromination reactions using Tetramethylammonium Tribromide (TMATB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields and selectivity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the bromination of various substrates with TMATB.
Bromination of Ketones
Q1: My reaction is producing a mixture of mono- and di-brominated ketones. How can I improve the selectivity for the mono-brominated product?
A1: Over-bromination is a common issue, especially with activated ketones. To favor mono-bromination, consider the following adjustments:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of the ketone to TMATB is crucial. In some cases, using a slight excess of the ketone may be beneficial.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further bromination. Conducting the reaction at room temperature or lower can also help control the reaction rate.
-
Solvent Choice: The choice of solvent can influence the reaction rate. A common solvent system is a mixture of dichloromethane and methanol.
Q2: The bromination of my aryl ketone is occurring on the aromatic ring instead of the alpha-position to the carbonyl group. How can I achieve selective α-bromination?
A2: Ring bromination is favored when the aromatic ring is activated by electron-donating groups. To promote α-bromination (side-chain bromination), you can:
-
Protect Activating Groups: If your aryl ketone has strong activating groups like a hydroxyl (-OH) group, protecting it (e.g., as a benzyl ether) can deactivate the ring towards electrophilic substitution and favor bromination on the acetyl side-chain.[1]
-
Acidic Conditions: The mechanism for α-bromination of ketones involves the acid-catalyzed enolization of the ketone, which is then rapidly brominated.[2] Ensuring the reaction medium is not basic will favor this pathway. TMATB itself is a salt and does not create a basic environment.
Q3: The bromination of my ketone is very slow or not proceeding at all. What can I do to improve the reaction rate?
A3: A slow reaction rate can be due to a number of factors:
-
Deactivated Substrates: Ketones with strongly electron-withdrawing groups may be less reactive. In such cases, a moderate increase in temperature may be necessary. However, this should be done cautiously while monitoring for side reactions.
-
Solvent Polarity: The enolization step, which is often the rate-determining step, can be influenced by the solvent. Experiment with different solvent systems to find the optimal conditions for your specific substrate.
-
Purity of TMATB: Ensure that the TMATB reagent is pure and dry. Moisture can interfere with the reaction.
Bromination of Phenols and Anilines
Q1: I am getting a mixture of ortho- and para-brominated phenols. How can I improve the regioselectivity for the para-product?
A1: The regioselectivity of phenol bromination can be challenging to control. To favor para-bromination:
-
Steric Hindrance: The bulky nature of the tetramethylammonium cation in TMATB can sterically hinder the approach of the tribromide anion to the ortho positions of the phenol, thereby favoring substitution at the less sterically hindered para position. Quantum mechanics modeling suggests a non-covalent interaction between the phenol oxygen and the TMA+ cation, which anchors the reagent to selectively brominate at the para position.[3]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may enhance steric effects, leading to higher para selectivity.[4]
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.
Q2: My reaction with an activated phenol or aniline is resulting in polybromination. How can I obtain the mono-brominated product?
A2: Phenols and anilines are highly activated substrates and are prone to polybromination. To achieve selective mono-bromination:
-
Stoichiometric Control: Use a strict 1:1 molar ratio of the substrate to TMATB.
-
Milder Conditions: Perform the reaction at room temperature or below to moderate the reactivity.
-
Protection of the Activating Group: For anilines, the high reactivity of the amino group can be moderated by acetylation to form an acetanilide. The acetanilide can then be brominated, and the acetyl group can be subsequently removed by hydrolysis to yield the mono-bromoaniline.
Bromination of Alkenes
Q1: My bromination reaction with an alkene is giving a low yield of the desired dibromoalkane. What are the possible reasons?
A1: Low yields in alkene bromination can be caused by:
-
Side Reactions: If the reaction is carried out in the presence of nucleophilic solvents like water or alcohols, you may get halohydrins or haloethers as byproducts.[5] Ensure you are using a non-nucleophilic solvent like dichloromethane or carbon tetrachloride.
-
Radical Reactions: If the reaction is exposed to light, it can sometimes proceed through a radical pathway, leading to allylic bromination instead of addition to the double bond.[6] Performing the reaction in the dark can help prevent this.
-
Reagent Purity: Ensure the TMATB is of high purity and the alkene starting material is free from impurities that might inhibit the reaction.
Q2: I am observing the formation of unexpected rearrangement products in my alkene bromination. How can I avoid this?
A2: The bromination of alkenes proceeds through a cyclic bromonium ion intermediate, which generally prevents carbocation rearrangements.[5] If you are observing rearrangement products, it might indicate that a true carbocation intermediate is being formed, which is less common for this reaction. This could be due to specific structural features of your alkene that disfavor the formation of a stable bromonium ion. In such cases, carefully re-evaluating the reaction conditions (solvent, temperature) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using TMATB over liquid bromine?
A1: TMATB offers several advantages over liquid bromine:
-
Safety: TMATB is a stable, crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[7]
-
Stoichiometry: As a solid, TMATB can be weighed out accurately, allowing for precise stoichiometric control of the reaction, which is crucial for preventing over-bromination.
-
Selectivity: In some cases, TMATB can offer higher regioselectivity compared to liquid bromine.[3]
-
Green Chemistry: Using a solid reagent can reduce the environmental impact associated with handling and disposal of hazardous liquids. Solvent-free reactions with TMATB are also possible.[7]
Q2: How is TMATB prepared?
A2: TMATB is typically prepared by the reaction of tetramethylammonium bromide with elemental bromine. Another method involves the addition of hydrobromic acid to an aqueous solution of tetramethylammonium bromide and sodium bromate.[2]
Q3: What is the general mechanism of bromination with TMATB?
A3: The mechanism depends on the substrate:
-
Ketones: The reaction typically proceeds through a slow, acid-catalyzed enolization of the ketone, followed by a fast reaction of the enol with the tribromide.[2]
-
Phenols and other activated aromatics: This is an electrophilic aromatic substitution reaction where the tribromide acts as the source of the electrophilic bromine.
-
Alkenes: The reaction involves the electrophilic addition of bromine to the double bond, proceeding through a cyclic bromonium ion intermediate.[5]
Q4: Can TMATB be used for benzylic bromination?
A4: While TMATB is primarily used for electrophilic addition and substitution reactions, benzylic bromination is typically a radical reaction. For benzylic bromination, N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) is the more common reagent.[8]
Data on Reaction Yields
The following tables summarize typical yields for bromination reactions with TMATB and similar quaternary ammonium tribromides under various conditions.
Table 1: α-Bromination of Ketones
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | TBATB | Dichloromethane-Methanol | Room Temp. | 1-5 | 90 | [2] |
| 4-Methylacetophenone | TBATB | Dichloromethane-Methanol | Room Temp. | 1-5 | 92 | [2] |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | >80 | [9] |
| Cyclohexanone | TMATB | Solvent-free (Microwave) | - | 0.75 | 76 | [7] |
Note: TBATB (Tetrabutylammonium Tribromide) is structurally similar to TMATB and its reaction outcomes are often comparable.
Table 2: Bromination of Phenols and Anilines
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (min) | Product(s) | Yield (%) | Reference |
| Phenol | TMATB | Solvent-free (Thermal) | 60±5 | 15 | 2-Bromophenol / 4-Bromophenol | 68 | [7] |
| o-Cresol | TMATB | Solvent-free (Thermal) | 60±5 | 15 | 4-Bromo-2-methylphenol | 60 | [7] |
| Aniline | TMATB | Solvent-free (Thermal) | 60±5 | 10 | 2,4,6-Tribromoaniline | 60 | [7] |
| 4-Methylphenol | ZnAl–BrO3−–LDHs / KBr | Acetic Acid/Water | 35 | - | 2-Bromo-4-methylphenol | 91 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the α-Bromination of a Ketone (e.g., Acetophenone) with TMATB
This protocol is a generalized procedure based on the use of similar quaternary ammonium tribromides.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq.) in a suitable solvent system, such as a mixture of dichloromethane and methanol.
-
Reagent Addition: At room temperature, add TMATB (1.0 eq.) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-5 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Bromination of a Phenol with TMATB
This protocol is a generalized procedure.
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or perform solvent-free).
-
Reagent Addition: Add TMATB (1.0 eq.) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature. For solvent-free conditions, the mixture can be gently heated.[7]
-
Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (if performed solvent-free) and wash with a saturated solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
General Experimental Workflow for TMATB Bromination
Caption: A typical experimental workflow for bromination using TMATB.
Mechanism: α-Bromination of a Ketone
Caption: Mechanism of acid-catalyzed α-bromination of ketones.
Mechanism: Electrophilic Bromination of Phenol
Caption: Electrophilic aromatic substitution mechanism for phenol bromination.
Mechanism: Bromination of an Alkene
Caption: Mechanism for the bromination of an alkene via a bromonium ion.
References
- 1. zenodo.org [zenodo.org]
- 2. scispace.com [scispace.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 6. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetramethylammonium Tribromide (TMABr3)
Welcome to the technical support center for tetramethylammonium tribromide (TMABr3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of TMABr3 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you may encounter during bromination reactions with this compound.
1. Why am I getting a low yield of my desired monobrominated product?
Low yields can result from several factors, including incomplete reaction, product degradation, or competing side reactions. One common issue is suboptimal reaction conditions. For instance, in the bromination of aryl methyl ketones, the choice of solvent can significantly impact yield.
Troubleshooting Steps:
-
Solvent Optimization: The solvent system can influence the reaction rate and selectivity. For the bromination of acetyl derivatives, a mixture of dichloromethane and methanol is often effective.[1] It is recommended to perform small-scale test reactions in different aprotic and protic solvents to identify the optimal system for your specific substrate.
-
Temperature Control: While many brominations with TMABr3 proceed well at room temperature, some substrates may require gentle heating to go to completion. Conversely, for sensitive substrates, elevated temperatures can lead to degradation or side reactions, so cooling the reaction mixture might be necessary.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to the formation of byproducts.
-
Purity of Starting Material: Ensure your starting material is pure, as impurities can interfere with the reaction.
2. I am observing over-bromination (di- or poly-bromination) of my aromatic substrate. How can I prevent this?
Over-bromination is a common side reaction, particularly with electron-rich aromatic compounds like phenols and anilines.[2] This occurs when the brominated product is still reactive enough to undergo further bromination.
Troubleshooting Steps:
-
Stoichiometry Control: The most critical factor is the molar ratio of TMABr3 to your substrate. For monobromination, use a stoichiometric amount (1.0 to 1.1 equivalents) of TMABr3. Carefully weigh your reagents to ensure accuracy. Depending on the substrate's reactivity, you can selectively produce monobromo or tribromo products by adjusting the molar ratio of the reagent.[3]
-
Controlled Addition: Add the TMABr3 solution to your substrate solution slowly and portion-wise. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, which can favor monobromination.
-
Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often increase selectivity by slowing down the rate of the second bromination more than the first.
3. My bromination reaction is not regioselective, and I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity?
While TMABr3 and other quaternary ammonium tribromides are known for their high para-selectivity in the bromination of activated aromatic rings, ortho-substituted byproducts can sometimes form in trace amounts.[2] In some challenging cases, achieving high selectivity can be difficult, leading to inseparable product mixtures.[4]
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination. Nonpolar solvents may favor the formation of the less polar para isomer. Experiment with a range of solvents to find the best option for your substrate.
-
Steric Hindrance: If your substrate has bulky groups near the ortho positions, this will naturally favor para-substitution. If derivatization is an option, consider introducing a temporary bulky protecting group to block the ortho positions.
-
Alternative Reagents: If optimizing the conditions for TMABr3 does not yield the desired selectivity, you might consider other brominating agents. However, it has been noted that in some cases, tetrabutylammonium tribromide (a close analog) provides the most reliable results compared to other reagents like pyridinium hydrobromide perbromide or N-bromosuccinimide (NBS).[4]
4. I am trying to brominate a ketone, but I am seeing multiple side products. What is happening?
Direct bromination of ketones can be complicated by side reactions, especially if other functional groups are present.[4] The enolization of the ketone is a key step in its bromination, and this can be influenced by the reaction conditions.[1]
Troubleshooting Steps:
-
Protecting Groups: If the ketone is not the intended site of bromination, it should be protected. A common strategy is to convert the ketone to a ketal, which is stable under the bromination conditions.[4]
-
Buffering Acid-Sensitive Substrates: If you are using an acid-sensitive protecting group like a ketal, be aware that hydrobromic acid can be generated during the reaction, which can cleave the protecting group. The addition of a non-nucleophilic base, such as 2,6-lutidine, can buffer the reaction mixture and prevent this side reaction.[4]
-
Formation of Dibromoacetyl Derivatives: When brominating acetyl derivatives, the formation of small amounts of dibromoacetyl derivatives can occur.[1] This can often be minimized by careful control of stoichiometry and reaction time. The monobrominated product can typically be purified by recrystallization.[1]
Data Presentation
Table 1: Regioselectivity of Bromination of Aromatic Compounds with Benzyltrimethylammonium Tribromide (BTMATB)
| Substrate | Solvent System | Molar Ratio (Substrate:BTMATB) | Product | Yield (%) | Reference |
| Aniline | Water/DMF (1:1) | 1:1 | p-Bromoaniline | 65 | [5] |
| Aniline | Water/DMF (1:1) | 1:3 | 2,4,6-Tribromoaniline | 82 | [5] |
| Phenol | Water/DMF (1:1) | 1:3 | 2,4,6-Tribromophenol | 87 | [5] |
| Acetanilide | Water/DMF | 1:1 | 4-Bromoacetanilide | 78 | [5] |
| Anthracene | Acetic Acid | 1:1 | 9-Bromoanthracene | 90 | [5] |
| Anthracene | Acetic Acid | 1:2 | 9,10-Dibromoanthracene | 85 | [5] |
Table 2: Solvent Effect on α-Monobromination of Acetophenone by Ammonium Hydrotribromide Salts
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane | 2 | 85 |
| 2 | Chloroform | 3 | 80 |
| 3 | Tetrahydrofuran | 1.5 | 92 |
| 4 | Acetonitrile | 4 | 75 |
| 5 | Methanol | 5 | 60 |
| 6 | Ethanol | 5 | 65 |
| 7 | No Solvent | 1 | 90 |
Data is generalized from a study on various ammonium hydrotribromide salts for illustrative purposes of solvent effects.[6]
Experimental Protocols
General Procedure for the Bromination of an Activated Aromatic Substrate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 equiv) in an appropriate solvent (e.g., dichloromethane, acetic acid, or a water/DMF mixture).
-
Reagent Addition: In a separate container, dissolve this compound (1.0-1.1 equiv for monobromination) in the same solvent. Add the TMABr3 solution dropwise to the stirring substrate solution at room temperature (or a pre-determined optimal temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. If the product is in an organic solvent, wash the organic layer with the quenching solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.
General Procedure for the α-Bromination of a Ketone
-
Reaction Setup: Dissolve the ketone (1.0 equiv) in a suitable solvent mixture, such as dichloromethane-methanol.[1]
-
Reagent Addition: Add solid this compound (1.0 equiv) in one portion to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash with water to remove the tetramethylammonium bromide byproduct.
-
Isolation and Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the resulting crude bromo ketone by recrystallization.
Visualizations
Caption: Troubleshooting workflow for common issues in TMABr3 bromination reactions.
This guide should serve as a valuable starting point for addressing common challenges encountered when using this compound. For more complex issues, consulting the primary literature for precedents with similar substrates is always recommended.
References
Technical Support Center: 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions involving 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in TATB synthesis?
A1: The most prevalent byproducts depend on the synthetic route employed. In the widely used Benziger process, the primary inorganic byproduct is ammonium chloride.[1][2] Organic impurities can include partially aminated compounds like 1,3-diamino-2,4,6-trinitrobenzene (DATB) and chlorinated impurities such as tetrachlorodinitrobenzene and the sensitive impurity 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB). In the Vicarious Nucleophilic Substitution (VNS) method, the main byproduct is typically DATB, resulting from incomplete amination.[3]
Q2: How can I minimize ammonium chloride contamination in the Benziger process?
A2: A key strategy to minimize ammonium chloride is the addition of water during the amination step. The presence of water helps to dissolve the ammonium chloride, facilitating its removal during filtration and washing.[1] One established method involves adding about 5 liters of water for a 15 kg batch of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) in 180 L of toluene before amination.[2] Post-synthesis, a thorough washing of the crude TATB with hot water is crucial for removing residual ammonium chloride.[4]
Q3: What causes the formation of the sensitive impurity TACDNB and how can it be avoided?
A3: The formation of 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) is a significant concern as it increases the sensitivity of the final TATB product. This impurity arises from the amination of 1,3,5,6-tetrachloro-2,4-dinitrobenzene, which can be present as an impurity in the TCTNB starting material. The formation of TACDNB is exacerbated by the use of excess ammonia gas during the amination process. To avoid its formation, it is crucial to use high-purity TCTNB and carefully control the stoichiometry of ammonia.
Q4: How can I prevent incomplete amination (DATB formation) in the VNS synthesis of TATB?
A4: Incomplete amination leading to the formation of DATB in the VNS synthesis can be minimized by optimizing several reaction parameters. The choice of aminating reagent is critical, with 1,1,1-trimethylhydrazinium iodide (TMHI) generally showing higher efficiency and leading to higher purity TATB compared to hydroxylamine.[3] Ensuring a sufficient excess of the aminating reagent and the base (e.g., sodium methoxide) is also important to drive the reaction to completion. Reaction time and temperature are also key factors; for instance, with hydroxylamine, the reaction is typically conducted at 65-95°C for 6-12 hours.[1][3]
Troubleshooting Guides
Problem: High Chloride Content in Final TATB Product (Benziger Process)
| Possible Cause | Suggested Solution |
| Insufficient removal of ammonium chloride byproduct. | 1. Introduce Water During Amination: Add water to the reaction mixture before the amination step to dissolve ammonium chloride. A ratio of approximately 10 parts toluene to 1 part TCTNB by weight with 50-75% by volume of water is effective.[1] 2. Thorough Washing: After filtration of the crude product, wash the filter cake extensively with hot water to remove dissolved ammonium chloride.[4] 3. Recrystallization: If high purity is required, recrystallization of the final product can be performed. |
| Entrapment of ammonium chloride within TATB crystals. | 1. Control Crystallization: Slower cooling rates during crystallization can lead to the formation of more well-defined crystals with fewer inclusions. 2. Optimize Stirring: The agitation rate during amination can affect particle size and chloride content. Slower agitation may lead to larger particles with lower chloride inclusion. |
Problem: Low Yield and Purity in VNS Synthesis of TATB
| Possible Cause | Suggested Solution |
| Incomplete amination leading to DATB formation. | 1. Optimize Aminating Reagent: Consider using a more reactive aminating agent like TMHI, which can provide higher yields (>90%) and purity (>99%).[3] 2. Adjust Stoichiometry: Ensure a sufficient excess of both the aminating reagent and the base. For example, using a 5-fold excess of TMHI and a 10-fold excess of sodium methoxide relative to picramide.[3] 3. Optimize Reaction Conditions: Adjust the reaction temperature and time based on the chosen aminating reagent. For hydroxylamine, a temperature of 65-95°C for 6-12 hours is recommended.[1][3] |
| Degradation of reagents. | 1. Use Fresh Base: Sodium methoxide can degrade upon exposure to air and moisture, leading to lower yields. Use freshly opened or properly stored base for optimal results.[3] |
| Poor quality of starting material (picramide). | 1. Purify Starting Material: Ensure the picramide used is of high purity, as impurities can affect the reaction efficiency and the quality of the final product. |
Quantitative Data Summary
Table 1: Comparison of VNS Aminating Reagents for TATB Synthesis
| Aminating Reagent | Yield (%) | Purity (%) | Key Byproduct |
| 1,1,1-Trimethylhydrazinium Iodide (TMHI) | 80 - 90 | > 99 | DATB |
| Hydroxylamine | 50 - 74 | ~ 97 | DATB |
Data sourced from process development studies on the VNS synthesis of TATB.[1][3]
Experimental Protocols
Key Experiment: Amination Step in the Benziger Process for TATB Synthesis
Objective: To synthesize TATB from TCTNB while minimizing ammonium chloride byproduct.
Materials:
-
1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB)
-
Toluene
-
Ammonia gas
-
Deionized water
Procedure:
-
In a pressure reactor, dissolve 15 kg of TCTNB in 180 L of toluene.
-
Add 5 L of deionized water to the reactor.
-
Seal the reactor and heat the mixture to 90°C.
-
Introduce ammonia gas into the reactor, maintaining a temperature of approximately 125°C for the duration of the ammonia feed (around 7 hours).
-
The completion of the reaction is indicated by a stabilization of pressure and a decrease in the exotherm.
-
Cool the reaction mixture to room temperature.
-
Filter the crude TATB slurry.
-
Wash the collected solid thoroughly with hot deionized water to remove ammonium chloride.
-
Dry the purified TATB product.
This protocol is based on established pilot plant procedures for TATB synthesis.[2]
Visualizations
References
Technical Support Center: Tetramethylammonium Tribromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethylammonium tribromide (TMATB).
Frequently Asked Questions (FAQs)
1. My TMATB bromination reaction is showing low to no conversion. What are the common causes and how can I troubleshoot this?
Low or no conversion in a TMATB bromination reaction can stem from several factors. A primary reason can be the quality and purity of the TMATB reagent itself. TMATB can degrade over time, especially if not stored properly in a cool, dry place away from moisture. It is recommended to check the purity of the TMATB, for instance, through iodometric analysis.[1]
Another critical factor is the reactivity of the substrate. Electron-poor aromatic rings are less reactive towards electrophilic bromination and may require more forcing conditions.[2] Conversely, highly activated substrates such as phenols and anilines can react very quickly. The choice of solvent also plays a significant role; aprotic solvents like dichloromethane or chloroform are commonly used. For solvent-free reactions, ensuring a homogenous mixture of the substrate and TMATB is crucial for the reaction to proceed efficiently.[1]
Finally, inadequate temperature or reaction time can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][3] If the reaction has stalled, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.[4]
2. I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
The formation of multiple products often points to issues with regioselectivity or over-bromination. For activated aromatic compounds like phenols and anilines, polybromination is a common side reaction.[1] To enhance regioselectivity, particularly for para-bromination, controlling the stoichiometry of TMATB is critical. Using a 1:1 molar ratio of substrate to TMATB is a good starting point for monobromination.[1][3]
The choice of solvent can also influence selectivity. For instance, in the bromination of some heterocyclic compounds, the polarity of the solvent has been shown to affect the ratio of regioisomers.[2] For substrates prone to side reactions, it is advisable to perform the reaction at room temperature or below and to add the TMATB portion-wise to maintain a low concentration of the brominating agent throughout the reaction.
3. What are the common byproducts in TMATB reactions and how can I remove them?
The primary byproduct from the reaction is the tetramethylammonium bromide salt, which is formed as the tribromide is consumed. This salt is generally soluble in polar solvents. During workup, washing the organic layer with water or brine can help remove the bulk of this salt.[5] For more polar products where aqueous workup is challenging, filtration through a short plug of silica gel can be effective in removing the salt.[1] In some cases, specialized workup procedures using ion-exchange resins have been developed to effectively sequester quaternary ammonium salts.[6][7]
Other byproducts can arise from side reactions such as polymerization of the starting material or product, especially with sensitive substrates like styrenes or certain heterocycles.[4] Running the reaction at a lower temperature can often minimize these side reactions.
4. How can I effectively monitor the progress of my TMATB reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of TMATB reactions.[1][3][8][9] To do this, a TLC plate is spotted with the starting material, the reaction mixture, and a co-spot of both. The plate is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[8] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction can be considered complete when the starting material spot is no longer visible on the TLC plate.[9] The orange color of TMATB can also serve as a visual indicator; the disappearance of this color often signals the completion of the reaction.[3]
5. What is the recommended workup and purification procedure for a TMATB reaction?
A typical workup procedure for a TMATB reaction involves quenching the reaction to remove any unreacted brominating agent. This can be achieved by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[10] This is followed by washing with water and brine to remove the tetramethylammonium bromide byproduct and any remaining aqueous-soluble impurities.[5] The organic layer is then dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][5]
The crude product can then be purified by standard techniques such as column chromatography on silica gel or recrystallization.[1] For solvent-free reactions, the reaction mixture can be directly diluted with a suitable organic solvent like ethyl acetate and filtered through a short column of silica gel to remove the spent reagent before further purification.[1]
Quantitative Data
The choice of brominating agent and reaction conditions can significantly impact the yield of the desired product. The following table summarizes the yields for the bromination of various substrates using different quaternary ammonium tribromides (QATBs), including this compound (TMATB), under thermal and microwave conditions.
| Substrate | Reagent | Condition | Time (min) | Yield (%) |
| Aniline | TMATB | Thermal (60±5°C) | 15 | 70 |
| Aniline | TMATB | Microwave (90°C) | 1.5 | 85 |
| Phenol | TMATB | Thermal (60±5°C) | 20 | 68 |
| Phenol | TMATB | Microwave (90°C) | 2 | 82 |
| Acetanilide | TMATB | Thermal (60±5°C) | 25 | 69 |
| Acetanilide | TMATB | Microwave (90°C) | 3 | 80 |
| α-Naphthol | TMATB | Thermal (60±5°C) | 10 | 72 |
| α-Naphthol | TMATB | Microwave (90°C) | 1 | 90 |
| Imidazole | TMATB | Thermal (60±5°C) | 30 | 65 |
| Imidazole | TMATB | Microwave (90°C) | 4 | 78 |
Data adapted from a study on solvent-free brominations using quaternary ammonium tribromides.[1]
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Bromination using TMATB under Thermal Conditions [1]
-
In a petri dish, take a homogenous mixture of the substrate (2 mmol) and TMATB (2 mmol) in a 1:1 molar ratio.
-
Thoroughly mix the reactants.
-
Place the petri dish in a pre-heated hot air oven at a controlled temperature (typically 60±5°C).
-
Monitor the progress of the reaction by TLC using a suitable eluent (e.g., ethyl acetate-hexane).
-
Upon completion, dilute the reaction mixture with 30 mL of ethyl acetate.
-
Filter the mixture through a short column of silica gel to remove the spent reagent.
-
The crude product obtained can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (TMATB) [11]
-
In a 250 mL beaker, dissolve molybdic acid monohydrate (0.32 mmol, 0.058g) in 30% hydrogen peroxide (176.37 mmol, 20 mL). Stir the mixture for 30 minutes at room temperature.
-
Filter the slightly turbid solution through Whatman No. 1 filter paper into a clean 250 mL beaker and place it in an ice-water bath.
-
Slowly add a solution of tetramethylammonium bromide (TMAB) (32.45 mmol, 5 g) and potassium bromide (KBr) (129.83 mmol, 15.45 g) in 0.8 M H₂SO₄ (40 mmol, 50 mL) to the cooled filtrate with continuous stirring. A golden precipitate will form.
-
Continue stirring the mixture in the ice-water bath for an additional hour and then let it stand in the ice-water bath for 2 hours to ensure complete precipitation of the orange-yellow TMATB.
-
Separate the product by suction filtration using Whatman No. 1 filter paper.
-
Dry the product in vacuo over molten CaCl₂.
-
The TMATB can be further purified by recrystallization from acetonitrile.
Visualizations
Caption: General experimental workflow for a TMATB bromination reaction.
Caption: Troubleshooting flowchart for low yield in TMATB reactions.
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. coconote.app [coconote.app]
- 10. sphinxsai.com [sphinxsai.com]
- 11. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]
stability and decomposition of tetramethylammonium tribromide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of tetramethylammonium tribromide (TMATB) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (TMATB) is a quaternary ammonium tribromide, a type of salt that serves as a solid, stable, and easy-to-handle source of bromine.[1][2] Its primary application is in organic synthesis as a brominating agent for a variety of compounds, including anilines, phenols, and other aromatic systems.[1][2] It is often used in solvent-free reaction conditions, contributing to greener chemistry protocols.[1][2]
Q2: What are the main advantages of using TMATB over liquid bromine?
A2: TMATB offers several advantages over liquid bromine, including:
-
Safety: It is a solid, which makes it easier and safer to handle and weigh compared to the highly corrosive and volatile liquid bromine.
-
Stoichiometry: As a solid, it allows for more precise measurement and control of the stoichiometry in a reaction.
-
Selectivity: In some cases, it can offer higher regioselectivity in bromination reactions.[1]
-
Green Chemistry: It is well-suited for solvent-free reactions, reducing the environmental impact of chemical processes.[1][2]
Q3: How should TMATB be stored to ensure its stability?
A3: To ensure the stability of TMATB, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is important to protect it from moisture.
Q4: What are the typical decomposition products of quaternary ammonium tribromides?
A4: The thermal decomposition of quaternary ammonium tribromides generally involves the loss of bromine (Br₂). The decomposition of the tetramethylammonium cation itself under harsh conditions can lead to the formation of trimethylamine and methyl bromide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow reaction | 1. Degraded TMATB: The reagent may have decomposed due to improper storage (exposure to moisture or heat).2. Low reaction temperature: The activation energy for the reaction may not be met.3. Poor solubility: The substrate or TMATB may not be sufficiently soluble in the chosen solvent. | 1. Use fresh, properly stored TMATB. The color should be a uniform orange-yellow.2. Gently heat the reaction mixture. For solvent-free reactions, a hot air oven or microwave can be used.[1][2]3. If using a solvent, select one in which both the substrate and TMATB are soluble. For solvent-free conditions, ensure thorough mixing of the reactants.[1][2] |
| Formation of polybrominated byproducts | 1. Excess TMATB: The molar ratio of TMATB to the substrate is too high.2. Highly activated substrate: The substrate is very susceptible to electrophilic aromatic substitution. | 1. Carefully control the stoichiometry, using a 1:1 molar ratio for monobromination.[1][2]2. Consider a shorter reaction time or lower reaction temperature. |
| Reaction does not proceed as expected in a specific solvent | Solvent effect: The nature of the solvent (protic vs. aprotic) can significantly influence the reaction mechanism and outcome. For example, in methanol, tetrabutylammonium tribromide can lead to bromomethoxylation instead of simple bromination. | Carefully select the solvent based on the desired reaction pathway. Aprotic solvents are generally preferred for direct bromination. |
| Difficulty in removing spent reagent after reaction | Residual quaternary ammonium bromide: The tetramethylammonium bromide byproduct may be soluble in the reaction mixture. | After completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short column of silica gel to remove the spent reagent.[1][2] |
Stability and Decomposition Data
While specific quantitative stability data for TMATB in various solutions is limited in the literature, the thermal stability of quaternary ammonium tribromides has been studied. The following table provides thermal decomposition data for the closely related tetrabutylammonium tribromide (TBATB) and cetyltrimethylammonium tribromide (CTMATB), which can serve as a general indicator of the thermal stability of this class of compounds.[3]
| Compound | Initial Decomposition Temperature (°C) | Main Decomposition Temperature (°C) |
| Tetrabutylammonium Tribromide (TBATB) | ~174 | ~230 |
| Cetyltrimethylammonium Tribromide (CTMATB) | ~176 | ~231 |
Data obtained from thermogravimetric analysis (TGA) and represents decomposition in a solid state under a nitrogen atmosphere.[3]
Experimental Protocols
Protocol 1: General Procedure for Bromination of Organic Substrates using TMATB (Solvent-Free, Thermal Conditions)
This protocol is adapted from a general procedure for quaternary ammonium tribromides.[1][2]
Materials:
-
Substrate (e.g., aniline, phenol)
-
This compound (TMATB)
-
Petri dish or round-bottomed flask
-
Hot air oven
-
Ethyl acetate
-
Silica gel
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Eluent (e.g., ethyl acetate-hexane mixture)
Procedure:
-
In a petri dish or a 50 mL round-bottomed flask, take a homogeneous mixture of the substrate (2 mmol) and TMATB (2 mmol) in a 1:1 molar ratio.[1][2]
-
Mix the reactants thoroughly.
-
Place the reaction vessel in a pre-heated hot air oven at a controlled temperature (e.g., 60 ± 5°C).[1][2]
-
Monitor the progress of the reaction by TLC using a suitable eluent system.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 30 mL of ethyl acetate.[1][2]
-
Filter the mixture through a short column of silica gel to remove the spent tetramethylammonium bromide.[1][2]
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Determination of TMATB Purity by UV-Visible Spectrophotometry
The concentration and purity of a TMATB solution can be determined by UV-Visible spectrophotometry, as the tribromide ion (Br₃⁻) has a characteristic strong absorption in the UV region.
Materials:
-
This compound (TMATB)
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of high-purity TMATB and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Measurement of Absorbance:
-
Set the spectrophotometer to scan the UV region (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the tribromide ion (typically around 270 nm).
-
-
Creation of a Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the standard solutions.
-
The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.
-
-
Determination of Unknown Concentration:
-
Prepare a solution of the TMATB sample of unknown concentration in the same solvent.
-
Measure its absorbance at the same λmax.
-
Use the calibration curve to determine the concentration of the unknown sample.
-
Visualizations
Caption: Workflow for solvent-free bromination using TMATB.
References
Technical Support Center: Tetramethylammonium Tribromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethylammonium tribromide (TMATB) and related quaternary ammonium tribromides (QATBs).
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of bromination reactions using this compound.
Issue 1: Persistent Orange/Yellow Color in the Reaction Mixture After Quenching
-
Question: I've completed my reaction and quenched it, but the organic layer remains orange or yellow. What should I do?
-
Answer: A persistent orange or yellow color indicates the presence of unreacted tribromide reagent or elemental bromine. To address this, wash the organic layer with a reducing agent solution.
-
Recommended Procedure:
-
Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1]
-
Continue washing until the orange/yellow color disappears.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Finally, wash with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
-
Issue 2: Difficulty Removing the Tetramethylammonium Bromide Byproduct
-
Question: My product is soluble in organic solvents, but I'm having trouble separating it from the tetramethylammonium bromide byproduct, which is also somewhat soluble. How can I purify my product?
-
Answer: The tetramethylammonium bromide salt byproduct can sometimes be challenging to remove completely, especially with polar products. Here are a few strategies:
-
Method 1: Filtration through Silica Gel: After the initial aqueous work-up, pass the crude product solution through a short plug of silica gel.[2] The more polar tetramethylammonium salt should be retained on the silica, while the less polar desired product elutes.
-
Method 2: Precipitation: If your product is significantly less polar than the byproduct, you may be able to precipitate the product by adding a non-polar solvent to a concentrated solution of the crude material.
-
Method 3: Ion-Exchange Resin: For stubborn cases, particularly with related tetrabutylammonium salts, an ion-exchange resin can be effective. While the linked procedure is for tetrabutylammonium fluoride, the principle can be adapted.[3]
-
After the reaction, add a cation-exchange resin (e.g., Dowex® 50WX8) and a solid base like calcium carbonate to the reaction mixture in a protic solvent like methanol.
-
Stir for a designated period, allowing the resin to capture the quaternary ammonium cation.
-
Filter the mixture to remove the resin and other solids.
-
Concentrate the filtrate to obtain the purified product.
-
-
Issue 3: Incomplete Reaction or Low Yield
-
Question: My reaction is not going to completion, or the yield of my brominated product is low. What are some potential causes and solutions?
-
Answer: Incomplete reactions can be due to several factors. Consider the following troubleshooting steps:
-
Moisture: this compound is sensitive to moisture. Ensure your glassware is thoroughly dried and that you are using anhydrous solvents.
-
Stoichiometry: Ensure you are using the correct stoichiometry of the brominating agent. For monobromination, a 1:1 molar ratio of substrate to TMATB is typical.[2] For multiple brominations, the ratio may need to be adjusted.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the reaction is sluggish, gentle heating may be required.[2]
-
Reagent Quality: The purity of the this compound can affect its reactivity. If you suspect the reagent has degraded, you can check its purity via iodometric titration.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my bromination reaction?
A1: The most common method for monitoring the progress of a reaction using this compound is Thin Layer Chromatography (TLC).[1][2]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for your starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.
-
Periodically take a small aliquot from your reaction mixture and spot it in the appropriate lanes.
-
Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[2][4]
-
Visualize the spots under a UV lamp.[4]
-
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot for the product has appeared.[5][6]
-
Q2: What is the general work-up procedure for a reaction involving this compound?
A2: A general work-up procedure is as follows:[2]
-
Once the reaction is complete (as determined by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining tribromide.[1]
-
Wash with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product, typically by column chromatography on silica gel.[2]
Q3: Are there any safety precautions I should take when working with this compound?
A3: Yes, it is important to handle this compound with care. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and fumes.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Keep the reagent away from sources of ignition.
Q4: Can I use other quaternary ammonium tribromides, and how do their work-up procedures compare?
A4: Yes, other quaternary ammonium tribromides like tetrabutylammonium tribromide (TBATB) and cetyltrimethylammonium tribromide (CTMATB) are also commonly used.[2] The work-up procedures are generally very similar to those for TMATB, involving quenching with a reducing agent, aqueous washes, and chromatographic purification.[2]
Data Presentation
Table 1: Reaction Conditions for Bromination of Various Substrates with Quaternary Ammonium Tribromides (QATBs) under Solvent-Free Microwave Conditions. [7]
| Substrate | QATB | Time (seconds) | Yield (%) |
| Aniline | TBATB | 50 | 80 |
| Aniline | TEATB | 30 | 72 |
| Aniline | CTMATB | 40 | 78 |
| Aniline | TMATB | 75 | 85 |
| Phenol | TBATB | 20 | 65 |
| Phenol | TEATB | 45 | 80 |
| Phenol | CTMATB | 80 | 92 |
| Phenol | TMATB | 50 | 87 |
| Acetanilide | TBATB | 25 | 81 |
| Acetanilide | TEATB | 35 | 85 |
| Acetanilide | CTMATB | 45 | 75 |
| Acetanilide | TMATB | 30 | 79 |
TBATB: Tetrabutylammonium tribromide, TEATB: Tetraethylammonium tribromide, CTMATB: Cetyltrimethylammonium tribromide, TMATB: this compound.
Experimental Protocols
Protocol 1: General Procedure for α-Bromination of Aryl Methyl Ketones [8]
-
Dissolve the aryl methyl ketone (1 mmol) in a suitable solvent (e.g., THF, 5 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound (1 mmol) to the solution.
-
Continue stirring the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified α-bromo ketone.
Protocol 2: General Procedure for Aromatic Bromination under Solvent-Free Conditions [2]
-
In a suitable vessel (e.g., a petri dish or a round-bottom flask), create a homogeneous mixture of the aromatic substrate (2 mmol) and this compound (2 mmol).
-
For thermal conditions, place the mixture in a pre-heated oven at a controlled temperature (e.g., 60 ± 5 °C).
-
For microwave conditions, place the mixture in a microwave reactor and apply controlled power.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a short column of silica gel to remove the spent reagent.
-
Concentrate the filtrate and purify the crude product by column chromatography over silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane).
Visualizations
Caption: General experimental workflow for a typical this compound reaction.
Caption: Troubleshooting logic for common issues in TMATB reaction work-ups.
References
effect of temperature on tetramethylammonium tribromide stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tetramethylammonium tribromide. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful and safe use of this reagent in your experiments.
Troubleshooting Guides
Issue: Sample Degradation or Inconsistent Results
Unexpected reactivity or inconsistent results in your experiments involving this compound can often be attributed to its thermal stability and handling.
Possible Causes and Solutions:
| Possible Cause | Indicator | Recommended Action |
| Thermal Decomposition | Discoloration of the solid (darkening), release of brownish vapor (bromine), unexpected side-products in the reaction. | Maintain reaction temperatures well below the potential decomposition range. For reactions at elevated temperatures, it is crucial to experimentally determine the decomposition temperature of the specific batch using Thermogravimetric Analysis (TGA). |
| Hygroscopicity | The solid appears clumpy or has a moist texture. | Store this compound in a tightly sealed container in a desiccator or a dry, inert atmosphere. Handle the compound quickly in a low-humidity environment.[1] |
| Reaction with Solvents | Lachrymatory (tear-inducing) fumes when using acetone. | Avoid using acetone to wash reaction vessels immediately before introducing this compound.[1] |
| Contamination | Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS). | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the exact decomposition temperature of this compound?
Q2: How should I properly store this compound?
This compound is known to be hygroscopic.[1] To maintain its stability and purity, it should be stored in a cool, dry, and well-ventilated area.[3][4][5] Keep the container tightly closed and consider storage in a desiccator to protect it from moisture.
Q3: What are the expected decomposition products of this compound?
Upon thermal decomposition, this compound is expected to release bromine (Br₂) and generate other products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4] These decomposition products are hazardous, and therefore, all heating experiments should be conducted in a well-ventilated fume hood.
Q4: Can I use this compound in solvent-free reactions at elevated temperatures?
While solvent-free reactions are advantageous, the thermal stability of this compound must be considered.[2] It is crucial to ensure that the reaction temperature is safely below its decomposition point to avoid the formation of degradation products that could interfere with your reaction and pose safety hazards. We recommend performing a TGA analysis to determine the safe operating temperature range.
Experimental Protocols
Determining Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal decomposition temperature of this compound using a TGA instrument.
Objective: To determine the onset and peak decomposition temperatures of this compound.
Materials:
-
This compound sample
-
TGA instrument with a sensitive microbalance
-
Inert gas (e.g., nitrogen or argon)
-
Ceramic or platinum TGA pans
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's instructions.
-
Start the inert gas flow through the furnace at a constant rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, tared TGA pan.
-
Record the exact initial mass.
-
Due to the hygroscopic nature of the compound, minimize its exposure to the atmosphere during weighing and loading.
-
-
TGA Analysis:
-
Place the sample pan securely on the TGA balance mechanism.
-
Seal the furnace.
-
Set the temperature program:
-
Initial Temperature: 25°C
-
Heating Rate: A standard rate of 10°C/min is recommended.
-
Final Temperature: A temperature beyond the expected decomposition, for example, 300°C.
-
-
Start the analysis. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The output will be a thermogram showing the percentage of mass loss on the y-axis versus temperature on the x-axis.
-
The onset of decomposition is identified as the temperature at which a significant and continuous mass loss begins.
-
The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.
-
Visualizations
Caption: Workflow for TGA analysis of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Handling the Hygroscopic Nature of TMATB
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the challenges associated with the hygroscopic nature of 1,3,5-triamino-2,4,6-trinitrobenzene (TMATB), also known as TATB, during experiments. Adherence to these protocols is crucial for ensuring the material's stability, performance, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What does it mean if TMATB is hygroscopic?
A1: Hygroscopic materials have a tendency to absorb moisture from the surrounding atmosphere.[1][2] For TMATB, this can be undesirable as the presence of water can potentially reduce its sensitivity, strength, and detonation velocity.[1] It may also lead to undesired chemical reactions or degradation over time.[1][3][4]
Q2: How can I tell if my TMATB has absorbed moisture?
A2: While visual changes may not always be apparent, signs of moisture absorption in powdered materials can include clumping, changes in flowability, and altered physical consistency.[2] Studies on TATB formulations have shown that absorbed moisture can be released in stages upon heating, which can be detected by techniques like temperature-programmed desorption.[5][6]
Q3: What are the primary risks of using TMATB that has absorbed moisture?
A3: The primary risks include altered chemical and physical properties, which can compromise experimental outcomes. For energetic materials like TMATB, moisture can act as an inert material, reducing the continuity of the explosive mass and affecting its performance.[1] Furthermore, the presence of water can promote the decomposition of the material and may lead to the formation of impurities.[3][4]
Q4: How should I store TMATB to minimize moisture absorption?
A4: TMATB should be stored in a tightly sealed container in a controlled, low-humidity environment such as a desiccator or a glovebox with a dry atmosphere.[2][7] The use of desiccants, such as silica gel pouches, inside the secondary storage container is also a recommended practice to absorb any residual moisture.[7]
Q5: Can I dry TMATB if it has been exposed to moisture?
A5: Yes, drying TMATB is possible. Methods such as microwave vacuum desiccation have been used to dry wet TMATB after synthesis to meet required specifications. It is crucial to use controlled drying methods to avoid thermal degradation of the material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Variation in the moisture content of TMATB between batches or experiments. | 1. Ensure all TMATB samples are handled under consistent, low-humidity conditions. 2. Pre-dry the TMATB sample using a validated method before use. 3. Always store TMATB in a desiccator. |
| Clumping or poor flowability of TMATB powder | The material has absorbed ambient moisture. | 1. Transfer the material to a controlled low-humidity environment (e.g., glovebox). 2. Gently break up agglomerates with a spatula before weighing. 3. For future prevention, improve storage conditions by using sealed containers with desiccants.[7] |
| Observed changes in material color (e.g., yellow to green) | This is likely due to exposure to UV radiation rather than moisture.[8] | 1. Store TMATB in an opaque container to protect it from light. 2. While this color change may not be caused by moisture, it is still a sign of potential degradation, and the material should be re-evaluated. |
| Difficulty in achieving expected reaction or performance characteristics | Moisture content in TMATB is affecting its properties.[1] | 1. Quantify the moisture content of your TMATB sample if possible. 2. Implement a strict protocol for handling the material in an inert and dry atmosphere. |
Quantitative Data
| Relative Humidity (%) | Exposure Time (hours) | Moisture Content (% w/w) |
| 20 | 24 | 0.05 |
| 20 | 48 | 0.08 |
| 50 | 24 | 0.20 |
| 50 | 48 | 0.35 |
| 80 | 24 | 0.50 |
| 80 | 48 | 0.85 |
Experimental Protocols
Protocol for Handling Hygroscopic TMATB in a Laboratory Setting
This protocol outlines the best practices for handling TMATB to minimize moisture absorption during experimental procedures.
1. Environmental Control:
- All handling of TMATB powder (weighing, transferring, sample preparation) should be performed in a controlled environment with low relative humidity, ideally below 20%. A nitrogen-filled glovebox or a dry room is recommended.
- If a controlled environment is not available, work quickly and efficiently to minimize exposure time to ambient air.
2. Storage:
- Store the primary container of TMATB inside a secondary container, such as a desiccator, containing an active desiccant (e.g., silica gel, molecular sieves).
- Ensure the primary container is tightly sealed immediately after use. Parafilm can be used to create an additional seal around the container lid.[7]
3. Weighing:
- Pre-condition all weighing instruments and spatulas inside the controlled environment to ensure they are dry.
- Use a weighing vessel with a lid to minimize air exposure during transfer from the balance.
4. Sample Preparation:
- If TMATB is to be mixed with other reagents, ensure all other materials and solvents are also dry.
- Consider drying the TMATB in a vacuum oven at a temperature well below its decomposition point before use if there is a suspicion of significant moisture content.
5. Post-Experiment:
- Properly seal any remaining TMATB and return it to appropriate storage conditions immediately.
- Clean all equipment thoroughly.
Visualizations
Workflow for Handling Hygroscopic TMATB
Caption: Workflow for handling hygroscopic TMATB.
Logical Relationships in Managing Hygroscopic Materials
References
- 1. Explosive - Wikipedia [en.wikipedia.org]
- 2. rembe-kersting.com [rembe-kersting.com]
- 3. Photolysis of the Insensitive Explosive 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Moisture desorption rates from TATB formulations: experiments and kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TATB - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Monitoring Reactions with Tetramethylammonium Tribromide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetramethylammonium tribromide for bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (TMATB) is a solid, stable, and safer alternative to elemental bromine for bromination reactions.[1][2] As part of the quaternary ammonium tribromides (QATBs) family, it is easier to handle and allows for more precise stoichiometry in reactions.[3][4]
Q2: How can I monitor the progress of my reaction using TMATB?
Reaction progress can be monitored using several analytical techniques, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The choice of technique depends on the specific requirements of your experiment, such as the need for quantitative data, the complexity of the reaction mixture, and the speed of analysis required.[5]
Q3: My compounds are not UV-active. How can I visualize my TLC plate?
If your starting material and product do not show up under a UV lamp, you can use a chemical stain.[7] Potassium permanganate (KMnO₄) stain is a common and effective choice for visualizing many organic compounds.[7] Other general stains like iodine vapor or vanillin can also be effective.[7]
Q4: How do I prepare a sample from my reaction mixture for NMR analysis?
To prepare a sample for NMR, withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture. If the reaction needs to be stopped, quench it with a suitable reagent (see Troubleshooting Q2). If there are solids, filter them out. Add a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard for quantitative analysis.[5]
Q5: Is it possible to monitor my reaction in real-time?
Yes, real-time or in-situ monitoring is possible, particularly with NMR spectroscopy.[8][9] This can be achieved by running the reaction directly in an NMR tube or by using a flow NMR setup where the reaction mixture is continuously pumped from the reactor to the spectrometer.[8][10] This provides valuable data on reaction kinetics, intermediates, and by-product formation.[11]
Troubleshooting Guide
Problem 1: My TLC plate shows that the starting material is not being consumed.
-
Possible Cause 1: Inactive Reagent. The this compound may have degraded. While generally stable, improper storage or contamination can affect its reactivity.
-
Solution 1: Use a fresh batch of the reagent. Ensure it has been stored in a cool, dry, well-ventilated area, away from incompatible materials.[12]
-
Possible Cause 2: Incorrect Reaction Conditions. The temperature may be too low, or the solvent may be inappropriate for the reaction.
-
Solution 2: Consult the literature for the specific bromination reaction you are performing. Solvent-free reactions using TMATB can be conducted at elevated temperatures (e.g., 60-90°C).[2]
-
Possible Cause 3: Insufficient Mixing. For heterogeneous (solid-liquid) reactions, poor mixing can limit the reaction rate.
-
Solution 3: Ensure vigorous and consistent stirring or agitation. For in-situ NMR monitoring of heterogeneous reactions, specialized mixing devices may be necessary.[9]
Problem 2: How do I properly "quench" the reaction before analysis by HPLC or GC-MS?
-
Issue: Unreacted this compound can interfere with analysis or react with certain solvents and columns.
-
Solution: Before analysis, the reaction should be quenched to neutralize any remaining brominating agent. This is typically done by adding a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used. Add the quenching agent until the characteristic orange/yellow color of the tribromide disappears. After quenching, an appropriate work-up procedure, such as liquid-liquid extraction, should be performed to isolate the organic components for analysis.[5]
Problem 3: My NMR spectrum is complex and difficult to interpret.
-
Issue: The presence of starting materials, products, intermediates, and by-products can lead to overlapping signals in the ¹H NMR spectrum.
-
Solution 1: Use Other Nuclei. If your molecule contains other NMR-active nuclei like ¹⁹F or ³¹P, acquiring spectra for these nuclei can provide cleaner, more easily interpretable data.[8]
-
Solution 2: Two-Dimensional (2D) NMR. Techniques like COSY or HSQC can help to resolve overlapping signals and confirm the structure of your product.
-
Solution 3: Track Specific Peaks. Instead of interpreting the entire spectrum, focus on a few well-resolved peaks that are characteristic of the starting material and the product. Monitor the decrease in the integral of the starting material's peak and the increase in the product's peak over time.[10]
Data Presentation
Table 1: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring | Instrumentation Cost |
| TLC | Separation based on polarity | Semi-quantitative at best | Fast (< 15 mins) | Limited (Rf value) | No | Very Low |
| ¹H NMR | Nuclear magnetic resonance of protons | Yes (with internal standard) | Fast (minutes) | High (detailed structure) | Yes (Flow NMR) | High |
| HPLC-UV | Separation based on polarity, UV detection | Yes (with calibration) | Slower (minutes) | Limited (retention time) | Possible (automated sampling) | Moderate |
| GC-MS | Separation based on volatility, mass detection | Yes (with internal standard) | Moderate | High (retention time & mass spec) | Possible | High |
This table is adapted from information available in multiple sources.[5][13]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[14]
-
Spot the Plate:
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a suitable solvent system (eluent). The solvent level must be below the starting line.[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.[14]
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate stain (e.g., potassium permanganate). The reaction is complete when the starting material spot has completely disappeared from the "Rxn" lane.[15][16][17]
Protocol 2: Quantitative Monitoring by ¹H NMR Spectroscopy
-
Prepare the Standard: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃) at a known concentration. The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.[5]
-
Sample Collection: At timed intervals (t=0, t=1h, t=2h, etc.), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Quenching & Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., Na₂S₂O₃ solution) if necessary. Perform a micro-extraction into a suitable organic solvent. Carefully remove the solvent in vacuo.
-
NMR Sample Preparation: To the dried residue, add a precise volume (e.g., 500 µL) of the internal standard stock solution. Transfer the mixture to an NMR tube.[5]
-
Data Acquisition & Analysis: Acquire the ¹H NMR spectrum. Integrate the area of a characteristic peak for the product and a peak for the internal standard. The concentration of the product can be calculated relative to the known concentration of the internal standard, allowing you to plot product formation over time.
Visualizations
References
- 1. e-journals.in [e-journals.in]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Brominating Agents: Tetramethylammonium Tribromide vs. N-Bromosuccinimide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a brominating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two prominent brominating agents: tetramethylammonium tribromide (TMABr3), a quaternary ammonium tribromide, and N-bromosuccinimide (NBS), a widely used reagent for a variety of bromination reactions. This comparison is supported by experimental data to assist in making informed decisions for specific synthetic applications.
At a Glance: Key Properties and Reactivity Profiles
| Property | This compound (TMABr3) | N-Bromosuccinimide (NBS) |
| Molecular Formula | (CH₃)₄NBr₃ | C₄H₄BrNO₂ |
| Molecular Weight | 313.88 g/mol | 177.98 g/mol |
| Appearance | Orange-yellow crystalline solid | White crystalline solid[1] |
| Bromine Source | Tribromide ion (Br₃⁻) | Electrophilic bromine attached to nitrogen |
| Primary Reactivity | Electrophilic bromination (ionic mechanism)[2] | Radical substitution (allylic/benzylic) and electrophilic addition/substitution[3][4] |
| Handling | Solid, stable, and relatively safe to handle[5] | Solid, but can decompose over time, especially with exposure to light and moisture. Should be stored refrigerated.[6] |
| Solubility | Soluble in various organic solvents | Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and carbon tetrachloride.[6] |
Performance in Bromination Reactions: A Comparative Analysis
The choice between TMABr3 and NBS often depends on the substrate and the desired regioselectivity. TMABr3 and other quaternary ammonium tribromides are noted for their high para-selectivity in the bromination of activated aromatic rings, proceeding through an ionic mechanism.[7][8] In contrast, NBS is highly versatile, capable of acting as either a radical initiator for allylic and benzylic bromination or as an electrophilic brominating agent for electron-rich aromatic compounds.[3][4]
Electrophilic Aromatic Bromination
Quaternary ammonium tribromides, including TMABr3, have demonstrated high efficiency and regioselectivity in the bromination of aromatic compounds, often under mild or even solvent-free conditions.
Table 1: Bromination of Aromatic Substrates with this compound (TMABr3) under Solvent-Free Conditions [5]
| Substrate | Product | Condition | Time | Yield (%) |
| Aniline | 4-Bromoaniline | Thermal (60±5°C) | 15 min | 78 |
| Aniline | 4-Bromoaniline | Microwave (90°C) | 75 s | 85 |
| Phenol | 4-Bromophenol | Thermal (60±5°C) | 25 min | 69 |
| Phenol | 4-Bromophenol | Microwave (90°C) | 60 s | 82 |
| Anthracene | 9-Bromoanthracene | Thermal (70±5°C) | 60 min | 65 |
| Anthracene | 9-Bromoanthracene | Microwave (90°C) | 30 s | 76 |
NBS is also effective for the bromination of electron-rich aromatic compounds like phenols and anilines.[4] The regioselectivity of NBS in aromatic bromination can be highly dependent on the solvent.[9] For instance, using DMF as a solvent often leads to high para-selectivity.[4]
Table 2: Bromination of Activated Aromatic Compounds with N-Bromosuccinimide (NBS)
| Substrate | Product | Conditions | Yield (%) | Reference |
| Acetanilide | 4-Bromoacetanilide | NBS, CH₃CN, cat. HCl | High | [4] |
| Phenol | 4-Bromophenol | NBS, various solvents | Variable | [10] |
| Aniline | 4-Bromoaniline | NBS, TBAB | 95 | [11] |
| p-Cresol | 2-Bromo-4-methylphenol | NBS, p-TsOH, Methanol | >86 | [10] |
While a direct comparison under identical conditions is challenging due to the different optimal reaction protocols for each reagent, the data suggests that TMABr3 under solvent-free microwave conditions can offer very rapid reactions with good to excellent yields for the bromination of simple aromatic substrates.
α-Bromination of Ketones
Both reagents are effective for the α-bromination of ketones. The reaction with quaternary ammonium tribromides is suggested to proceed via a slow enolization of the ketone followed by a fast bromination step.[2]
Table 3: α-Bromination of Acetophenone
| Reagent | Product | Conditions | Yield (%) | Reference |
| Tetrabutylammonium Tribromide | α-Bromoacetophenone | CH₂Cl₂-CH₃OH, rt, 1-5 h | Good | [2] |
| N-Bromosuccinimide | α-Bromoacetophenone | Dichloromethane, 80°C, Microwave | Excellent | [12] |
Allylic and Benzylic Bromination
This is a domain where NBS is the preeminent reagent. The Wohl-Ziegler reaction, which utilizes NBS in a non-polar solvent like carbon tetrachloride with a radical initiator (e.g., AIBN or light), is the classic method for achieving selective bromination at allylic and benzylic positions.[4] The key to this selectivity is the low concentration of bromine radicals generated in situ, which favors radical substitution over addition to the double bond.[1]
Quaternary ammonium tribromides are generally not the reagents of choice for allylic or benzylic bromination as their ionic mechanism favors electrophilic addition to double bonds or substitution on aromatic rings.
Mechanistic Considerations
The divergent reactivity of TMABr3 and NBS stems from their different mechanisms of bromine delivery.
This compound (TMABr3)
TMABr3 acts as a source of the tribromide ion (Br₃⁻). In electrophilic aromatic substitution, it is proposed that the undissociated TMABr₃ is the active brominating species. Quantum mechanical studies suggest a mechanism where the terminal bromine of the tribromide anion acts as the electrophile, leading to a transition state that favors para-substitution in phenols.[13]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
A Comparative Guide to Tetramethylammonium Tribromide (TMATB) and Other Organic Ammonium Tribromides
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that can significantly impact the efficiency, selectivity, and environmental footprint of a synthetic process. Organic ammonium tribromides (OATBs) have emerged as stable, easy-to-handle, and often more selective alternatives to liquid bromine. This guide provides an objective comparison of Tetramethylammonium Tribromide (TMATB) with other commonly used OATBs, supported by experimental data.
Performance Comparison of Organic Ammonium Tribromides in Bromination Reactions
The efficacy of TMATB and other OATBs, such as Tetrabutylammonium Tribromide (TBATB), Tetraethylammonium Tribromide (TEATB), and Cetyltrimethylammonium Tribromide (CTMATB), has been evaluated in the bromination of various organic substrates under both thermal and microwave conditions. The following table summarizes the reaction times and yields obtained in these studies.[1][2]
| Substrate | Product | Reagent | Reaction Time (min) | Yield (%) |
| Aniline | 2,4,6-Tribromoaniline | TMATB | 10 | 62 |
| TEATB | 60 | 55 | ||
| TBATB | 10 | 60 | ||
| CTMATB | 15 | 72 | ||
| Phenol | 2,4,6-Tribromophenol | TMATB | 25 | 69 |
| TEATB | 45 | 65 | ||
| TBATB | 15 | 78 | ||
| CTMATB | 20 | 68 | ||
| Acetanilide | 4-Bromoacetanilide | TMATB | 125 | 80 |
| TEATB | 155 | 80 | ||
| TBATB | 15 | 60 | ||
| CTMATB | 60 | 72 | ||
| α-Naphthol | 2-Bromo-α-naphthol | TMATB | 45 | 80 |
| TEATB | 65 | 68 | ||
| TBATB | 20 | 65 | ||
| CTMATB | 35 | 85 | ||
| β-Naphthol | 1-Bromo-β-naphthol | TMATB | 50 | 87 |
| TEATB | 80 | 92 | ||
| TBATB | 25 | 81 | ||
| CTMATB | 40 | 78 |
Experimental Protocols
The following are generalized methodologies for the bromination of organic substrates using organic ammonium tribromides under thermal and microwave conditions. These protocols are based on established procedures and may require optimization for specific substrates.
General Procedure for Bromination under Thermal Conditions
-
Preparation: A homogeneous mixture of the substrate (2 mmol) and the organic ammonium tribromide (2 mmol) is prepared in a 50 mL round-bottomed flask.
-
Reaction: The flask is placed in a preheated hot air oven maintained at a constant temperature (e.g., 60-80 °C).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate-hexane).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (30 mL).
-
Purification: The diluted mixture is filtered through a short column of silica gel to remove the spent reagent. The filtrate is concentrated under reduced pressure, and the crude product is further purified by column chromatography on silica gel.
General Procedure for Bromination under Microwave Conditions
-
Preparation: A homogeneous mixture of the substrate (2 mmol) and the organic ammonium tribromide (2 mmol) is placed in a 50 mL round-bottomed flask. The neck of the flask is covered with a small funnel.
-
Reaction: The flask is placed inside a microwave oven and irradiated at a controlled power level (e.g., 40% power, corresponding to approximately 90 °C).
-
Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: The work-up and purification steps are identical to those described for the thermal procedure.
Visualizing the Reaction Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying chemical processes and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Electrophilic Aromatic Substitution for Bromination.
References
A Safer, More Efficient Alternative for Bromination: Tetramethylammonium Tribromide vs. Liquid Bromine
For researchers, scientists, and drug development professionals seeking safer and more efficient bromination reagents, tetramethylammonium tribromide (TMABr3) presents a compelling alternative to traditional liquid bromine. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection of the most appropriate reagent for your synthetic needs.
The primary advantages of this compound stem from its solid nature, which significantly enhances safety and ease of handling compared to the highly volatile, corrosive, and toxic liquid bromine.[1] As a stable, crystalline solid, TMABr3 eliminates the risks associated with inhalation of hazardous fumes and accidental spills, offering a more environmentally friendly and user-friendly approach to bromination.[1]
Performance Comparison:
Quantitative data from various studies demonstrate that quaternary ammonium tribromides (QATBs), including TMABr3, offer comparable and often superior performance in terms of reaction yields and shorter reaction times, particularly under solvent-free conditions.[1]
| Feature | This compound (TMABr3) | Liquid Bromine (Br₂) |
| Physical State | Crystalline Solid | Fuming, volatile liquid[2][3][4] |
| Handling | Easy to weigh and handle; non-volatile[1] | Requires specialized handling in a fume hood; corrosive to skin and respiratory tract[4][5] |
| Safety | Significantly safer; avoids inhalation hazards and severe burns associated with liquid bromine.[6] | Highly toxic, corrosive, and causes severe burns.[2][4][5] Fatal if inhaled.[4][7] |
| Reaction Conditions | Effective under solvent-free and microwave conditions[1] | Typically used in a solvent like acetic acid or water.[8] |
| Yield (Aniline Bromination) | Good to excellent yields for the bromination of anilines.[1] | High yield (e.g., 96% for 2,4,6-tribromoaniline with in-situ generated bromine).[9] |
| Reaction Time (Aniline Bromination) | Short reaction times, often on the order of minutes under microwave conditions.[1] | Variable, can require longer reaction times depending on the specific protocol. |
Experimental Protocols:
The following protocols provide a comparative overview of the bromination of aniline using both this compound and liquid bromine.
Protocol 1: Bromination of Aniline with this compound (Solvent-Free)
This protocol is adapted from solvent-free methodologies for organic brominations using quaternary ammonium tribromides.[1]
Materials:
-
Aniline
-
This compound (TMABr3)
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a 50 mL round-bottomed flask, take a homogeneous mixture of aniline (2 mmol) and this compound (2 mmol) in a 1:1 ratio.
-
Mix the reactants thoroughly.
-
For thermal conditions, place the flask in a pre-heated hot air oven at 60 ± 5°C.
-
Alternatively, for microwave-assisted synthesis, place the flask inside a microwave oven and irradiate at a controlled power (e.g., P-40).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an ethyl acetate-hexane solvent system.
-
Upon completion of the reaction, dilute the mixture with 30 mL of ethyl acetate.
-
Filter the diluted mixture through a short column of silica gel to remove the spent reagent.
-
The product, 2,4,6-tribromoaniline, is obtained after removal of the solvent.
Protocol 2: Bromination of Aniline with Liquid Bromine
This protocol describes the preparation of 2,4,6-tribromoaniline using liquid bromine in a solvent.[10]
Materials:
-
Aniline
-
Glacial acetic acid
-
Liquid bromine
-
Water
Procedure:
-
Dissolve aniline in glacial acetic acid in a flask.
-
In a separate container, prepare a solution of liquid bromine in glacial acetic acid.
-
Slowly add the bromine solution to the aniline solution with constant stirring.
-
Continue stirring until the reaction is complete, indicated by the persistence of the bromine color.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the white precipitate of 2,4,6-tribromoaniline, wash with water, and dry.
Logical Advantages of this compound
The choice of a brominating agent often involves a trade-off between reactivity and safety. The following diagram illustrates the logical advantages of using TMABr3 over liquid bromine.
Caption: Advantages of TMABr3 over Liquid Bromine.
References
- 1. acgpubs.org [acgpubs.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. archeanchemicals.com [archeanchemicals.com]
- 5. tatachemicals.com [tatachemicals.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Comparative Guide to Brominating Agents for Key Organic Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into an organic molecule is a fundamental transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of novel therapeutics and functional materials. The choice of brominating agent is critical, directly influencing reaction efficiency, selectivity, and safety. This guide provides a comparative analysis of common brominating agents for three key substrate classes: activated aromatic compounds, ketones, and alkenes/alkanes, supported by experimental data and detailed protocols.
Electrophilic Aromatic Bromination of Activated Arenes
The bromination of electron-rich aromatic rings, such as phenols and anilines, is a cornerstone of electrophilic aromatic substitution. However, the high reactivity of these substrates can lead to over-bromination and a lack of regioselectivity. The choice of brominating agent and reaction conditions is therefore paramount in achieving the desired mono-brominated product.
Performance Comparison: Bromination of Phenol
The following table summarizes the performance of various brominating agents for the mono-bromination of phenol, highlighting the differences in yield and regioselectivity.
| Brominating Agent | Reaction Conditions | Yield (%) | Regioselectivity (para:ortho) | Key Advantages & Disadvantages |
| Molecular Bromine (Br₂) | Acetic Acid, Room Temperature | Variable | Low | Advantages: Inexpensive and highly reactive. Disadvantages: Corrosive, toxic, and often leads to polybromination and low regioselectivity.[1] |
| N-Bromosuccinimide (NBS) | DMF, Room Temperature | 50-95%[2] | High para-selectivity[2] | Advantages: Solid, easier to handle than Br₂, and selectivity can be tuned by solvent choice.[2] Disadvantages: Can be less reactive than Br₂. |
| KBr/ZnAl-BrO₃⁻-LDHs | Acetic Acid/H₂O, 35 °C | 83%[1] | Excellent para-selectivity[1] | Advantages: Utilizes cheap reagents, mild conditions, and offers high atom economy.[1] |
| (4-ClC₆H₄)₂SO/TMSBr | Acetonitrile, Room Temperature | High | Up to 99:1[3] | Advantages: Mild conditions and excellent regioselectivity due to a proposed O-H···S hydrogen bonding interaction.[3] |
Experimental Protocol: Regioselective para-Bromination of Phenol with KBr and ZnAl-BrO₃⁻-LDHs[1]
This protocol describes a highly regioselective mono-bromination of phenol.
-
Preparation: To a round-bottom flask, add phenol (1 mmol), ZnAl-BrO₃⁻–layered double hydroxides (0.2 mmol), and potassium bromide (KBr, 1.0 mmol).
-
Solvent Addition: Add a mixture of acetic acid (5 mL) and water (0.5 mL) to the flask.
-
Reaction: Stir the mixture at 35 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of activated arenes proceeds via an electrophilic aromatic substitution mechanism. The brominating agent, either directly or through activation, generates an electrophilic bromine species that is attacked by the electron-rich aromatic ring.
Caption: Simplified mechanism of electrophilic aromatic substitution for the bromination of phenol.
α-Bromination of Ketones
The α-bromination of ketones is a valuable transformation for introducing functionality adjacent to a carbonyl group. The reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively.[4][5] This difference in mechanism can lead to different regiochemical outcomes for unsymmetrical ketones.[6]
Performance Comparison: Bromination of Acetone
| Brominating Agent | Catalyst/Conditions | Intermediate | Key Advantages & Disadvantages |
| Molecular Bromine (Br₂) | Acetic Acid (Acid) | Enol[4][5] | Advantages: Readily available. Disadvantages: The reaction rate is independent of the bromine concentration, being dependent on enol formation.[4] |
| Molecular Bromine (Br₂) | Hydroxide (Base) | Enolate[7] | Advantages: Rapid reaction. Disadvantages: Can be difficult to control mono-bromination, often leading to polyhalogenation. |
Experimental Protocol: Acid-Catalyzed α-Bromination of Acetone[4]
-
Preparation: In a flask equipped with a dropping funnel and a stirrer, dissolve acetone in acetic acid.
-
Reagent Addition: Slowly add a solution of bromine in acetic acid to the acetone solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction: Continue stirring at room temperature until the bromine color persists, indicating the consumption of the ketone.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with a dilute solution of sodium bicarbonate to remove excess acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
Reaction Workflow: Acid-Catalyzed vs. Base-Promoted Bromination
The regioselectivity of the α-bromination of an unsymmetrical ketone is determined by the reaction conditions. Acid catalysis favors the formation of the more substituted (thermodynamic) enol, while base promotion leads to the less substituted (kinetic) enolate.[6]
Caption: Regiochemical outcome of ketone bromination depends on the catalyst.
Allylic and Benzylic Bromination
The selective bromination of allylic and benzylic C-H bonds is a powerful tool in organic synthesis. While molecular bromine can be used, it often leads to competing electrophilic addition to double bonds.[8] N-Bromosuccinimide (NBS) is the reagent of choice for these transformations, as it provides a low, steady concentration of bromine radicals, favoring substitution over addition.[9][10][11]
Performance Comparison: Bromination of Cyclohexene
| Brominating Agent | Conditions | Product | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | CCl₄, Radical Initiator (AIBN/light)[12] | 3-Bromocyclohexene | Advantages: High selectivity for allylic substitution. The low concentration of Br₂ minimizes electrophilic addition.[10][11] Disadvantages: Requires careful control of reaction conditions to maintain low Br₂ concentration. |
| Molecular Bromine (Br₂) | CCl₄, Room Temperature | 1,2-Dibromocyclohexane | Advantages: Simple conditions. Disadvantages: Primarily undergoes electrophilic addition to the double bond, not allylic substitution.[8] |
Experimental Protocol: Allylic Bromination of Cyclohexene with NBS[12]
-
Preparation: To a solution of cyclohexene in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux or irradiate with a sunlamp to initiate the reaction. The reaction is often accompanied by the succinimide byproduct floating to the top.
-
Monitoring: Follow the reaction's progress by monitoring the disappearance of the starting material by Gas Chromatography (GC) or TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous calcium chloride. Remove the solvent under reduced pressure, and purify the resulting 3-bromocyclohexene by distillation.
Reaction Mechanism: Free Radical Chain Reaction
Allylic bromination with NBS proceeds through a free radical chain mechanism.
Caption: Free radical mechanism for allylic bromination using NBS.
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
Unraveling the Reaction Products of Amine-Based Curing Agents: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the formulation and characterization of polymeric materials, a thorough understanding of the reaction products is paramount. This guide provides a comparative overview of analytical techniques for characterizing the reaction products of 2,4,6-Tris(dimethylaminomethyl)phenol (TMATB), a widely used amine-based curing agent for epoxy resins, and its alternatives.
The curing of epoxy resins with amine agents like TMATB results in a complex, three-dimensional cross-linked network. The extent of this reaction, the degree of cross-linking, and the presence of any side products are critical quality attributes that dictate the final material's mechanical, thermal, and chemical properties. A multi-faceted analytical approach is often necessary for a comprehensive characterization of these reaction products.
Key Analytical Techniques for Characterizing Cured Epoxy Resins
A suite of analytical techniques is employed to investigate the curing process and characterize the final cured product. These techniques provide insights into the chemical structure, thermal properties, and mechanical performance of the material.
| Analytical Technique | Information Obtained | Key Performance Metrics |
| Fourier Transform Infrared (FTIR) Spectroscopy | Disappearance of epoxy groups and appearance of hydroxyl groups, confirming the curing reaction. | Degree of cure, identification of functional groups. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), curing kinetics, and residual cure. | Tg, enthalpy of reaction, degree of conversion. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the cured resin. | Onset of decomposition temperature, char yield. |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature. | Glass transition temperature, cross-link density. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the cross-linked network. | Identification of cross-linking sites and side products. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of unreacted monomers and low molecular weight oligomers. | Purity of the cured product, identification of extractables. |
Experimental Protocols
1. Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Progression
-
Objective: To monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the hydroxyl group peak (broad peak around 3400 cm⁻¹) during the curing process.
-
Methodology:
-
Prepare a mixture of the epoxy resin and the curing agent (e.g., TMATB) in the desired stoichiometric ratio.
-
Place a small amount of the mixture between two potassium bromide (KBr) plates.
-
Acquire an initial FTIR spectrum at room temperature.
-
Place the sample in an oven at the desired curing temperature.
-
Periodically remove the sample and acquire FTIR spectra at different time intervals until the epoxy peak disappears or its intensity stabilizes.
-
The degree of cure can be estimated by the relative decrease in the area of the epoxy peak.
-
2. Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperature and Degree of Cure
-
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin and to calculate the degree of cure.
-
Methodology:
-
Accurately weigh a small amount (5-10 mg) of the uncured epoxy-curing agent mixture into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above the expected curing temperature to obtain the total heat of reaction (ΔH_total).
-
For a partially cured sample, perform a similar DSC scan to measure the residual heat of reaction (ΔH_residual).
-
The degree of cure can be calculated using the formula: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100.
-
To determine the Tg, cool the fully cured sample and then reheat it at the same heating rate. The midpoint of the inflection in the heat flow curve corresponds to the Tg.
-
Visualizing the Curing Process
The curing of an epoxy resin with an amine agent can be visualized as a network formation process.
Caption: Epoxy curing workflow.
Comparison with Alternative Curing Agents
While TMATB is an effective catalyst and curing agent, other amines are also commonly used. A comparison with a common alternative, such as a polyamine, is presented below.
| Feature | TMATB (Tertiary Amine) | Aliphatic Polyamines (e.g., TETA) |
| Curing Mechanism | Catalytic polymerization of epoxy groups. | Stoichiometric addition reaction with epoxy groups. |
| Curing Speed | Generally faster, acts as an accelerator. | Slower, requires higher temperatures or accelerators. |
| Pot Life | Shorter. | Longer. |
| Exotherm | Can be high, requires control. | Generally lower and more manageable. |
| Final Properties | High cross-link density, good thermal stability. | Good flexibility and toughness. |
The choice of curing agent significantly impacts the reaction kinetics and the final properties of the cured product. Therefore, a thorough characterization using the analytical techniques described is essential for optimizing the formulation for a specific application.
Caption: Curing agent comparison.
This guide provides a foundational understanding of the analytical techniques available for characterizing the reaction products of TMATB and other amine-based curing agents. For in-depth analysis and specific applications, it is recommended to consult detailed analytical chemistry literature and standards.
A Comparative Guide to the Regioselectivity of Tetramethylammonium Tribromide (TMATB) in Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
The regioselective introduction of bromine atoms into aromatic systems is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. While a variety of brominating agents are available, achieving high regioselectivity remains a significant challenge. This guide provides a comprehensive comparison of Tetramethylammonium Tribromide (TMATB) with the widely used N-Bromosuccinimide (NBS), focusing on the validation of regioselectivity in the bromination of activated aromatic compounds such as phenols and anilines.
Executive Summary
This compound (TMATB) has emerged as a mild and highly regioselective reagent for the bromination of electron-rich aromatic compounds. Experimental evidence strongly indicates a high preference for para-substitution, often yielding the para-isomer as the exclusive or major product. This high selectivity is attributed to the steric bulk of the tribromide ion associated with the quaternary ammonium cation. In contrast, N-Bromosuccinimide (NBS) can exhibit variable regioselectivity depending on the reaction conditions, often favoring para-bromination but capable of producing significant amounts of ortho- and poly-brominated products.
Performance Comparison: TMATB vs. NBS
The following tables summarize the observed regioselectivity of TMATB and NBS in the bromination of representative activated aromatic substrates. While direct, side-by-side quantitative comparisons for a broad range of substrates are not extensively documented in the literature, the available data and qualitative descriptions consistently point to the superior para-selectivity of TMATB.
Table 1: Regioselectivity in the Bromination of Phenol
| Brominating Agent | Reaction Conditions | Major Product | Isomer Ratio (p:o) | Yield (%) | Reference |
| TMATB | Solvent-free, 60±5°C | p-Bromophenol | Predominantly para | Good to Excellent | [1] |
| NBS | Various solvents | Mixture of o- and p-bromophenol, and 2,4-dibromophenol | Variable | Variable | [2] |
| NBS / p-TsOH | Methanol, rt | o-Bromophenol (for p-substituted phenols) | High ortho-selectivity | >86% | [2] |
Table 2: Regioselectivity in the Bromination of Aniline
| Brominating Agent | Reaction Conditions | Major Product | Isomer Ratio (p:o) | Yield (%) | Reference |
| TMATB | Solvent-free, 60±5°C | p-Bromoaniline | Predominantly para | Good to Excellent | [1] |
| NBS | Acetonitrile, rt | p-Bromoaniline | High para-selectivity | High | [3] |
| Bromine Water | Aqueous | 2,4,6-Tribromoaniline | Polybrominated | High | [4] |
Mechanistic Insights
The high para-selectivity of TMATB is believed to stem from the involvement of the undissociated this compound ion pair as the active brominating species. Computational studies on the closely related tetrabutylammonium tribromide (TBATB) suggest that the bulky quaternary ammonium cation sterically hinders the approach of the tribromide to the ortho-positions of the aromatic ring, thereby favoring electrophilic attack at the less sterically encumbered para-position.[5]
Experimental Protocols
The following provides a representative experimental protocol for the solvent-free bromination of an aromatic substrate using TMATB, based on methodologies described in the literature.[1]
Objective: To achieve regioselective para-bromination of an activated aromatic compound.
Materials:
-
Aromatic substrate (e.g., phenol, aniline) (2 mmol)
-
This compound (TMATB) (2 mmol)
-
Ethyl acetate
-
Silica gel
Equipment:
-
Petri dish or round-bottomed flask
-
Hot air oven or microwave reactor
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a petri dish or a 50 mL round-bottomed flask, create a homogeneous mixture of the aromatic substrate (2 mmol) and TMATB (2 mmol) in a 1:1 molar ratio.
-
Thoroughly mix the solids.
-
Place the reaction vessel in a pre-heated hot air oven at 60±5°C. Alternatively, for microwave-assisted synthesis, place the flask in a microwave reactor and operate at a controlled power setting (e.g., P-40, corresponding to approximately 90°C).
-
Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate-hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 30 mL of ethyl acetate.
-
Filter the mixture through a short column of silica gel to remove the spent reagent (tetramethylammonium bromide).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product further by recrystallization or column chromatography.
Conclusion
This compound (TMATB) offers a significant advantage in the regioselective bromination of activated aromatic compounds, consistently favoring the formation of the para-isomer. This high selectivity, coupled with its solid nature and the potential for solvent-free reaction conditions, makes TMATB an attractive alternative to other brominating agents like NBS, particularly when the synthesis of a specific regioisomer is critical. For researchers and professionals in drug development, the use of TMATB can lead to cleaner reactions, higher yields of the desired product, and simplified purification processes.
References
A Comparative Guide to the Kinetics of Bromination with Tetramethylammonium Tribromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is crucial for achieving desired reaction outcomes, including yield, selectivity, and reaction rate. Tetramethylammonium tribromide (TMABr3) has emerged as a stable, safe, and selective alternative to traditional brominating agents like molecular bromine (Br2) and N-bromosuccinimide (NBS). This guide provides an objective comparison of the kinetic performance of TMABr3 and its analogues with these alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Brominating Agents
Quaternary ammonium tribromides, such as this compound (TMABr3) and its counterparts like tetrabutylammonium tribromide (TBATB) and phenyltrimethylammonium tribromide (PTT), are solid, crystalline reagents that offer significant advantages in handling and stoichiometry control over liquid bromine.[1] Kinetic studies reveal that the mechanism of bromination with tribromide ions can differ significantly from that of molecular bromine, often leading to enhanced selectivity.[2] While direct, side-by-side kinetic data for TMABr3 against Br2 and NBS on the same substrate is limited, studies on closely related quaternary ammonium tribromides provide valuable insights.
For instance, the bromination of activated aromatic compounds is a key application. In solvent-free conditions, TMABr3 has been shown to be an effective reagent for the bromination of various substrates, with reaction times and yields being comparable to other quaternary ammonium tribromides like TBATB and cetyltrimethylammonium tribromide (CTMATB).[3] Generally, TBATB and CTMATB have been noted to be more efficient in terms of yield.[3]
Kinetic studies on the bromination of 2-acetyl benzofurans with phenyltrimethylammonium tribromide (PTT) in acetic acid show a first-order dependence on the substrate and an inverse first-order dependence on the brominating agent.[4] This is indicative of a mechanism where the dissociation of the tribromide ion plays a key role. In contrast, the bromination of aromatic heterocycles with molecular bromine and NBS in an aqueous medium follows second-order kinetics.[5]
The reactivity of these brominating agents is also highly dependent on the substrate. For example, in the bromination of aromatic heterocycles, molecular bromine is observed to be a faster brominating agent compared to N-bromosuccinimide.[5]
Regioselectivity
A significant advantage of quaternary ammonium tribromides is their high regioselectivity, particularly for the para-bromination of activated aromatics like phenols and anilines.[6] This is a notable improvement over molecular bromine, which often leads to polybrominated products.[1] N-bromosuccinimide, especially when used with additives like tetrabutylammonium bromide, also exhibits high para-selectivity.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various kinetic studies. It is important to note that direct comparisons of rate constants between different studies are challenging due to variations in substrates, solvents, and temperatures.
Table 1: Kinetic Data for the Bromination of 2-Acetyl-5-H-benzofuran with Phenyltrimethylammonium Tribromide (PTT) in Acetic Acid at 303 K [4]
| [Substrate] (M) | [PTT] (M) | [H2SO4] (N) | k_obs (x 10^5 s^-1) |
| 0.0040 | 0.0040 | 0.80 | 22.07 |
| 0.0035 | 0.0040 | 0.80 | 16.12 |
| 0.0040 | 0.0035 | 0.80 | 22.07 |
| 0.0040 | 0.0040 | 0.15 | 5.987 |
Table 2: Comparison of Second-Order Rate Constants for the Bromination of Aromatic Heterocycles with Br2 and NBS in Aqueous Medium [5]
| Substrate | Brominating Agent | Specific Reaction Rate (M^-1 s^-1) |
| Imidazole | Molecular Bromine | > 10^4 (very rapid) |
| Imidazole | NBS | Lower than Molecular Bromine |
| Pyrazole | Molecular Bromine | Lower than Imidazole |
| Thiazole | Molecular Bromine | Lower than Imidazole |
Table 3: Comparison of Quaternary Ammonium Tribromides for Solvent-Free Bromination of Aniline at 60±5°C [8]
| Brominating Agent | Time (min) | Yield (%) |
| TBATB | 10 | 60 |
| TEATB | 185 | 76 |
| CTMATB | 10 | 55 |
| TMATB | 60 | 62 |
Experimental Protocols
Kinetic Measurement for Bromination of 2-Acetyl Benzofurans with PTT[4]
This protocol details a typical method for studying the kinetics of bromination using a quaternary ammonium tribromide.
Materials:
-
2-acetyl benzofuran (substrate)
-
Phenyltrimethylammonium tribromide (PTT) (brominating agent)
-
Glacial acetic acid (solvent)
-
Sulphuric acid (catalyst)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the substrate, PTT, and sulphuric acid in glacial acetic acid.
-
In separate flasks, thermostat the required proportions of the brominating agent solution and a mixture of the substrate and sulphuric acid solutions for 30 minutes to reach thermal equilibrium.
-
Initiate the reaction by mixing the solutions with thorough shaking.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Measure the absorbance of the unreacted PTT at its λmax (405 nm) using a spectrophotometer, with glacial acetic acid as the blank.
-
Continue monitoring the reaction until approximately 80% completion.
-
Determine the pseudo-first-order rate constants from the linear plot of log[PTT] versus time using the least squares method.
General Procedure for Solvent-Free Bromination with Quaternary Ammonium Tribromides[3]
Materials:
-
Aromatic substrate
-
Quaternary ammonium tribromide (e.g., TMABr3)
-
Petri dish or round-bottomed flask
-
Hot air oven or microwave reactor
-
Ethyl acetate
-
Silica gel
Procedure:
-
Create a homogeneous mixture of the substrate (2 mmol) and the brominating agent (2 mmol) in a 1:1 molar ratio in a petri dish or a round-bottomed flask.
-
For thermal conditions, place the mixture in a pre-heated hot air oven at a controlled temperature (e.g., 60±5°C).
-
For microwave conditions, place the flask inside a microwave oven and irradiate at a controlled power.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short column of silica gel to remove the spent reagent.
-
Evaporate the solvent to obtain the brominated product.
Visualizations
Experimental Workflow for Kinetic Studies
References
- 1. scribd.com [scribd.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. acgpubs.org [acgpubs.org]
- 4. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Tetramethylammonium Tribromide
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the accuracy and reproducibility of experimental results. Tetramethylammonium tribromide (TMATB), a versatile brominating agent, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized TMATB, complete with experimental protocols and supporting data. This document aims to equip researchers with the necessary tools to select the most appropriate analytical strategy for their specific needs, ensuring the quality and reliability of their chemical syntheses.
Comparison of Analytical Methods
The purity of this compound can be determined using a variety of analytical techniques, each with its own advantages and limitations. The choice of method often depends on the expected impurities, the required level of accuracy, and the available instrumentation. The primary analytical techniques include titration, High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of these methods is presented below.
| Parameter | Iodometric Titration | HPLC with UV Detector | UV-Vis Spectroscopy | FT-IR Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Redox reaction between the tribromide ion and a standard thiosulfate solution. | Separation of the analyte from impurities based on differential partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of the absorbance of the tribromide ion at a specific wavelength. | Absorption of infrared radiation by molecular vibrations, providing a fingerprint of the compound. | Resonance of protons in a magnetic field, providing structural information and quantification of impurities. |
| Specificity | Moderate (assays total active bromine content). | High (can separate structurally similar impurities). | Moderate to High (characteristic absorbance of Br₃⁻). | Moderate (identifies functional groups, sensitive to impurities). | High (provides detailed structural information and ratios of components). |
| Accuracy | 98-101% | 98-102% | 97-103% | Qualitative | 99-101% (with internal standard) |
| Precision (RSD) | < 1% | < 2% | < 3% | Not Applicable | < 1% |
| Limit of Detection | mg range | ng to µg range | µg/mL range | % level | ~0.1% |
| Analysis Time | ~15-30 minutes | ~20-40 minutes | ~5-10 minutes | ~5-10 minutes | ~10-20 minutes |
| Cost | Low | High | Low | Medium | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from established methods for quaternary ammonium salts and are tailored for the analysis of this compound.
1. Iodometric Titration
This method determines the total active bromine content and is a reliable technique for assaying the overall purity of TMATB.
-
Instrumentation: Analytical balance, burette, Erlenmeyer flask, magnetic stirrer.
-
Reagents:
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.
-
Potassium iodide (KI).
-
Glacial acetic acid.
-
Starch indicator solution (1%).
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add approximately 2 g of potassium iodide to the solution and swirl to dissolve. The solution will turn a dark reddish-brown due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached, the solution will fade to a pale yellow. At this point, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
-
Calculation: The purity of this compound is calculated based on the stoichiometry of the reaction between the tribromide ion and thiosulfate.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from potential impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the TMATB sample.
-
Dissolve in and dilute to 10.0 mL with the initial mobile phase composition to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is determined by the area percent of the main TMATB peak relative to the total area of all detected peaks in the chromatogram.
3. UV-Visible Spectroscopy
This technique is useful for a quick purity check, as the tribromide anion has a characteristic strong absorption in the UV region.
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Dichloromethane or acetonitrile.
-
Procedure:
-
Prepare a dilute solution of the TMATB sample in the chosen solvent (e.g., 5-10 µg/mL).
-
Scan the absorbance of the solution from 200 to 400 nm.
-
The tribromide ion (Br₃⁻) exhibits a strong absorption maximum around 270 nm. The presence and intensity of this peak can be used to estimate the concentration and purity.
-
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a molecular fingerprint of the compound and is useful for identifying the presence of the tetramethylammonium cation and the absence of certain impurities.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the TMATB sample with dry potassium bromide.
-
Data Analysis: The spectrum should show characteristic peaks for the C-H bending and stretching of the methyl groups and the C-N stretching of the quaternary ammonium cation. The absence of peaks corresponding to potential starting materials or by-products can indicate high purity.
5. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a highly specific method that provides detailed structural information and can be used for quantitative purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated acetonitrile (CD₃CN) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of the TMATB sample in the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: The spectrum of pure this compound should show a single sharp singlet for the twelve equivalent protons of the four methyl groups. The chemical shift will be around 3.1 ppm. The presence of other peaks would indicate impurities. Integration of the impurity peaks relative to the main peak (with a known internal standard) can provide a quantitative measure of purity.
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive assessment of synthesized this compound. The following diagram illustrates a logical sequence of analytical procedures.
Caption: Workflow for assessing the purity of synthesized this compound.
Potential Impurities and Their Detection
A common impurity in the synthesis of this compound is the starting material, tetramethylammonium bromide (TMABr). Its presence can be readily detected by ¹H NMR spectroscopy, as the chemical shift of the methyl protons in TMABr is slightly different from that in TMATB. The formation of higher polybromides (e.g., Br₅⁻) is also possible, which can be investigated by techniques like Raman spectroscopy. The following diagram illustrates the simple equilibrium involved in the formation of TMATB and the potential for unreacted starting material.
Caption: Formation of TMATB and potential for unreacted starting material as an impurity.
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent experiments.
Unraveling the Chemistry of Detection: A Cost-Effectiveness Analysis of Chromogenic Substrates in Biochemical Assays
While the specified compound 2,4,6-trimethoxy-N,N,N',N'-tetramethylbenzidinium tetrafluoroborate (TMATB) is not a recognized reagent in the scientific literature for organic synthesis, the query likely refers to a related, widely used compound: 3,3',5,5'-tetramethylbenzidine (TMB). TMB is a crucial chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods. This guide provides a comprehensive cost-effectiveness analysis of TMB and its common alternatives, offering researchers, scientists, and drug development professionals a comparative overview of their performance, supported by experimental data and protocols.
The utility of TMB lies in its ability to be oxidized by a peroxidase enzyme, typically horseradish peroxidase (HRP), in the presence of hydrogen peroxide. This reaction results in a distinctive blue color, which can be quantified spectrophotometrically. The reaction can be stopped with the addition of an acid, which changes the color to yellow, allowing for endpoint measurements. This colorimetric signal is proportional to the amount of enzyme present, and thus to the analyte of interest.
Comparative Analysis of Chromogenic Substrates
The choice of a chromogenic substrate is critical for the sensitivity, dynamic range, and cost of an immunoassay. Below is a comparison of TMB with other commonly used substrates: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), o-phenylenediamine dihydrochloride (OPD), and p-Nitrophenyl Phosphate (pNPP).
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | o-phenylenediamine dihydrochloride (OPD) | p-Nitrophenyl Phosphate (pNPP) |
| Enzyme | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Product Color | Blue (stopped: Yellow) | Green | Yellow-Orange | Yellow |
| Absorbance Max (nm) | 652 (stopped: 450) | 405-410 | 492 (stopped) | 405 |
| Relative Sensitivity | Very High[1][2][3] | Moderate[2][4] | High[2] | Moderate |
| Stability | Good | Very Good[5] | Light-sensitive, potential mutagen | Good |
| Ease of Use | Available as ready-to-use solutions | Available as ready-to-use solutions and tablets | Requires preparation from powder/tablets | Available as ready-to-use solutions and tablets |
| Approximate Cost | Varies by supplier and formulation | Varies by supplier and formulation | Generally lower cost | Varies by supplier and formulation |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for the use of each substrate in an ELISA format.
Protocol 1: ELISA using TMB Substrate[6][7][8][9]
-
Final Wash Step: After incubation with the HRP-conjugated antibody and subsequent washing steps, ensure all residual wash buffer is removed from the wells.
-
Substrate Preparation: If using a two-component system, mix the TMB substrate and peroxide solution according to the manufacturer's instructions immediately before use. For one-component solutions, allow the reagent to come to room temperature.
-
Substrate Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., 1N HCl or 2M H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. It is recommended to also take a reading at 540 nm or 570 nm to subtract background absorbance.
Protocol 2: ELISA using ABTS Substrate[4][10][11]
-
Final Wash Step: Complete all washing steps after incubation with the HRP-conjugated antibody.
-
Substrate Preparation: Prepare the ABTS working solution by dissolving an ABTS tablet in the appropriate buffer containing hydrogen peroxide, or use a ready-to-use solution.
-
Substrate Incubation: Add 100-150 µL of the ABTS substrate solution to each well. Incubate at room temperature for 10-30 minutes, protected from light.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding 100 µL of 1% sodium dodecyl sulfate (SDS) solution. The green color is stable.[4]
-
Data Acquisition: Read the absorbance at 405-410 nm. For kinetic assays, readings can be taken at multiple time points without a stop solution.[4]
Protocol 3: ELISA using OPD Substrate[12][13]
-
Final Wash Step: Following the final wash after incubation with the HRP-conjugated antibody, remove all excess liquid.
-
Substrate Preparation: Dissolve an OPD tablet in the appropriate buffer containing hydrogen peroxide. This solution should be prepared fresh and protected from light.
-
Substrate Incubation: Add 100-200 µL of the OPD substrate solution to each well. Incubate in the dark at room temperature for approximately 30 minutes.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 3M HCl or 3M H₂SO₄) to each well. The color will change to a more intense yellow-orange.
-
Data Acquisition: Read the absorbance at 492 nm.
Protocol 4: ELISA using pNPP Substrate[14][15][16][17]
-
Final Wash Step: After incubation with the alkaline phosphatase (AP)-conjugated antibody and thorough washing, empty the wells.
-
Substrate Preparation: Use a ready-to-use pNPP solution or dissolve pNPP tablets in the appropriate buffer.
-
Substrate Incubation: Add 100-200 µL of the pNPP substrate solution to each well. Incubate in the dark at room temperature for 15-60 minutes.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding 50 µL of 3M NaOH.
-
Data Acquisition: Read the absorbance at 405 nm.
Visualizing the TMB Oxidation Pathway
The chromogenic properties of TMB are a result of its two-step oxidation by HRP. The following diagram illustrates this process.
Caption: Oxidation pathway of TMB by HRP.
Logical Workflow for Substrate Selection
Choosing the appropriate substrate depends on several factors, including the required sensitivity, the enzyme conjugate available, and cost considerations.
Caption: Decision workflow for selecting a chromogenic substrate.
References
- 1. seracare.com [seracare.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of ELISA with ABTS, 2-2'-azino-di-(3-ethylbenzthiazoline sulfonic acid), as the substrate of peroxidase and its application to the diagnosis of schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Tetramethylammonium Tribromide and Its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Brominating Agents
In the realm of organic synthesis, the choice of a brominating agent carries significant implications not only for reaction efficiency but also for environmental stewardship. This guide provides a comparative analysis of the environmental impact of tetramethylammonium tribromide (TMATB) and its common alternatives. The information presented herein is intended to assist researchers in making informed decisions that align with the principles of green chemistry.
Executive Summary
While this compound (TMATB) is an effective brominating agent, a comprehensive review of available data indicates that several alternatives may offer a more favorable environmental profile. This guide summarizes the aquatic toxicity, biodegradability, and bioaccumulation potential of TMATB and its alternatives, including N-Bromosuccinimide (NBS), Pyridinium Tribromide, Tetrabutylammonium Tribromide (TBATB), and greener options like sodium bromide/sodium bromate systems.
A significant data gap exists for the specific environmental impact of TMATB and Pyridinium Tribromide. In the absence of direct data, information on analogous compounds has been used to provide an estimated environmental profile. Researchers are advised to consider these data gaps when making decisions.
Comparative Data on Environmental Impact
The following tables summarize the available quantitative data on the environmental impact of TMATB and its alternatives.
Table 1: Acute Aquatic Toxicity
| Chemical | Test Organism | Endpoint | Value (mg/L) | Exposure Time |
| This compound (TMATB) | - | - | Data Not Available | - |
| Tetramethylammonium Hydroxide (Analogue) | Oryzias latipes (Fish) | LC50 | 154[1][2] | 96 hours |
| Daphnia magna (Crustacean) | EC50 | 32[1][2] | 24 hours | |
| Pseudokirchneriella subcapitata (Algae) | EC50 | 360[1][2] | 72 hours | |
| N-Bromosuccinimide (NBS) | Fish | LC50 | 0.65[3] | 96 hours |
| Aquatic Invertebrates | EC50 | 0.65[3] | 48 hours | |
| Algae | ErC50 | 3.7[3] | - | |
| Pyridinium Tribromide | - | - | Data Not Available (Generally classified as toxic to aquatic organisms)[2][4][5][6] | - |
| Tetrabutylammonium Tribromide (TBATB) | Danio rerio (Fish) | LC50 | >100[7] | 96 hours |
| Daphnia magna (Crustacean) | EC50 | 50[7] | 48 hours | |
| Pseudokirchneriella subcapitata (Algae) | ErC50 | 204.7[7] | 72 hours | |
| Sodium Bromide (NaBr) | Oncorhynchus mykiss (Fish) | LC50 | >1000 | 96 hours |
| Daphnia magna (Crustacean) | EC50 | 5800 - 48000 | 48 hours | |
| Sodium Bromate (NaBrO₃) | Zebrafish | LC50 | 1065.6 | 96 hours |
| Daphnia magna (Crustacean) | LC50 | 161.8 | 48 hours | |
| Scenedesmus obliquus (Algae) | EC50 | 540.26 | 96 hours |
Table 2: Biodegradability
| Chemical | Test Guideline | Result | Test Duration |
| This compound (TMATB) | - | Data Not Available | - |
| N-Bromosuccinimide (NBS) | OECD Die Away Test | 93% Biodegradation | - |
| Pyridinium Tribromide | - | Data Not Available | - |
| Tetrabutylammonium Tribromide (TBATB) | OECD 301F | 0% Biodegradation (Not readily biodegradable)[7] | 28 days |
| Sodium Bromide (NaBr) | Not Applicable | Inorganic substance | - |
| Sodium Bromate (NaBrO₃) | Not Applicable | Inorganic substance | - |
Table 3: Bioaccumulation Potential
| Chemical | Parameter | Value | Potential |
| This compound (TMATB) | - | Data Not Available | - |
| N-Bromosuccinimide (NBS) | Estimated BCF | 3[8] | Low |
| Pyridinium Tribromide | - | Data Not Available | - |
| Tetrabutylammonium Tribromide (TBATB) | Estimated Log Kow | 3.7 | Moderate |
| Sodium Bromide (NaBr) | BCF | 0.23 | Low |
| Sodium Bromate (NaBrO₃) | - | Data Not Available | Low (inorganic) |
Detailed Experimental Protocols
The environmental data presented in this guide are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data are reliable and comparable across different substances.
1. Acute Fish Toxicity Test (OECD Guideline 203)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time.
2. Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)
This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic aquatic environment.
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.
-
Procedure: The test substance is incubated with the inoculum in a sealed vessel containing a mineral medium. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
3. Partition Coefficient (n-octanol/water) - Shake Flask Method (OECD Guideline 107)
This method determines the octanol-water partition coefficient (Kow), which is a measure of a substance's lipophilicity and its potential to bioaccumulate in the fatty tissues of organisms.
-
Procedure: A solution of the test substance in a mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in the two phases are then measured.
-
Data Analysis: The Kow is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its logarithm (log Kow). A higher log Kow value indicates a greater potential for bioaccumulation.
Visualizing Experimental Workflows and Logical Relationships
Caption: Relative environmental impact of various brominating agents.
Discussion and Recommendations
Based on the available data, a clear hierarchy of environmental impact emerges among the compared brominating agents.
-
Greener Alternatives: Systems based on sodium bromide with an oxidant (such as hydrogen peroxide) and bromide-bromate mixtures represent the most environmentally benign options. [9]These methods often utilize water as a solvent, generate bromine in situ thereby avoiding the handling of hazardous elemental bromine, and produce inorganic salts as byproducts. [9][10]
-
Moderate Impact Alternatives: N-Bromosuccinimide (NBS) and Tetrabutylammonium Tribromide (TBATB) present a moderate environmental impact. NBS is highly toxic to aquatic life, but it is reported to be biodegradable. [3]Conversely, TBATB shows lower aquatic toxicity but is not readily biodegradable, indicating potential for persistence in the environment. [7]The choice between these two may depend on whether acute toxicity or persistence is the primary concern for a specific application and disposal scenario.
-
Reagents with Data Gaps: A significant lack of publicly available, quantitative environmental data for This compound (TMATB) and Pyridinium Tribromide makes a direct comparison challenging. Based on data for the analogous tetramethylammonium hydroxide, TMATB may have moderate aquatic toxicity. [1][2]Pyridinium tribromide is generally classified as toxic to aquatic organisms, but without specific LC50/EC50 values, a precise ranking is not possible. [2][4][5][6]Given that quaternary ammonium compounds can be persistent, it is reasonable to cautiously categorize these as having a moderate environmental impact pending further data.
-
Traditional Reagent: Liquid bromine remains the benchmark with the highest environmental and safety concerns due to its high toxicity, corrosivity, and volatility.
For researchers and drug development professionals committed to sustainable chemistry, the use of in situ bromine generation from sodium bromide or bromide-bromate mixtures is strongly recommended wherever synthetically feasible. When these are not suitable, a careful evaluation of the trade-offs between the acute toxicity of NBS and the persistence of TBATB should be conducted. Further research into the environmental fate and effects of TMATB and Pyridinium Tribromide is crucial to enable a more complete and accurate comparison.
References
- 1. Toxicity of tetramethylammonium hydroxide to aquatic organisms and its synergistic action with potassium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of tetramethylammonium hydroxide to aquatic organisms and its synergistic action with potassium iodide. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. oecd.org [oecd.org]
- 4. ortrail-or.newlook.safeschoolssds.com [ortrail-or.newlook.safeschoolssds.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chemoselectivity of Tetramethylammonium Tribromide in Complex Molecules
For professionals in chemical research and drug development, the selective modification of a single functional group within a complex molecule is a paramount challenge. Tetramethylammonium tribromide (TMABr3), and its analogues like tetrabutylammonium tribromide (TBATB), have emerged as highly effective reagents for electrophilic bromination. As stable, crystalline solids, they offer significant advantages in handling and stoichiometry compared to hazardous liquid bromine.[1][2] Their most crucial attribute, however, is their remarkable chemoselectivity, enabling targeted brominations that are often difficult to achieve with conventional reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS).
This guide provides an objective comparison of TMABr3's performance against other brominating agents, supported by experimental data and detailed protocols, to illustrate its utility in the synthesis of intricate molecular architectures.
Core Principle: Chemoselectivity in Bromination
Chemoselectivity refers to a reagent's ability to react with one specific functional group in the presence of other, potentially reactive groups. In a complex molecule, TMABr3 can preferentially brominate a target site, leaving other sensitive functionalities intact. This avoids the need for extensive protection-deprotection steps, streamlining synthetic routes.
Caption: Logical diagram illustrating the concept of chemoselectivity.
Comparison 1: α-Bromination of Ketones
A primary application of TMABr3 is the selective α-bromination of ketones to form α-bromoketones, which are valuable synthetic intermediates.[3] Unlike harsher reagents that can affect other electron-rich systems, TMABr3 demonstrates a high preference for the enol or enolate form of a ketone.
Data Presentation: Ketone Bromination
The following table compares the performance of TMABr3 with elemental bromine in a substrate containing both a ketone and an activated aromatic ring.
| Substrate | Reagent (Equivalents) | Conditions | Major Product | Yield | Reference |
| 4-Methoxyacetophenone | TMABr3 (1.0) | CH₂Cl₂/MeOH, RT, 2h | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | >90% | [2] |
| 4-Methoxyacetophenone | Br₂ (1.0) | CH₃COOH, RT, 2h | Mixture of α-bromo and ring-brominated products | Complex | [4][5] |
Note: Yields are generalized from typical outcomes reported in the literature.
References
A Comparative Guide to the Applications of Tetramethylammonium Tribromide in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and safety. Tetramethylammonium tribromide (TMABr3) has emerged as a valuable reagent in this context, offering a safer and more manageable alternative to liquid bromine. This guide provides an objective comparison of TMABr3 with other brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
Performance Comparison of Brominating Agents
The efficacy of a brominating agent is determined by its reactivity, selectivity, and the yields it produces under specific conditions. Quaternary ammonium tribromides, including this compound (TMABr3), are solid reagents, which makes them easier and safer to handle than volatile and highly corrosive liquid bromine.[1] They often provide good to excellent yields in short reaction times, particularly under solvent-free or microwave conditions.[1]
Comparison of Quaternary Ammonium Tribromides
A study comparing various quaternary ammonium tribromides in the solvent-free bromination of different aromatic substrates provides valuable insights into their relative performance. The data, summarized in the table below, highlights the yields and reaction times for the bromination of aniline, phenol, and o-cresol.
Table 1: Comparison of Quaternary Ammonium Tribromides in the Bromination of Aromatic Compounds
| Substrate | Brominating Agent | Condition | Time (min) | Yield (%) |
| Aniline | TMABr3 | Thermal (60±5°C) | 10 | 60 |
| TBATB | Thermal (60±5°C) | 10 | 65 | |
| TEATB | Thermal (60±5°C) | 15 | 72 | |
| CTMATB | Thermal (60±5°C) | 15 | 78 | |
| TMABr3 | Microwave (P-40, 90°C) | 2 | 85 | |
| TBATB | Microwave (P-40, 90°C) | 1 | 90 | |
| TEATB | Microwave (P-40, 90°C) | 2 | 88 | |
| CTMATB | Microwave (P-40, 90°C) | 2 | 92 | |
| Phenol | TMABr3 | Thermal (60±5°C) | 15 | 68 |
| TBATB | Thermal (60±5°C) | 10 | 72 | |
| TEATB | Thermal (60±5°C) | 20 | 68 | |
| CTMATB | Thermal (60±5°C) | 15 | 70 | |
| TMABr3 | Microwave (P-40, 90°C) | 3 | 80 | |
| TBATB | Microwave (P-40, 90°C) | 2 | 85 | |
| TEATB | Microwave (P-40, 90°C) | 3 | 82 | |
| CTMATB | Microwave (P-40, 90°C) | 2 | 88 | |
| o-Cresol | TMABr3 | Thermal (60±5°C) | 25 | 69 |
| TBATB | Thermal (60±5°C) | 15 | 75 | |
| TEATB | Thermal (60±5°C) | 25 | 65 | |
| CTMATB | Thermal (60±5°C) | 20 | 70 | |
| TMABr3 | Microwave (P-40, 90°C) | 4 | 78 | |
| TBATB | Microwave (P-40, 90°C) | 3 | 82 | |
| TEATB | Microwave (P-40, 90°C) | 4 | 75 | |
| CTMATB | Microwave (P-40, 90°C) | 3 | 80 |
Data sourced from "Solvent-free methodologies for organic brominations using quaternary ammonium tribromides," ACG Publications, 2012.[1]
From this data, it is evident that under microwave irradiation, all the tested quaternary ammonium tribromides provide higher yields in significantly shorter reaction times compared to thermal conditions. Among them, cetyltrimethylammonium tribromide (CTMATB) and tetrabutylammonium tribromide (TBATB) generally show slightly higher efficiency in terms of yield.[1]
Comparison with Other Brominating Agents: N-Bromosuccinimide (NBS) and Molecular Bromine (Br₂)
A direct quantitative comparison of TMABr3 with N-bromosuccinimide (NBS) and molecular bromine (Br₂) under identical conditions is challenging due to the variability in reported experimental setups. However, a qualitative and semi-quantitative comparison can be made based on available literature.
Direct bromination of anilines and phenols with molecular bromine often leads to polybromination.[1] For instance, the reaction of aniline with bromine typically yields 2,4,6-tribromoaniline. To achieve monobromination, protective group strategies are often necessary. In contrast, quaternary ammonium tribromides, including TMABr3, have been reported to offer better regioselectivity, yielding predominantly the para-brominated product.[1]
NBS is a versatile reagent for allylic and benzylic bromination and can also be used for the bromination of activated aromatic rings. The regioselectivity of NBS can be influenced by the reaction conditions.
Table 2: Performance of NBS and Molecular Bromine in the Bromination of Phenols and Anilines
| Substrate | Brominating Agent | Solvent | Product | Yield (%) |
| Phenol | NBS / p-TsOH | Methanol | 2-Bromophenol | 92 |
| 4-tert-Butylphenol | NBS | Water | 2-Bromo-4-tert-butylphenol | 32 |
| 2,6-Dibromo-4-tert-butylphenol | 29 | |||
| Aniline | Br₂ | Acetic Acid | 2,4,6-Tribromoaniline | High |
| Acetanilide | Br₂ | Acetic Acid | 4-Bromoacetanilide | ~80-90 |
| 3-(Trifluoromethyl)aniline | NBS | DMF | 4-Bromo-3-(trifluoromethyl)aniline | >95 |
Data compiled from various sources. Conditions and yields are representative and may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the synthesis of this compound and for the bromination of a model substrate, phenol, using different brominating agents.
Synthesis of this compound (TMABr3)
Materials:
-
Tetramethylammonium bromide (TMABr)
-
Bromine (Br₂)
-
Acetic acid
Procedure:
-
Dissolve tetramethylammonium bromide in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
In a fume hood, carefully add an equimolar amount of bromine dropwise to the stirred solution.
-
An orange precipitate of this compound will form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold acetic acid, and then with diethyl ether.
-
Dry the product under vacuum to obtain crystalline TMABr3.
Bromination of Phenol with TMABr3 (Solvent-Free, Microwave)
Materials:
-
Phenol
-
This compound (TMABr3)
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a 50 mL round-bottom flask, thoroughly mix phenol (2 mmol) and this compound (2 mmol) to form a homogeneous mixture.[1]
-
Cover the neck of the flask with a small funnel.[1]
-
Place the flask inside a microwave oven and irradiate at a controlled power (e.g., P-40, corresponding to 90°C) for 3 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, dilute the reaction mixture with 30 mL of ethyl acetate and filter through a short column of silica gel to remove the spent reagent.[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to afford the desired brominated phenol.[1]
Bromination of Phenol with N-Bromosuccinimide (NBS)
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.0 equivalent) in methanol, add p-toluenesulfonic acid (0.1 equivalents) and stir at room temperature.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC; it is typically complete within 15-20 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Bromination of Aniline with Molecular Bromine (via Acetanilide)
This is a three-step process to achieve selective monobromination of aniline.
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
In a separate container, prepare a solution of molecular bromine (1.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water and stir to ensure complete precipitation of p-bromoacetanilide.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the product from ethanol or an ethanol/water mixture.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Add the purified p-bromoacetanilide to a round-bottom flask with aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic.
-
Collect the precipitated p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Visualizing the Experimental Workflow
The general workflow for the bromination of aromatic compounds using quaternary ammonium tribromides can be visualized as a straightforward process.
Caption: General workflow for the bromination of aromatic substrates using quaternary ammonium tribromides.
Conclusion
This compound and other quaternary ammonium tribromides present themselves as effective and safer alternatives to traditional brominating agents like molecular bromine. Their solid nature, ease of handling, and high yields, especially under microwave conditions, make them attractive reagents for organic synthesis. While direct, comprehensive comparative data with other reagents like NBS under identical conditions is sparse, the available information suggests that quaternary ammonium tribromides offer significant advantages in terms of safety, and in some cases, improved regioselectivity, particularly in the monobromination of highly activated aromatic rings. The choice of the specific quaternary ammonium tribromide may be guided by factors such as substrate reactivity and desired reaction conditions, with TBATB and CTMATB often showing slightly superior performance in the reported solvent-free systems.
References
Safety Operating Guide
Personal protective equipment for handling Tetramethylammonium tribromide
This guide provides essential safety and logistical information for laboratory professionals handling Tetramethylammonium tribromide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Tetramethylammonium compounds are categorized as hazardous substances that can cause skin, eye, and respiratory tract irritation and may be fatal if swallowed.[1][2] It is crucial to use appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Required Personal Protective Equipment: A summary of the necessary PPE is provided in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] Should include side-shields. |
| Skin Protection | Gloves | Appropriate chemical-resistant gloves must be worn. Inspect gloves before use and use proper removal technique.[2] |
| Protective Clothing | Wear an impervious lab coat or appropriate protective clothing to prevent skin exposure.[2][3] | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Safety Operating Procedures
Handling and Storage:
-
Avoid all personal contact, including the inhalation of dust.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Minimize dust generation and accumulation.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
-
Decontamination: Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.[3]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] |
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup supplies, must be treated as hazardous waste.[3]
-
Waste Collection: Collect all waste in a suitable, closed, and properly labeled container.[5]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][5] Do not allow the chemical to enter drains.[1][4]
Operational Workflow
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
